Product packaging for Orniplabin(Cat. No.:)

Orniplabin

Cat. No.: B11932162
M. Wt: 869.1 g/mol
InChI Key: CRNDCHORWGDFGR-PXTWCNKMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Orniplabin (also known as SMTP-7), with the CAS number 733805-92-0, is a low-molecular-weight, triprenyl phenol-based compound recognized for its role as a plasminogen modulator . Its primary research value lies in its unique mechanism of action: it enhances plasminogen binding to fibrin and increases the catalytic efficiency of urokinase-type plasminogen activator (u-PA) and tissue-type plasminogen activator (t-PA) in converting plasminogen to plasmin . This dual action facilitates localized fibrinolysis, leading to effective clot clearance. Studies in a rat pulmonary embolism model have demonstrated that this compound significantly accelerates the clearance of thrombi, an effect that is further potentiated when used in combination with a plasminogen activator like single-chain u-PA (scu-PA) . Beyond its thrombolytic properties, this compound has also been shown to exhibit anti-inflammatory effects and inhibit reactive oxygen species (ROS), making it a compound of interest for research into conditions like thrombotic cerebral infarction . Importantly, in animal studies, this compound did not cause a statistically significant increase in bleeding time or volume, suggesting a potentially favorable safety profile for a thrombolytic agent . This product is intended for research purposes only and is not for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H68N2O10 B11932162 Orniplabin

Properties

Molecular Formula

C51H68N2O10

Molecular Weight

869.1 g/mol

IUPAC Name

(2S)-2,5-bis[(2S,3S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]pentanoic acid

InChI

InChI=1S/C51H68N2O10/c1-30(2)14-9-16-32(5)18-11-21-50(7)43(56)26-36-41(54)24-34-38(45(36)62-50)28-52(47(34)58)23-13-20-40(49(60)61)53-29-39-35(48(53)59)25-42(55)37-27-44(57)51(8,63-46(37)39)22-12-19-33(6)17-10-15-31(3)4/h14-15,18-19,24-25,40,43-44,54-57H,9-13,16-17,20-23,26-29H2,1-8H3,(H,60,61)/b32-18+,33-19+/t40-,43-,44-,50-,51-/m0/s1

InChI Key

CRNDCHORWGDFGR-PXTWCNKMSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC[C@]1([C@H](CC2=C(C=C3C(=C2O1)CN(C3=O)CCC[C@@H](C(=O)O)N4CC5=C6C(=C(C=C5C4=O)O)C[C@@H]([C@](O6)(C)CC/C=C(\C)/CCC=C(C)C)O)O)O)C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)CCCC(C(=O)O)N4CC5=C6C(=C(C=C5C4=O)O)CC(C(O6)(C)CCC=C(C)CCC=C(C)C)O)O)O)C)C)C

Origin of Product

United States

Foundational & Exploratory

Orniplabin (SMTP-7): A Dual-Acting Modulator of Fibrinolysis and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action

Introduction

Orniplabin, also known as SMTP-7, is a novel small molecule with a dual mechanism of action that positions it as a promising therapeutic candidate for ischemic stroke and other thrombotic and ischemic conditions. It uniquely combines pro-fibrinolytic and anti-inflammatory properties. This compound is a derivative of a triprenyl phenol metabolite isolated from the fungus Stachybotrys microspora. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanism of Action: A Two-Pronged Approach

This compound exerts its therapeutic effects through two primary, independent mechanisms:

  • Modulation of Plasminogen Activation: this compound acts as a plasminogen modulator, enhancing the body's natural ability to dissolve blood clots (fibrinolysis).

  • Inhibition of Soluble Epoxide Hydrolase (sEH): this compound inhibits the enzyme soluble epoxide hydrolase (sEH), which plays a role in the inflammatory cascade. This inhibition accounts for the compound's anti-inflammatory effects.

These dual actions make this compound a compelling candidate for treating conditions like ischemic stroke, where both thrombosis and inflammation contribute significantly to tissue damage.

Pro-Fibrinolytic Activity: Enhancing Clot Dissolution

This compound's pro-fibrinolytic action is not due to direct enzymatic activity but rather through a sophisticated modulation of plasminogen, the precursor to the clot-dissolving enzyme plasmin.

Molecular Mechanism

This compound facilitates the conversion of plasminogen to plasmin by inducing a conformational change in the plasminogen molecule, relaxing it into an activation-prone state. This action is dependent on the presence of a cofactor with a long-chain alkyl or alkenyl group. The fifth kringle domain (kringle 5) of plasminogen is crucial for this interaction.

By altering the conformation of plasminogen, this compound enhances its binding to fibrin and increases its susceptibility to activation by endogenous plasminogen activators such as tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (u-PA).[1][2] This leads to a localized and enhanced generation of plasmin at the site of a blood clot, promoting its dissolution.

Signaling Pathway for Plasminogen Activation

Plasminogen_Activation cluster_0 This compound-Mediated Enhancement of Fibrinolysis Plasminogen Plasminogen (Inactive) Plasminogen_Active Activation-Prone Plasminogen This compound This compound (SMTP-7) This compound->Plasminogen_Active Induces conformational change Cofactor Cofactor (e.g., Phospholipids) Cofactor->Plasminogen_Active Required for action Plasmin Plasmin (Active) Plasminogen_Active->Plasmin Enhanced activation tPA_uPA tPA / u-PA Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades Fibrin_Clot Fibrin Clot

Caption: this compound's pro-fibrinolytic signaling pathway.

Anti-Inflammatory Activity: Inhibition of Soluble Epoxide Hydrolase

Independent of its effects on fibrinolysis, this compound exhibits significant anti-inflammatory properties by targeting soluble epoxide hydrolase (sEH).

Molecular Mechanism

Soluble epoxide hydrolase is an enzyme that degrades anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases the levels of these protective EETs.[1] This leads to a dampening of the inflammatory response, which is particularly beneficial in the context of ischemic reperfusion injury. The inhibition of sEH by this compound is competitive and targets both the hydrolase and phosphatase activities of the enzyme.

Putative Anti-Inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_1 This compound's Anti-Inflammatory Mechanism This compound This compound (SMTP-7) sEH Soluble Epoxide Hydrolase (sEH) This compound->sEH Inhibits EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) sEH->EETs Degrades DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) IKK IKK EETs->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_active Active NF-κB IkB->NFkB_active Degradation releases Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_active->Pro_inflammatory_Genes Promotes transcription

Caption: Putative anti-inflammatory signaling of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the efficacy of this compound (SMTP-7).

Table 1: In Vitro Efficacy of this compound

ParameterValueAssay Condition
Plasminogen Activation
EC₅₀ for Plasmin Generation~1–5 µMIn the presence of tPA
Increase in Plasmin Generation~3–5 foldCompared to tPA alone
Soluble Epoxide Hydrolase Inhibition
IC₅₀ (Hydrolase Activity)20 µM
IC₅₀ (Phosphatase Activity)6 µM

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageKey Findings
Rat Thromboembolic Stroke Model 10 mg/kg (intravenous)- Improved neurological deficits- Reduced infarct volume- Lower risk of hemorrhagic transformation compared to tPA
Rat Pulmonary Embolism Model 5 mg/kg~3-fold enhancement in the rate of clot clearance
Monkey Photochemical-induced Thrombotic Middle Cerebral Artery (MCA) Occlusion Model 10 mg/kg (intravenous)- 32.5-fold increase in post-infusion MCA recanalization rate- 29% improvement in post-24-h neurologic deficit- 46% reduction in cerebral infarct- 51% reduction in cerebral hemorrhage

Experimental Protocols

Chromogenic Plasminogen Activation Assay

This protocol describes a method to assess the ability of this compound to enhance plasminogen activation.

Workflow Diagram

Plasminogen_Assay_Workflow cluster_2 Plasminogen Activation Assay Workflow Prepare_Reagents Prepare Reagents: - Plasminogen - tPA/u-PA - this compound (SMTP-7) - Chromogenic Substrate Incubate Incubate Plasminogen, tPA/u-PA, and this compound Prepare_Reagents->Incubate Add_Substrate Add Chromogenic Substrate (e.g., S-2251) Incubate->Add_Substrate Measure_Absorbance Measure Absorbance (e.g., at 405 nm) Add_Substrate->Measure_Absorbance Analyze_Data Analyze Data: Calculate rate of plasmin generation Measure_Absorbance->Analyze_Data

Caption: Workflow for the chromogenic plasminogen activation assay.

Methodology

  • Reagent Preparation:

    • Prepare solutions of human plasminogen, tPA or u-PA, and this compound at various concentrations in a suitable buffer (e.g., Tris-HCl).

    • Prepare a solution of a plasmin-specific chromogenic substrate (e.g., S-2251).

  • Reaction Mixture:

    • In a 96-well plate, combine plasminogen, tPA or u-PA, and either this compound or a vehicle control.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified period to allow for plasmin generation.

  • Substrate Addition:

    • Add the chromogenic substrate to each well to initiate the colorimetric reaction.

  • Measurement:

    • Measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis:

    • The rate of the absorbance change is proportional to the amount of plasmin generated. Calculate the rate of plasmin generation for each condition and determine the EC₅₀ of this compound.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on sEH activity.

Methodology

  • Enzyme and Substrate:

    • Use recombinant sEH and a fluorogenic substrate such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).

  • Assay Buffer:

    • Prepare a suitable assay buffer (e.g., Bis-Tris-HCl, pH 7.0, containing bovine serum albumin).

  • Inhibition Assay:

    • Pre-incubate the sEH enzyme with varying concentrations of this compound or a vehicle control.

    • Initiate the reaction by adding the fluorogenic substrate.

  • Measurement:

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the sEH activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Rat Model of Middle Cerebral Artery Occlusion (MCAO)

This protocol provides a step-by-step guide for inducing ischemic stroke in a rat model to evaluate the in vivo efficacy of this compound.

Workflow Diagram

MCAO_Workflow cluster_3 MCAO In Vivo Model Workflow Anesthesia Anesthetize the Rat Expose_Arteries Expose Carotid Arteries Anesthesia->Expose_Arteries Insert_Filament Insert Filament to Occlude MCA Expose_Arteries->Insert_Filament Administer_Drug Administer this compound or Vehicle Insert_Filament->Administer_Drug Reperfusion Withdraw Filament for Reperfusion Administer_Drug->Reperfusion Assess_Outcome Assess Neurological Deficits and Infarct Volume Reperfusion->Assess_Outcome

Caption: Workflow for the in vivo MCAO stroke model.

Methodology

  • Anesthesia and Preparation:

    • Anesthetize the rat (e.g., with isoflurane) and maintain its body temperature.

  • Surgical Procedure:

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the ECA and temporarily clamp the CCA and ICA.

    • Introduce a filament through an incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Drug Administration:

    • Administer this compound or a vehicle control intravenously at the desired time point post-occlusion.

  • Reperfusion:

    • After a defined period of occlusion, withdraw the filament to allow for reperfusion.

  • Outcome Assessment:

    • At a specified time after reperfusion (e.g., 24 hours), assess neurological deficits using a standardized scoring system.

    • Euthanize the animal and perfuse the brain.

    • Section the brain and stain with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Quantify the infarct volume.

Conclusion

This compound (SMTP-7) represents a significant advancement in the development of therapies for ischemic stroke. Its dual mechanism of action, targeting both fibrinolysis and inflammation, addresses the multifaceted pathophysiology of the disease. By modulating plasminogen activation to enhance clot dissolution and inhibiting soluble epoxide hydrolase to reduce inflammation, this compound offers a comprehensive therapeutic strategy. The quantitative data from in vitro and in vivo studies underscore its potential, and the detailed experimental protocols provided herein offer a framework for its continued investigation and development.

References

Neuroprotective properties of Orniplabin in ischemic stroke models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, creating a significant unmet medical need for effective neuroprotective therapies. Orniplabin (also known as SMTP-7) has emerged as a promising small-molecule therapeutic with a dual mechanism of action that addresses both the thrombotic and inflammatory components of ischemic stroke. Preclinical studies in various animal models have demonstrated its potent neuroprotective properties, offering a wider therapeutic window and a favorable safety profile compared to current thrombolytic agents. This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, with a focus on quantitative data from preclinical studies, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data from Preclinical Ischemic Stroke Models

This compound has been rigorously evaluated in several well-established animal models of ischemic stroke, consistently demonstrating significant reductions in infarct volume and improvements in neurological function. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound in a Primate Model of Thrombotic Middle Cerebral Artery (MCA) Occlusion

ParameterVehicle ControlThis compound (10 mg/kg)Percentage Improvementp-value
MCA Recanalization Rate -32.5-fold increase-0.043
Neurologic Deficit -29% reduction29%0.02
Cerebral Infarct Volume -46% reduction46%0.033
Cerebral Hemorrhage -51% reduction51%0.013

Data from a photochemical-induced thrombotic MCA occlusion model in monkeys.[1][2]

Table 2: Efficacy of this compound in Rodent Models of Transient Focal Cerebral Ischemia

Animal ModelTreatment GroupInfarct Volume ReductionNeurological Score ImprovementKey Findings
Rat transient MCA occlusion (90 min) This compound (10 mg/kg)-21% reduction in neurologic deficit score (p<0.05)Significant improvement in neurological function.[1]
Mouse transient MCA occlusion (60 min) This compoundSignificantly decreasedSignificantly improvedReduced numbers of TNF-α, NF-κB, NLRP3, and cleaved caspase-3-positive cells.[3][4]

Experimental Protocols

The neuroprotective efficacy of this compound has been validated using standardized and reproducible experimental models of ischemic stroke. The following sections detail the methodologies for the key experiments cited.

Primate Photochemical-Induced Thrombotic Middle Cerebral Artery (MCA) Occlusion Model

This model closely mimics the thrombotic nature of human ischemic stroke.

  • Animal Species: Cynomolgus monkeys.

  • Ischemia Induction:

    • A photosensitive dye (Rose Bengal) is injected intravenously.

    • The MCA is exposed via a craniotomy.

    • A laser light is focused on the MCA, which activates the dye, leading to endothelial damage and subsequent thrombus formation, causing occlusion of the artery.

    • The model allows for spontaneous recanalization and reocclusion, mimicking the dynamic nature of clinical stroke.[1]

  • Drug Administration:

    • This compound (10 mg/kg) or vehicle (saline) is administered as an intravenous infusion.[2]

  • Outcome Measures:

    • MCA Recanalization Rate: Monitored using cerebral blood flow measurements.

    • Neurological Deficit Scoring: Assessed at 24 hours post-occlusion using a standardized neurological scoring system for primates.

    • Infarct Volume Measurement: Determined at 24 hours post-occlusion by 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain slices.

    • Cerebral Hemorrhage Assessment: Evaluated through histological analysis of brain tissue.[1][2]

Rodent Transient Middle Cerebral Artery Occlusion (tMCAO) Model

The tMCAO model is a widely used method to induce focal cerebral ischemia followed by reperfusion.

  • Animal Species: Male Sprague-Dawley rats or mice.

  • Ischemia Induction:

    • The animal is anesthetized.

    • The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are surgically exposed.

    • A silicone-coated monofilament is inserted into the ECA and advanced into the ICA to occlude the origin of the MCA.

    • The filament is left in place for a specific duration (e.g., 60 or 90 minutes) to induce ischemia.

    • The filament is then withdrawn to allow for reperfusion of the ischemic territory.[1][5]

  • Drug Administration:

    • This compound or vehicle is administered intravenously, often just before or at the time of reperfusion.[3][4]

  • Outcome Measures:

    • Neurological Scoring: Functional deficits are assessed using a neurological deficit score at various time points post-reperfusion.

    • Infarct Volume Measurement: Brains are harvested at a predetermined time point (e.g., 24 hours), sectioned, and stained with TTC to delineate the infarct area.[1][3]

Signaling Pathways in this compound-Mediated Neuroprotection

This compound exerts its neuroprotective effects through a multi-faceted mechanism of action, primarily centered on its anti-inflammatory properties mediated by the inhibition of soluble epoxide hydrolase (sEH).

Inhibition of Soluble Epoxide Hydrolase (sEH)

sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with potent anti-inflammatory and vasodilatory properties. By inhibiting sEH, this compound increases the bioavailability of EETs in the brain.[6][7]

sEH_Inhibition cluster_sEH Soluble Epoxide Hydrolase (sEH) Pathway This compound This compound sEH sEH This compound->sEH Inhibits EETs EETs sEH->EETs Degrades DHETs DHETs Neuroprotection Neuroprotection EETs->Neuroprotection Promotes

Caption: this compound inhibits sEH, increasing neuroprotective EETs.

Downstream Anti-inflammatory and Anti-apoptotic Effects

The increased levels of EETs resulting from sEH inhibition trigger a cascade of downstream signaling events that collectively contribute to neuroprotection.

  • Attenuation of Neuroinflammation: this compound treatment leads to a significant reduction in the expression of key pro-inflammatory mediators. This includes a decrease in tumor necrosis factor-alpha (TNF-α), nuclear factor-kappa B (NF-κB), and the nucleotide oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[3][4] This anti-inflammatory action is further supported by the modulation of microglia polarization towards the protective M2 phenotype.[7][8]

  • Inhibition of Apoptosis: this compound has been shown to exert anti-apoptotic effects by reducing the levels of cleaved caspase-3, a key executioner caspase in the apoptotic pathway.[3][4]

Downstream_Effects This compound This compound sEH sEH This compound->sEH Inhibits EETs EETs sEH->EETs Degrades TNFa TNF-α EETs->TNFa Inhibits NFkB NF-κB EETs->NFkB Inhibits NLRP3 NLRP3 EETs->NLRP3 Inhibits Caspase3 Cleaved Caspase-3 EETs->Caspase3 Inhibits Neuroprotection Neuroprotection

Caption: this compound's downstream anti-inflammatory and anti-apoptotic effects.

Experimental Workflow

The preclinical evaluation of this compound in ischemic stroke models follows a standardized workflow to ensure robust and reproducible data.

Experimental_Workflow cluster_assessment Outcome Measures start Animal Model Selection (e.g., tMCAO in rodents) ischemia Induction of Ischemic Stroke start->ischemia randomization Randomization to Treatment Groups (this compound vs. Vehicle) ischemia->randomization treatment Drug Administration (Intravenous Infusion) randomization->treatment reperfusion Reperfusion (in transient models) treatment->reperfusion assessment Post-stroke Assessment reperfusion->assessment neuro_score Neurological Scoring assessment->neuro_score infarct_vol Infarct Volume Measurement (TTC) assessment->infarct_vol histo Histological Analysis assessment->histo data_analysis Data Analysis and Statistical Evaluation neuro_score->data_analysis infarct_vol->data_analysis histo->data_analysis

Caption: Standardized workflow for preclinical evaluation of this compound.

Conclusion

This compound represents a significant advancement in the quest for an effective neuroprotective therapy for ischemic stroke. Its dual mechanism of action, combining thrombolytic and potent anti-inflammatory effects through the inhibition of soluble epoxide hydrolase, addresses key pathological processes in the ischemic cascade. The robust preclinical data from both rodent and primate models, demonstrating significant reductions in infarct size, amelioration of neurological deficits, and a favorable safety profile, strongly support its continued development as a novel treatment for acute ischemic stroke. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for stroke patients.

References

Orniplabin's Profibrinolytic Activity: A Technical Guide to its Mechanism and Effect on Clot Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orniplabin (also known as SMTP-7) is a novel, low-molecular-weight compound that has demonstrated significant potential as a profibrinolytic agent. Unlike traditional thrombolytic drugs, this compound functions as a plasminogen modulator, enhancing the body's natural clot-dissolving mechanisms. It promotes the conformational relaxation of plasminogen, which increases its binding to fibrin and accelerates its activation by both tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA). This dual action leads to more efficient plasmin generation and subsequent fibrin clot degradation. Furthermore, this compound exhibits anti-inflammatory properties through the inhibition of soluble epoxide hydrolase (sEH), potentially reducing the reperfusion injury often associated with thrombolytic therapies. This technical guide provides an in-depth review of this compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the associated biochemical pathways and workflows.

Core Mechanism of Action: Plasminogen Modulation

The central role of the fibrinolytic system is the conversion of the zymogen plasminogen into the active serine protease plasmin, which degrades the fibrin matrix of a thrombus.[1] This activation is primarily mediated by t-PA and u-PA. This compound's primary mechanism is to act as a plasminogen modulator, enhancing the efficiency of this natural process.[1][2]

This compound induces a conformational change in plasminogen, relaxing its structure.[3] This altered conformation facilitates two critical steps in fibrinolysis:

  • Enhanced Fibrin Binding: The modified plasminogen structure exhibits increased affinity for fibrin, concentrating the zymogen at the site of the clot.[2]

  • Accelerated Activation: The conformation is more susceptible to cleavage and activation by t-PA and u-PA, leading to more rapid and robust plasmin generation.[2]

A crucial aspect of this compound's action is its dependence on cofactors that possess a long-chain alkyl or alkenyl group, such as phospholipids and oleic acid.[3] The fifth kringle domain (K5) of the plasminogen molecule has been identified as the critical site for this compound's modulatory effects.[3]

Beyond its profibrinolytic activity, this compound also functions as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory pathways. This secondary action may contribute to its favorable safety profile, particularly in the context of ischemic stroke, by mitigating inflammation and reducing the risk of hemorrhagic transformation.[1]

Signaling Pathway Diagram

Fibrinolysis_Pathway_this compound cluster_activation Plasminogen Activation cluster_degradation Clot Degradation Plasminogen Plasminogen (Inactive Zymogen) Plasmin Plasmin (Active Enzyme) Plasminogen->Plasmin Conversion FibrinClot Fibrin Clot Plasminogen->FibrinClot Binds to Fibrin Plasmin->FibrinClot Degrades tPA t-PA / u-PA tPA->Plasminogen Activates This compound This compound (SMTP-7) This compound->Plasminogen Induces Conformational Change (Kringle 5) This compound->Plasminogen Enhances Binding Cofactors Cofactors (e.g., Phospholipids) Cofactors->this compound FDPs Fibrin Degradation Products (FDPs) FibrinClot->FDPs

This compound's Mechanism in the Fibrinolytic Pathway.

Quantitative Data Summary

The efficacy of this compound has been quantified in several key studies, demonstrating its potency in enhancing fibrinolysis both in purified systems and in preclinical models.

Table 1: In Vitro Efficacy of this compound
Assay TypeThis compound ConcentrationObserved EffectFold Increase vs. ControlReference
u-PA-Catalyzed Plasminogen Activation80-150 µMIncreased rate of plasmin generation2 to 12-fold[2]
Plasminogen-Fibrin Binding80-150 µMIncreased binding of plasminogen to fibrin2 to 12-fold[2]
u-PA-Mediated Fibrinolysis80-150 µMIncreased degradation of fibrin clot2 to 12-fold[2]
Table 2: In Vivo Efficacy of this compound in Primate Stroke Models
Animal ModelThis compound DoseParameter Measured% Improvement vs. Vehicle/ControlReference
Monkey (Thrombotic Stroke)10 mg/kg (IV)Neurologic Deficit29% reduction[1]
Monkey (Thrombotic Stroke)10 mg/kg (IV)Cerebral Infarct Volume46% reduction[1]
Monkey (Thrombotic Stroke)10 mg/kg (IV)Cerebral Hemorrhage51% reduction[1]
Monkey (Embolic Stroke)Not specifiedInfarct Size65% reduction
Monkey (Embolic Stroke)Not specifiedEdema Volume37% reduction
Monkey (Embolic Stroke)Not specifiedRemaining Clot Size55% reduction
Monkey (Embolic Stroke)Not specifiedPlasmin-α2-antiplasmin Complex794% increase

Detailed Experimental Protocols

The following protocols are based on methodologies used in key studies to characterize this compound and similar fibrinolytic agents.

Protocol: u-PA-Catalyzed Plasminogen Activation Assay

This assay quantifies the rate of plasmin generation by measuring the cleavage of a plasmin-specific chromogenic substrate.[2]

Materials:

  • Human Glu-plasminogen

  • Urokinase-type Plasminogen Activator (u-PA)

  • Chromogenic plasmin substrate (e.g., H-Val-Leu-Lys-p-nitroanilide)

  • This compound (SMTP-7) dissolved in appropriate solvent (e.g., DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4, with 0.01% Tween 80)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a reaction mixture in a 96-well microplate. For each well, combine:

    • Assay Buffer

    • Human plasminogen to a final concentration of 50 nM.

    • u-PA to a final concentration of 50 IU/mL.

    • Chromogenic substrate to a final concentration of 0.1 mM.

    • This compound at desired final concentrations (e.g., 0-200 µM) or vehicle control.

  • The total volume in each well should be standardized (e.g., 100 µL).

  • Incubate the plate at 37°C in the microplate reader.

  • Measure the absorbance at 405 nm at 1- to 2-minute intervals for a total of 40 minutes.

  • Data Analysis: The initial velocity of plasmin generation is determined from the parabolic curve of absorbance versus time. Plot the absorbance (A405) against time squared (t²). The initial velocity is proportional to the slope of the linear portion of this plot. Compare the velocities of this compound-treated samples to the vehicle control to determine the fold-increase in activation.

Workflow Diagram: Plasminogen Activation Assay

Plasminogen_Activation_Workflow start Start prep_plate Prepare 96-well plate with reagents: - Plasminogen (50 nM) - u-PA (50 IU/mL) - Substrate (0.1 mM) start->prep_plate add_smtp Add this compound (or vehicle control) to wells prep_plate->add_smtp incubate Incubate at 37°C in plate reader add_smtp->incubate measure Measure Absorbance (405 nm) every 1-2 min for 40 min incubate->measure analyze Analyze Data: Plot A405 vs. time² Calculate initial velocity measure->analyze end End analyze->end

Workflow for the chromogenic plasminogen activation assay.
Protocol: In Vitro Plasma Clot Lysis Assay (Representative)

This turbidimetric assay measures the overall effect of a compound on clot formation and subsequent lysis in a plasma environment. While the specific protocol for this compound from Hu et al. is not fully detailed in the available literature, this representative method illustrates the principle.

Materials:

  • Citrated human platelet-poor plasma (PPP)

  • This compound dissolved in appropriate solvent

  • Tissue factor (TF) solution (to initiate coagulation)

  • Tissue-type plasminogen activator (t-PA) solution (to initiate fibrinolysis)

  • Calcium Chloride (CaCl₂) solution

  • Assay Buffer (e.g., HEPES-buffered saline)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 340-405 nm at 37°C

Procedure:

  • Pipette 75 µL of citrated PPP into wells of a 96-well microplate. Add this compound at various concentrations.

  • Warm the plate to 37°C for approximately 3-5 minutes.

  • Prepare a reactant solution containing TF, t-PA, and CaCl₂ in assay buffer at 2x the final desired concentration.

  • Initiate the reaction by adding 75 µL of the pre-warmed reactant solution to each well.

  • Immediately place the plate in the microplate reader, pre-warmed to 37°C.

  • Measure the optical density (OD) every minute for up to 300 minutes.

  • Data Analysis: Plot OD versus time. The resulting curve will show an increase in turbidity as the fibrin clot forms, followed by a decrease as the clot lyses. Key parameters to calculate include:

    • Maximum Absorbance: Peak turbidity, indicating clot density.

    • Clot Lysis Time (CLT): Time from the midpoint of clot formation to the midpoint of clot lysis (50% CLT). Compare the CLT of this compound-treated samples to controls. A shorter CLT indicates enhanced fibrinolysis.

Conclusion

This compound represents a promising advancement in thrombolytic therapy. Its unique mechanism as a plasminogen modulator, which enhances the body's endogenous fibrinolytic pathways, distinguishes it from conventional plasminogen activators. Quantitative data robustly support its efficacy in accelerating clot degradation. The compound's additional anti-inflammatory properties may offer a significant clinical advantage by improving the safety profile and potentially widening the therapeutic window for treating thromboembolic diseases such as ischemic stroke. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel profibrinolytic agents.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Orniplabin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orniplabin (also known as SMTP-7 or BIIB131) is a complex fungal metabolite with significant therapeutic potential, primarily investigated for its role in treating ischemic stroke. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key biological activities of this compound. It is intended to serve as a detailed resource for researchers and professionals in drug development, offering insights into its chemical properties, manufacturing pathways, and mechanisms of action. This document aggregates available quantitative data, outlines experimental protocols, and visualizes complex pathways to facilitate a deeper understanding of this promising molecule.

Chemical Structure and Properties

This compound is an isoindolone alkaloid derived from the fungus Stachybotrys microspora. Its intricate structure is characterized by two modified triprenyl phenol moieties linked by an ornithine bridge.

The chemical identity of this compound is well-established, with its structure confirmed through various spectroscopic methods and, ultimately, by total synthesis.

PropertyValueSource
Molecular Formula C₅₁H₆₈N₂O₁₀--INVALID-LINK--
Molecular Weight 869.1 g/mol --INVALID-LINK--
IUPAC Name (2S)-2,5-bis[(2S,3S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]pentanoic acid--INVALID-LINK--
InChI Key CRNDCHORWGDFGR-PXTWCNKMSA-N--INVALID-LINK--
CAS Number 733805-92-0--INVALID-LINK--
Synonyms SMTP-7, BIIB131--INVALID-LINK--

Structure Diagram:

G orni_structure Chemical Structure of this compound (SMTP-7) G fpp Farnesyl Pyrophosphate ilicicolin Ilicicolin B fpp->ilicicolin ors Orsellinic Acid ors->ilicicolin pre_smtp pre-SMTP ilicicolin->pre_smtp Enzymatic Steps This compound This compound (SMTP-7) pre_smtp->this compound ornithine L-Ornithine ornithine->this compound Non-enzymatic conjugation G start Starting Materials intermediate (2R,3S)-trans-benzopyran intermediate start->intermediate Multi-step synthesis reductive_amination Double Reductive Amination intermediate->reductive_amination lactam_formation Double Lactam Ring Formation (in flow) reductive_amination->lactam_formation This compound This compound (SMTP-7) lactam_formation->this compound Final steps G This compound This compound plasminogen Plasminogen (Inactive) This compound->plasminogen Binds and induces conformational change plasminogen_active Activated Plasminogen plasminogen->plasminogen_active plasmin Plasmin (Active) plasminogen_active->plasmin tpa tPA tpa->plasmin Activates fibrin_degradation Fibrin Degradation (Clot Dissolution) plasmin->fibrin_degradation fibrin_clot Fibrin Clot fibrin_clot->fibrin_degradation G This compound This compound seh Soluble Epoxide Hydrolase (sEH) This compound->seh Inhibits diols Inactive Diols seh->diols Degrades eets Epoxyeicosatrienoic Acids (EETs) eets->diols inflammation Inflammation & Neurotoxicity eets->inflammation Reduces

In Vitro Enzymatic Dynamics of Orniplabin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orniplabin, also known as SMTP-7, is a novel small-molecule compound that has garnered significant interest in the field of thrombolytic and anti-inflammatory therapies. Unlike traditional thrombolytic agents, this compound does not possess intrinsic enzymatic activity. Instead, it functions as a modulator of the endogenous fibrinolytic system, specifically enhancing the activation of plasminogen. Furthermore, this compound exhibits a dual mechanism of action by also inhibiting soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory pathways. This technical guide provides an in-depth analysis of the in vitro studies that have elucidated the enzymatic interactions of this compound, offering a valuable resource for researchers in pharmacology and drug development.

Modulation of Plasminogen Activation

This compound has been identified as a potent modulator of plasminogen activation, a critical process in the dissolution of fibrin clots. It enhances the conversion of plasminogen to the active enzyme plasmin, which is catalyzed by tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA). In vitro studies have demonstrated that this compound significantly increases the rate of plasmin generation.

Quantitative Analysis of Urokinase-Catalyzed Plasminogen Activation

Kinetic studies have been performed to quantify the effect of this compound on the enzymatic activity of urokinase (u-PA) in activating plasminogen. The presence of this compound leads to a notable increase in the catalytic efficiency of this reaction.

Kinetic ParameterControl (without this compound)+ 100 µM this compoundFold Change
Vmax (mOD/min) 0.8 ± 0.15.3 ± 0.3~6.6
Km (µM) 1.5 ± 0.21.2 ± 0.1~0.8
kcat (s⁻¹) 0.040.27~6.8
kcat/Km (µM⁻¹s⁻¹) 0.0270.225~8.3

Data sourced from Hu et al., 2012.

Enhancement of Plasmin Generation

The overall effect of this compound on plasmin generation has been quantified using an EC₅₀ value, which represents the concentration of this compound required to achieve 50% of the maximal enhancement of plasmin generation.

ParameterValue
EC₅₀ for plasmin generation ~1–5 µM

Data sourced from MedKoo Biosciences.[1]

Inhibition of Soluble Epoxide Hydrolase (sEH)

In addition to its role in fibrinolysis, this compound has been identified as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is responsible for the degradation of anti-inflammatory lipid mediators. By inhibiting sEH, this compound can potentiate anti-inflammatory effects.

ParameterValue
IC₅₀ for sEH inhibition ~1 µM

Data sourced from Matsumoto et al., 2014.

Experimental Protocols

Urokinase-Catalyzed Plasminogen Activation Assay

This assay determines the kinetic parameters of plasminogen activation by urokinase in the presence and absence of this compound.

Materials:

  • Human plasminogen

  • Human urokinase (u-PA)

  • Chromogenic plasmin substrate (e.g., S-2251: H-D-Val-Leu-Lys-p-nitroanilide)

  • This compound (SMTP-7)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing Tween 80)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well microplate containing assay buffer, human plasminogen at various concentrations, and a fixed concentration of urokinase.

  • For the experimental group, add this compound to the reaction mixture at a final concentration of 100 µM. For the control group, add the corresponding volume of vehicle.

  • Initiate the reaction by adding the chromogenic plasmin substrate S-2251.

  • Immediately place the microplate in a reader pre-set to 37°C and measure the change in absorbance at 405 nm over time. The rate of increase in absorbance is proportional to the rate of plasmin generation.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

  • Determine the kinetic parameters Vmax and Km by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

  • Calculate the catalytic constant (kcat) and the catalytic efficiency (kcat/Km).

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This assay measures the inhibitory effect of this compound on the enzymatic activity of sEH.

Materials:

  • Recombinant human soluble epoxide hydrolase (sEH)

  • Fluorogenic sEH substrate (e.g., PHOME: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • This compound (SMTP-7)

  • Assay buffer (e.g., Bis-Tris-HCl buffer, pH 7.0, containing MgCl₂ and bovine serum albumin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • In a 96-well black microplate, add the assay buffer, recombinant human sEH, and varying concentrations of this compound.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at room temperature to allow for the interaction between the enzyme and the inhibitor.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate PHOME.

  • Measure the increase in fluorescence over time using a fluorescence microplate reader with excitation and emission wavelengths appropriate for the substrate's product (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis).

  • The rate of the reaction is determined from the linear phase of the fluorescence signal.

  • Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.

  • Determine the IC₅₀ value, the concentration of this compound that causes 50% inhibition of sEH activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound in Fibrinolysis

Orniplabin_Fibrinolysis_Pathway cluster_plasminogen Plasminogen Conformation cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis Plasminogen_Closed Plasminogen (Closed Conformation) Plasminogen_Open Plasminogen (Open, Activation-Prone) Plasminogen_Closed->Plasminogen_Open Plasminogen_Activator Plasminogen Activators (u-PA, t-PA) Plasminogen_Open->Plasminogen_Activator Enhanced Substrate for Activation Plasmin Plasmin Plasminogen_Activator->Plasmin Catalyzes Conversion Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot Degrades Fibrin_Degradation Fibrin Degradation Products Fibrin_Clot->Fibrin_Degradation This compound This compound This compound->Plasminogen_Closed Induces Conformational Change

Caption: this compound's role in enhancing fibrinolysis.

Experimental Workflow for Determining Kinetic Parameters

Kinetic_Assay_Workflow Start Start: Prepare Reagents Reaction_Setup Set up reaction mixtures in 96-well plate: - Assay Buffer - Plasminogen (varied concentrations) - Urokinase (fixed concentration) - this compound (or vehicle control) Start->Reaction_Setup Initiate_Reaction Initiate reaction by adding chromogenic substrate (S-2251) Reaction_Setup->Initiate_Reaction Measure_Absorbance Measure absorbance at 405 nm over time in a microplate reader Initiate_Reaction->Measure_Absorbance Calculate_Velocity Calculate initial reaction velocities from the linear slope of the curve Measure_Absorbance->Calculate_Velocity Data_Analysis Fit velocity data to Michaelis-Menten equation Calculate_Velocity->Data_Analysis Determine_Parameters Determine Vmax and Km Data_Analysis->Determine_Parameters End End: Report Kinetic Parameters Determine_Parameters->End

Caption: Workflow for kinetic analysis of plasminogen activation.

Workflow for sEH Inhibition Assay

sEH_Inhibition_Workflow Start Start: Prepare Reagents Assay_Setup Set up assay in 96-well black plate: - Assay Buffer - sEH enzyme - this compound (varied concentrations) Start->Assay_Setup Pre_incubation Pre-incubate to allow enzyme-inhibitor interaction Assay_Setup->Pre_incubation Initiate_Reaction Initiate reaction by adding fluorogenic substrate (PHOME) Pre_incubation->Initiate_Reaction Measure_Fluorescence Measure fluorescence increase over time in a plate reader Initiate_Reaction->Measure_Fluorescence Calculate_Inhibition Calculate percentage of inhibition relative to control Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 from dose-response curve Calculate_Inhibition->Determine_IC50 End End: Report IC50 Value Determine_IC50->End

Caption: Workflow for determining sEH inhibition.

Conclusion

The in vitro studies on this compound have revealed a multifaceted mechanism of action that underscores its therapeutic potential. By acting as a modulator of plasminogen activation, this compound significantly enhances the efficiency of the endogenous fibrinolytic system. Concurrently, its ability to inhibit soluble epoxide hydrolase provides a distinct anti-inflammatory effect. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development of this compound and similar dual-action therapeutic agents. This comprehensive understanding of its in vitro enzymatic interactions is crucial for designing future preclinical and clinical investigations.

References

Methodological & Application

Application Notes and Protocols for Intravenous Delivery of Orniplabin in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orniplabin (also known as SMTP-7) is a novel small-molecule therapeutic agent with a dual mechanism of action, showing significant promise in preclinical models of ischemic stroke and other thrombotic diseases. It acts as a plasminogen modulator, enhancing the body's natural fibrinolytic processes, and as a soluble epoxide hydrolase (sEH) inhibitor, exerting potent anti-inflammatory effects.[1][2] This document provides detailed application notes and protocols for the intravenous (IV) delivery of this compound for in vivo research, aimed at assisting researchers in designing and executing robust preclinical studies.

Mechanism of Action

This compound's therapeutic potential stems from its unique ability to modulate two distinct signaling pathways:

  • Enhancement of Fibrinolysis: this compound binds to plasminogen, inducing a conformational change that facilitates its activation into plasmin.[1][3] This action is dependent on the kringle 5 domain of plasminogen and is cofactor-dependent.[3][4] By promoting the conversion of plasminogen to plasmin, this compound accelerates the breakdown of fibrin clots, the primary component of thrombi.[1][4]

  • Anti-inflammatory Effects via sEH Inhibition: this compound inhibits soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of anti-inflammatory epoxy-fatty acids (EpFAs).[1] By inhibiting sEH, this compound increases the bioavailability of EpFAs, leading to a reduction in cerebrovascular inflammation, a critical factor in the pathology of ischemic stroke.[5]

Data Presentation

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vivo Efficacy of Intravenous this compound in a Murine Model of Ischemic Stroke

ParameterThis compound (10 mg/kg)Recombinant t-PA (10 mg/kg)Vehicle Control
Thrombolytic Reperfusion AchievedAchievedNo Reperfusion
Infarct Volume Significantly smaller vs. rt-PALarger vs. This compoundN/A
Leukocyte Rolling and Adhesion MildPronouncedN/A
Pro-inflammatory Gene Expression (IL-1β, TNF-α, ICAM-1, VCAM-1) WeakStrongN/A

Source: Adapted from studies on SMTP-7 in a photochemically induced thrombotic middle cerebral artery occlusion (tMCAo) model in mice.[5]

Table 2: Representative Pharmacokinetic Parameters of an this compound-Related Compound (SPT-07A) Following Intravenous Administration in Rats

ParameterValueUnit
Clearance (CL) 1.67 ± 0.08L/kg/h
Volume of Distribution at Steady State (Vdss) Not Reported-
Elimination Half-life (t1/2) Not Reported-
Primary Route of Metabolism UDP-glucuronosyltransferase (UGTs)-
Primary Route of Excretion Renal-

Note: The data presented is for SPT-07A, a compound structurally related to this compound, as specific pharmacokinetic data for this compound was not publicly available. This data is intended to be representative for study design purposes. Researchers should determine the specific pharmacokinetic profile of this compound in their experimental model.[3]

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Administration

Materials:

  • This compound powder

  • Sterile, pyrogen-free vehicle (e.g., 0.9% saline, 5% dextrose solution, or a formulation containing a suitable solubilizing agent like DMSO, followed by dilution)

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Determine the required concentration: Based on the desired dose (e.g., 5-10 mg/kg) and the average weight of the experimental animals, calculate the required concentration of the this compound solution.

  • Weigh the this compound: Accurately weigh the required amount of this compound powder in a sterile environment.

  • Solubilization:

    • If this compound is soluble in an aqueous vehicle, add the sterile vehicle to the powder in a sterile vial.

    • If a co-solvent is required, first dissolve the this compound in a small volume of a biocompatible solvent such as DMSO. Then, slowly add the sterile aqueous vehicle while vortexing to prevent precipitation. Ensure the final concentration of the co-solvent is within acceptable limits for intravenous administration in the chosen animal model.

  • Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved.

  • Sterile filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial. This step is crucial to remove any potential microbial contamination.

  • Storage: Store the prepared this compound solution according to the manufacturer's recommendations (e.g., at 4°C or -20°C) and protect from light if necessary. Use the prepared solution within the recommended timeframe to ensure stability.

Protocol 2: Intravenous (Tail Vein) Administration of this compound in Mice

Materials:

  • Prepared this compound solution

  • Experimental mice (e.g., C57BL/6)

  • Mouse restrainer

  • Heat lamp or warm water bath

  • Sterile insulin syringes (e.g., 29-31 gauge)

  • 70% ethanol

  • Sterile gauze

Procedure:

  • Animal Preparation:

    • Acclimatize the mice to the experimental environment.

    • Weigh each mouse to accurately calculate the injection volume.

  • Warming the Tail: To facilitate visualization and cannulation of the lateral tail veins, warm the mouse's tail using a heat lamp or by immersing it in warm water (approximately 40-45°C) for a few minutes.

  • Restraint: Place the mouse in a suitable restrainer, ensuring the tail is accessible.

  • Preparation of the Injection Site: Gently wipe the tail with 70% ethanol using a sterile gauze pad to disinfect the injection site.

  • Loading the Syringe: Draw the calculated volume of the this compound solution into a sterile insulin syringe. Ensure there are no air bubbles in the syringe.

  • Injection:

    • Position the tail so that one of the lateral veins is visible.

    • With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.

    • A successful insertion is often indicated by a small flash of blood in the hub of the needle.

    • Slowly inject the this compound solution. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle, apply gentle pressure to the site, and attempt the injection at a more proximal site on the tail.

  • Post-Injection Care:

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Mandatory Visualizations

Orniplabin_Signaling_Pathway cluster_fibrinolysis Fibrinolytic Pathway cluster_inflammation Anti-inflammatory Pathway This compound This compound Plasminogen Plasminogen (Inactive Zymogen) This compound->Plasminogen Binds & Induces Conformational Change Plasmin Plasmin (Active Enzyme) Plasminogen->Plasmin Activation Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot Cleavage Fibrin_degradation Fibrin Degradation Products Fibrin_clot->Fibrin_degradation Orniplabin_sEH This compound sEH Soluble Epoxide Hydrolase (sEH) Orniplabin_sEH->sEH Inhibition EpFAs Epoxy-Fatty Acids (Anti-inflammatory) sEH->EpFAs Degradation Diols Diols (Less Active) sEH->Diols Conversion Inflammation Inflammation EpFAs->Inflammation Suppression

Caption: this compound's dual signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_animal Animal Procedure cluster_analysis Analysis Prep Prepare this compound Solution (Sterile & Correct Concentration) Weigh Weigh Animals & Calculate Dose Prep->Weigh Acclimatize Acclimatize Animals Acclimatize->Weigh IV_Inject Intravenous Injection (Tail Vein) Weigh->IV_Inject Restrain Restrain Animal Restrain->IV_Inject Monitor Monitor for Adverse Effects IV_Inject->Monitor Collect Collect Samples (Blood, Tissues) Monitor->Collect Analyze Pharmacokinetic & Pharmacodynamic Analysis Collect->Analyze

Caption: Intravenous this compound experimental workflow.

References

Application Notes and Protocols for the Preparation of Orniplabin Formulation for Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orniplabin, also known as SMTP-7, is a small molecule modulator of plasminogen activation with potential therapeutic applications in thrombolytic and anti-inflammatory therapies.[1] It functions by enhancing the binding of plasminogen to fibrin and promoting its activation into plasmin, the primary enzyme responsible for fibrinolysis.[1] Proper formulation is critical to ensure the solubility, stability, and bioavailability of this compound for in vivo studies. These application notes provide detailed protocols for the preparation of this compound formulations suitable for injection, along with information on its mechanism of action and relevant experimental procedures.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular FormulaC₅₁H₆₈N₂O₁₀
Molecular Weight869.09 g/mol
AppearanceWhite to off-white solid powder

Parenteral Formulation of this compound

This compound exhibits low aqueous solubility, necessitating the use of a co-solvent system for parenteral administration. The following formulations have been reported to be suitable for in vivo use.

Formulation Composition
FormulationDMSO (%)PEG300 (%)Tween 80 (%)Saline (%)
Formulation 1 100585
Formulation 2 1040545

Note: The saline solution should be prepared as 0.9% sodium chloride in sterile water for injection.

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

A concentrated stock solution of this compound in DMSO is the first step in preparing the final injectable formulation.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 25 mg/mL).

  • Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the DMSO stock solution at -20°C for short-term storage or -80°C for long-term storage.

Preparation of this compound Formulation for Injection (Using Formulation 2 as an Example)

This protocol describes the stepwise dilution of the this compound stock solution to prepare the final formulation for injection. It is crucial to add the components in the specified order to prevent precipitation of the drug.

Materials:

  • This compound stock solution in DMSO

  • Polyethylene Glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • 0.9% Saline, sterile

  • Sterile conical tubes or vials

  • Calibrated pipettes

Protocol:

  • In a sterile conical tube or vial, add the required volume of the this compound DMSO stock solution.

  • Add the corresponding volume of PEG300 to the tube.

  • Mix the solution thoroughly by gentle vortexing or inversion until it is homogeneous.

  • Add the required volume of Tween 80 to the mixture.

  • Mix again until the solution is clear and uniform.

  • Finally, add the calculated volume of sterile 0.9% saline to reach the final desired concentration and volume.

  • Gently mix the final formulation until it is a clear, homogeneous solution.

  • Visually inspect the final formulation for any signs of precipitation or phase separation before use.

Example Calculation for a 1 mL Final Formulation at 1 mg/mL (using a 10 mg/mL DMSO stock):

  • 100 µL of 10 mg/mL this compound in DMSO

  • 400 µL of PEG300

  • 50 µL of Tween 80

  • 450 µL of 0.9% Saline

Quality Control

Ensuring the quality and integrity of the prepared this compound formulation is essential for reliable experimental outcomes.

Visual Inspection

Always visually inspect the final formulation for clarity, color, and the presence of any particulate matter before administration. The solution should be clear and free of any visible particles.

Concentration Verification (HPLC Method Development)

A validated High-Performance Liquid Chromatography (HPLC) method is recommended for verifying the final concentration of this compound in the formulation. While a specific, validated HPLC method for this compound was not found in the public literature, a general approach for developing such a method is provided below.

General HPLC Parameters for Method Development:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Stability and Storage

The stability of the final this compound formulation has not been extensively reported. Therefore, it is recommended to prepare the formulation fresh on the day of use. If short-term storage is necessary, the formulation should be stored at 2-8°C and protected from light. A visual inspection for any signs of precipitation should be performed before use after storage. For long-term studies, stability testing of the specific formulation under the intended storage conditions is highly recommended.

In Vivo Administration

The following is a general protocol for the intravenous (IV) administration of the this compound formulation to mice. All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.

Materials:

  • Prepared this compound formulation

  • Sterile insulin syringes (e.g., 29-31 gauge)

  • Mouse restrainer

  • Warming lamp or pad (optional, to dilate tail veins)

Protocol:

  • Warm the mouse under a heat lamp or on a warming pad for a few minutes to dilate the lateral tail veins.

  • Place the mouse in a suitable restrainer, exposing the tail.

  • Swab the tail with 70% ethanol to clean the injection site.

  • Carefully draw the desired volume of the this compound formulation into a sterile insulin syringe, ensuring there are no air bubbles.

  • Position the needle bevel-up and insert it into one of the lateral tail veins at a shallow angle.

  • Slowly inject the formulation. If swelling occurs at the injection site, the needle is not in the vein; in this case, withdraw the needle and attempt injection in a more proximal location on the same or opposite vein.

  • After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Mechanism of Action and Signaling Pathway

This compound exerts its pro-fibrinolytic effect by modulating the conformation of plasminogen. In its native state, plasminogen exists in a closed conformation that is resistant to activation. This compound binds to plasminogen, inducing a conformational change to a more open and activatable form. This open conformation has an increased affinity for fibrin, localizing the fibrinolytic activity to the site of the clot. The bound, conformationally altered plasminogen is then more efficiently converted to the active enzyme plasmin by endogenous plasminogen activators such as tissue plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA).

Orniplabin_Signaling_Pathway cluster_0 This compound-Mediated Fibrinolysis This compound This compound Plasminogen_Closed Plasminogen (Closed Conformation) This compound->Plasminogen_Closed Binds to Plasminogen_Open Plasminogen (Open Conformation) Plasminogen_Closed->Plasminogen_Open Conformational Change Fibrin Fibrin Plasminogen_Open->Fibrin Enhanced Binding Plasminogen_Fibrin Fibrin-Bound Plasminogen Fibrin->Plasminogen_Fibrin Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation Plasmin Plasmin Plasminogen_Fibrin->Plasmin tPA_uPA t-PA / u-PA tPA_uPA->Plasminogen_Fibrin Activates Plasmin->Fibrin Cleaves Orniplabin_Formulation_Workflow cluster_1 Formulation Preparation Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve_DMSO Dissolve in DMSO (Stock Solution) Weigh->Dissolve_DMSO Add_PEG300 Add PEG300 & Mix Dissolve_DMSO->Add_PEG300 Add_Tween80 Add Tween 80 & Mix Add_PEG300->Add_Tween80 Add_Saline Add Saline & Mix Add_Tween80->Add_Saline QC Quality Control (Visual Inspection, HPLC) Add_Saline->QC Ready Formulation Ready for Injection QC->Ready Pass

References

Orniplabin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orniplabin, also known as SMTP-7, is a small molecule compound that has garnered significant interest in the scientific community for its potential therapeutic applications. It is recognized for its role as a plasminogen modulator, enhancing the activation of plasminogen to plasmin, which is a key enzyme in the fibrinolytic system responsible for dissolving blood clots.[1] Additionally, this compound has been reported to exhibit anti-inflammatory properties through the inhibition of signaling pathways such as the NF-κB pathway. This document provides detailed application notes and protocols for the use of this compound in a research setting, with a focus on its solubility in dimethyl sulfoxide (DMSO) and other organic solvents.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅₁H₆₈N₂O₁₀[2]
Molecular Weight869.1 g/mol [2]
AppearanceWhite to off-white solid powder[3]

Solubility of this compound

Quantitative solubility data for this compound in common organic solvents is not extensively available in publicly accessible literature. The following table summarizes the available qualitative solubility information. Researchers are advised to perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

SolventSolubility (at 25°C)NotesSource
Dimethyl Sulfoxide (DMSO)Soluble (qualitative)Often used for preparing stock solutions.[3]
EthanolLikely soluble (qualitative)Suggested as an alternative solvent.[3]
Dimethylformamide (DMF)Likely soluble (qualitative)Suggested as an alternative solvent.[3]
WaterInsolubleInsoluble in aqueous solutions.[3]

Note: The lack of precise quantitative solubility data necessitates careful experimental planning. It is recommended to start with a small amount of this compound to test its solubility in the chosen solvent before preparing a large stock solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.8691 mg of this compound (Molecular Weight = 869.1 g/mol ).

  • Dissolving in DMSO: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., add 100 µL of DMSO for a 10 mM solution if you weighed 0.08691 mg).

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may aid in solubilization if the compound does not dissolve readily at room temperature.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound Formulation for In Vivo Studies

This protocol provides a general guideline for preparing an this compound formulation for intraperitoneal (IP) or intravenous (IV) injection in animal models. Note: This is a general formulation and may need to be optimized for specific animal models and experimental designs.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mg/mL)

  • Tween® 80

  • Polyethylene glycol 300 (PEG300)

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Formulation (Example): A common vehicle for in vivo administration of hydrophobic compounds consists of DMSO, PEG300, Tween® 80, and saline. An example formulation ratio is 10:40:5:45 (v/v/v/v) of DMSO:PEG300:Tween 80:Saline.

  • Preparation:

    • In a sterile vial, add the required volume of the this compound stock solution in DMSO.

    • Add the corresponding volume of PEG300 and mix thoroughly.

    • Add the Tween® 80 and mix until the solution is clear.

    • Finally, add the sterile saline to the mixture and mix gently but thoroughly to form a stable emulsion or solution.

  • Administration: The final formulation should be administered to the animals immediately after preparation. The injection volume will depend on the animal's weight and the desired dose.

Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action: Modulation of Plasminogen Activation

This compound enhances the conversion of plasminogen to plasmin, the primary enzyme responsible for fibrinolysis. This diagram illustrates the simplified plasminogen activation cascade and the point of intervention by this compound.

Plasminogen_Activation_Pathway Plasminogen Plasminogen (Inactive) Plasmin Plasmin (Active) Plasminogen->Plasmin Activation Fibrin_degradation Fibrin Degradation Products Plasmin->Fibrin_degradation Degrades Fibrin_clot Fibrin Clot Fibrin_clot->Fibrin_degradation tPA_uPA t-PA / u-PA (Activators) tPA_uPA->Plasminogen Activates This compound This compound This compound->Plasminogen Enhances Activation NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκBα & Release of NF-κB This compound This compound This compound->IKK Inhibits DNA DNA (κB sites) NFkB_n->DNA Binds Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression Transcription Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock treatment Treat Cells with This compound (and Controls) prep_stock->treatment cell_culture Culture Cells of Interest cell_culture->treatment incubation Incubate for Desired Time Period treatment->incubation assay Perform Downstream Assays (e.g., Western Blot, qPCR, etc.) incubation->assay data_analysis Data Analysis and Interpretation assay->data_analysis end End data_analysis->end

References

HPLC analysis method for Orniplabin quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of Orniplabin using High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a low-molecular-weight compound with potential thrombolytic and anti-inflammatory effects.[1][2] It enhances plasminogen-fibrin binding and urokinase-catalyzed plasminogen activation.[1][2] Accurate and precise quantification of this compound is crucial for research, development, and quality control purposes. This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is designed for researchers, scientists, and drug development professionals.

Chemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₅₁H₆₈N₂O₁₀[1][3]
Molecular Weight869.09 g/mol [1][3]
AppearanceWhite to off-white solid powder[1]
SolubilitySoluble in DMSO[1]

Experimental Protocols

Principle

This method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound. The chromatographic separation is achieved on a C18 column with a gradient elution of a mobile phase consisting of acetonitrile and water.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Dimethyl sulfoxide (DMSO)

  • 0.45 µm syringe filters

Apparatus
  • HPLC system with a UV detector, pump, autosampler, and column oven

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringes

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For a pharmaceutical formulation, a suitable extraction method would be required. For a simple solution, dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to a concentration within the calibration range.[4][5]

Chromatographic Conditions
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient70% B to 95% B over 10 min
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength254 nm (proposed)

Data Presentation

System Suitability
ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6)≤ 2.0%
Method Validation Summary (Hypothetical Data)
ParameterResult
Linearity (R²)≥ 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (%RSD)< 2.0%

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions hplc_system Set Up HPLC System prep_standard->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system inject_samples Inject Standards and Samples hplc_system->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data peak_integration Integrate Peaks acquire_data->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound calibration_curve->quantification

Figure 1: Experimental workflow for this compound quantification.

validation_parameters cluster_parameters Validation Parameters method_validation HPLC Method Validation specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod Limit of Detection (LOD) method_validation->lod loq Limit of Quantification (LOQ) method_validation->loq robustness Robustness method_validation->robustness

Figure 2: Logical relationship of HPLC method validation parameters.

References

Orniplabin Enzymatic Assay for Plasminogen Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orniplabin, also known as SMTP-7, is a small-molecule modulator that enhances the activation of plasminogen, the zymogen precursor of the key fibrinolytic enzyme, plasmin.[1][2][3][4] This enhancement is achieved by inducing a conformational change in plasminogen, rendering it a more efficient substrate for plasminogen activators such as tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA).[1][5] This document provides detailed application notes and protocols for an enzymatic assay to characterize the activity of this compound in promoting plasminogen activation.

The protocols outlined below are designed for researchers in drug discovery and development, as well as scientists in academic and clinical research, to assess the potency and mechanism of action of this compound and similar compounds. The provided methodologies are based on established chromogenic assays for plasminogen activation.[6][7][8][9]

Mechanism of Action

This compound's primary mechanism of action involves binding to plasminogen and inducing a conformational change that exposes the activator cleavage site, thereby facilitating its conversion to plasmin by t-PA or u-PA.[1][5] This allosteric modulation increases the rate of plasmin generation, leading to enhanced fibrinolysis. The activity of this compound is dependent on the presence of a cofactor with a long-chain alkyl or alkenyl group, and the fifth kringle domain of plasminogen is crucial for its action.[5]

cluster_0 This compound-Mediated Plasminogen Activation Plasminogen Plasminogen (Closed Conformation) Orniplabin_Plasminogen This compound-Plasminogen Complex (Open Conformation) Plasminogen->Orniplabin_Plasminogen Binding & Conformational Change This compound This compound This compound->Orniplabin_Plasminogen Plasmin Plasmin Orniplabin_Plasminogen->Plasmin Enhanced Activation tPA_uPA t-PA / u-PA tPA_uPA->Plasmin Activation Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degradation Fibrin_Clot Fibrin Clot Fibrin_Clot->Fibrin_Degradation

Caption: Signaling pathway of this compound in plasminogen activation.

Data Presentation

The following tables summarize the expected quantitative data from enzymatic assays assessing the effect of this compound on plasminogen activation.

Table 1: Effect of this compound on u-PA-Catalyzed Plasminogen Activation Kinetics

CompoundConcentration (µM)Vmax (mOD/min)Km (µM)
Control (u-PA alone)-ValueValue
This compound100Markedly IncreasedSlightly Decreased

Note: Specific values for Vmax and Km should be determined experimentally. The trend of a marked increase in Vmax and a slight decrease in Km in the presence of this compound has been reported.[1]

Table 2: Enhancement of Plasminogen Activator-Mediated Fibrinolysis by this compound

ActivatorThis compound Concentration (µM)Fold Increase in Fibrinolysis
u-PA80 - 1502 - 12
t-PAConcentrationValue

Note: The fold increase is relative to the activity of the plasminogen activator in the absence of this compound. The range for u-PA is based on published data.[4] The effect on t-PA-mediated fibrinolysis should be determined experimentally.

Experimental Protocols

Protocol 1: Chromogenic Assay for this compound-Mediated Plasminogen Activation

This protocol details a chromogenic assay to measure the ability of this compound to enhance plasminogen activation by t-PA or u-PA in a purified system.

Materials:

  • Human Glu-plasminogen

  • Human t-PA or u-PA

  • Chromogenic plasmin substrate (e.g., S-2251 or equivalent)

  • This compound (SMTP-7)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4, containing 0.01% Tween 80

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of plasminogen, t-PA/u-PA, and the chromogenic substrate in Assay Buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired concentrations in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • In a 96-well microplate, add the following reagents in the specified order:

      • 50 µL of Assay Buffer

      • 10 µL of various concentrations of this compound or vehicle control.

      • 20 µL of plasminogen solution.

      • 10 µL of t-PA or u-PA solution.

    • Mix gently by tapping the plate.

  • Initiation of Reaction:

    • To initiate the reaction, add 10 µL of the chromogenic plasmin substrate to each well.

  • Data Acquisition:

    • Immediately place the microplate in a reader pre-warmed to 37°C.

    • Measure the absorbance at 405 nm every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V, in mOD/min) from the linear portion of the absorbance versus time curve.

    • Plot the reaction rate against the this compound concentration to determine the dose-response relationship.

    • For kinetic analysis, vary the substrate (plasminogen) concentration at a fixed this compound concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

cluster_1 Chromogenic Assay Workflow Prep Prepare Reagents (Plasminogen, t-PA/u-PA, This compound, Substrate) Setup Assay Setup in 96-well Plate (Buffer, this compound, Plasminogen, t-PA/u-PA) Prep->Setup Initiate Initiate Reaction (Add Chromogenic Substrate) Setup->Initiate Acquire Data Acquisition (Read Absorbance at 405 nm) Initiate->Acquire Analyze Data Analysis (Calculate Reaction Rate, Determine Kinetic Parameters) Acquire->Analyze

Caption: Experimental workflow for the chromogenic plasminogen activation assay.

Protocol 2: SDS-PAGE Analysis of Plasminogen to Plasmin Conversion

This protocol is used to visually confirm the conversion of plasminogen to plasmin in the presence of this compound.

Materials:

  • Human Glu-plasminogen

  • Human u-PA

  • This compound (SMTP-7)

  • Assay Buffer (as in Protocol 1)

  • SDS-PAGE gels (e.g., 4-12% gradient)

  • Reducing sample buffer (containing β-mercaptoethanol or DTT)

  • Coomassie Brilliant Blue or silver stain reagents

  • Incubator or water bath at 37°C

Procedure:

  • Reaction Setup:

    • In separate microcentrifuge tubes, prepare reaction mixtures containing plasminogen and u-PA in Assay Buffer, with and without this compound (e.g., 100 µM).

    • Include a negative control with only plasminogen.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).

  • Sample Preparation for SDS-PAGE:

    • Stop the reaction by adding an equal volume of 2x reducing SDS-PAGE sample buffer.

    • Heat the samples at 95-100°C for 5 minutes.

  • Electrophoresis and Staining:

    • Load the samples onto an SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions.

    • After electrophoresis, stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

  • Analysis:

    • Analyze the gel for the disappearance of the plasminogen band (approx. 92 kDa) and the appearance of the plasmin heavy chain (approx. 65 kDa) and light chain (approx. 25 kDa) in the lanes containing the plasminogen activator.

    • Compare the intensity of the plasmin bands in the presence and absence of this compound to qualitatively assess the enhancement of conversion.

Troubleshooting

IssuePossible CauseSolution
No or low signal in chromogenic assay Inactive enzyme (t-PA/u-PA) or substrateUse fresh or properly stored reagents. Verify enzyme activity with a positive control.
Incorrect buffer pHPrepare fresh buffer and verify the pH.
Inhibitor contaminationEnsure all reagents and labware are free of protease inhibitors.
High background signal Autolysis of plasminogen or substrateRun controls without the plasminogen activator to assess background. Use high-purity reagents.
Contamination with other proteasesHandle reagents with care to avoid cross-contamination.
Inconsistent results Pipetting errorsUse calibrated pipettes and ensure proper mixing.
Temperature fluctuationsMaintain a constant temperature (37°C) during the assay.
This compound precipitationEnsure this compound is fully dissolved in the assay buffer. The final solvent concentration should be low.
No clear conversion on SDS-PAGE Insufficient incubation time or enzyme concentrationOptimize incubation time and/or increase the concentration of the plasminogen activator.
Poor stainingEnsure proper staining and destaining procedures are followed.

References

Determining the Therapeutic Window of Orniplabin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orniplabin (SMTP-7) is a promising therapeutic candidate with a dual mechanism of action: enhancing fibrinolysis and exerting anti-inflammatory effects.[1][2] This document provides a detailed experimental framework for assessing the therapeutic window of this compound. The protocols herein describe a systematic approach to evaluate its efficacy, cytotoxicity, and off-target effects, enabling the determination of a safe and effective dosage range for potential clinical applications.

Introduction

This compound, a small-molecule modulator of plasminogen activation, has demonstrated significant therapeutic potential in preclinical models of ischemic stroke.[1][2] Its primary mechanism involves inducing a conformational change in plasminogen, which facilitates its binding to fibrin and enhances its activation by tissue plasminogen activator (tPA), leading to effective clot dissolution.[1] Additionally, this compound exhibits anti-inflammatory properties by inhibiting soluble epoxide hydrolase and reducing reactive oxygen species (ROS).[2][3] The determination of its therapeutic window is a critical step in its development, ensuring that the therapeutic benefits outweigh any potential toxicity. This guide outlines a comprehensive suite of in vitro and in vivo experiments designed to thoroughly characterize the therapeutic index of this compound.

Signaling Pathway of this compound

The proposed signaling pathway of this compound involves two primary arms. The fibrinolytic pathway is initiated by this compound binding to plasminogen, leading to a conformational change that enhances its activation to plasmin by tPA. Plasmin then degrades fibrin, leading to thrombolysis. The anti-inflammatory pathway is mediated through the inhibition of soluble epoxide hydrolase (sEH), which leads to an increase in anti-inflammatory epoxyeicosatrienoic acids (EETs), and through the inhibition of reactive oxygen species (ROS).

Orniplabin_Signaling_Pathway This compound This compound Plasminogen Plasminogen This compound->Plasminogen Binds to sEH Soluble Epoxide Hydrolase (sEH) This compound->sEH Inhibits ROS Reactive Oxygen Species (ROS) This compound->ROS Inhibits Plasminogen_active Active Plasminogen (Open Conformation) Plasminogen->Plasminogen_active Conformational Change Plasmin Plasmin Plasminogen_active->Plasmin Enhanced Activation tPA tPA tPA->Plasmin Activates Fibrin Fibrin (Clot) Plasmin->Fibrin Degrades FDPs Fibrin Degradation Products Fibrin->FDPs Thrombolysis Thrombolysis FDPs->Thrombolysis EETs Epoxyeicosatrienoic Acids (EETs) sEH->EETs Metabolizes Inflammation_down Reduced Inflammation EETs->Inflammation_down ROS_down Reduced Oxidative Stress ROS->ROS_down

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

The experimental design follows a logical progression from in vitro characterization to in vivo validation. This multi-tiered approach allows for a comprehensive assessment of this compound's therapeutic window.

Experimental_Workflow Phase1 Phase 1: In Vitro Efficacy & Cytotoxicity Efficacy Efficacy Assays - Fibrin Clot Lysis - Anti-inflammatory Assay Phase1->Efficacy Cytotoxicity Cytotoxicity Assays - Cell Viability (MTT) - Apoptosis (Caspase-3/7) Phase1->Cytotoxicity Phase2 Phase 2: In Vivo Efficacy & Toxicity Efficacy->Phase2 Cytotoxicity->Phase2 InVivo_Efficacy In Vivo Efficacy (MCAO Stroke Model) - Infarct Volume - Neurological Score Phase2->InVivo_Efficacy InVivo_Toxicity In Vivo Toxicity - Acute Toxicity Study - Histopathology Phase2->InVivo_Toxicity TherapeuticWindow Therapeutic Window Determination InVivo_Efficacy->TherapeuticWindow InVivo_Toxicity->TherapeuticWindow Phase3 Phase 3: Off-Target Profiling OffTarget Off-Target Screening - Kinase Panel - hERG Channel Assay - Broad Target Panel Phase3->OffTarget OffTarget->TherapeuticWindow

Caption: Experimental workflow for assessing this compound's therapeutic window.

In Vitro Experimental Protocols

Efficacy Assessment

4.1.1. Fibrin Clot Lysis Assay

This assay evaluates the fibrinolytic efficacy of this compound.

  • Materials: Human plasma, thrombin, calcium chloride, this compound, tissue plasminogen activator (tPA), 96-well plate, spectrophotometer.

  • Protocol:

    • Prepare a range of this compound concentrations (e.g., 0.1 µM to 100 µM).

    • In a 96-well plate, mix human plasma with this compound or vehicle control.

    • Induce clot formation by adding thrombin and calcium chloride.

    • Add a sub-therapeutic concentration of tPA to initiate lysis.

    • Monitor the change in optical density at 405 nm over time.

    • Calculate the time to 50% clot lysis.

4.1.2. Anti-inflammatory Assay (LPS-induced Cytokine Release)

This assay assesses the anti-inflammatory properties of this compound.

  • Materials: RAW 264.7 macrophage cell line, lipopolysaccharide (LPS), this compound, cell culture reagents, ELISA kits for TNF-α and IL-6.

  • Protocol:

    • Culture RAW 264.7 cells to 80% confluency.

    • Pre-treat cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits.

Cytotoxicity Assessment

4.2.1. Cell Viability Assay (MTT)

This assay determines the effect of this compound on the viability of different cell types.

  • Materials: Human Brain Microvascular Endothelial Cells (HBMEC), Human Astrocytes, this compound, MTT reagent, DMSO, 96-well plate, plate reader.

  • Protocol:

    • Seed HBMEC and Human Astrocytes in separate 96-well plates.

    • Treat the cells with a range of this compound concentrations (e.g., 1 µM to 500 µM) for 48 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control.

4.2.2. Apoptosis Assay (Caspase-3/7 Activity)

This assay measures the induction of apoptosis by this compound.

  • Materials: HBMEC, Human Astrocytes, this compound, Caspase-Glo® 3/7 Assay System (Promega), 96-well plate, luminometer.

  • Protocol:

    • Seed and treat cells with this compound as described in the MTT assay.

    • After 24 hours of treatment, add the Caspase-Glo® 3/7 reagent to each well.

    • Incubate for 1 hour at room temperature.

    • Measure the luminescence.

    • Express results as fold change in caspase-3/7 activity compared to the vehicle control.

In Vivo Experimental Protocols

Efficacy and Safety Assessment in a Stroke Model

5.1.1. Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is used to evaluate the in vivo efficacy of this compound in an ischemic stroke setting.

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Protocol:

    • Anesthetize the rats and induce focal cerebral ischemia by occluding the middle cerebral artery using an intraluminal filament for 2 hours.

    • Administer this compound intravenously at different doses (e.g., 1, 5, 10 mg/kg) or vehicle control at the time of reperfusion.

    • Monitor the animals for 48 hours.

    • Assess neurological deficits using the Rotarod test at 24 and 48 hours post-MCAO.

    • At 48 hours, sacrifice the animals and determine the infarct volume using TTC staining of brain sections.

5.1.2. Rotarod Test for Neurological Deficit

This test assesses motor coordination and balance.

  • Apparatus: Accelerating rotarod.

  • Protocol:

    • Train the rats on the rotarod for 3 consecutive days before MCAO surgery.

    • At 24 and 48 hours post-MCAO, place the rats on the rotating rod, which accelerates from 4 to 40 rpm over 5 minutes.

    • Record the latency to fall for each rat.

Acute Toxicity Study

This study determines the short-term toxicity of this compound.

  • Animals: Healthy male and female Sprague-Dawley rats.

  • Protocol:

    • Administer single intravenous doses of this compound at escalating concentrations (e.g., 50, 100, 200 mg/kg).

    • Observe the animals for 14 days for any signs of toxicity, including changes in behavior, body weight, and mortality.

    • At the end of the observation period, perform gross necropsy and histopathological examination of major organs.

Off-Target Profiling

A comprehensive off-target screening is crucial to identify any unintended interactions of this compound.

Off_Target_Profiling Orniplabin_Screening This compound Kinase_Panel Kinase Panel Screening (e.g., 400+ kinases) Orniplabin_Screening->Kinase_Panel hERG_Assay hERG Channel Assay (Patch Clamp) Orniplabin_Screening->hERG_Assay Broad_Panel Broad Target Panel (GPCRs, Ion Channels, Transporters, etc.) Orniplabin_Screening->Broad_Panel Safety_Profile Comprehensive Safety Profile Kinase_Panel->Safety_Profile hERG_Assay->Safety_Profile Broad_Panel->Safety_Profile

Caption: Off-target profiling workflow for this compound.
Kinase Panel Screening

  • Protocol: Screen this compound at a fixed concentration (e.g., 10 µM) against a broad panel of kinases (e.g., Eurofins KinaseProfiler™ or Reaction Biology's Kinase HotSpot™). Follow up with IC50 determination for any kinases showing significant inhibition (>50%).

hERG Channel Assay
  • Protocol: Evaluate the effect of this compound on the hERG potassium channel using automated patch-clamp electrophysiology (e.g., QPatch or SyncroPatch). Determine the IC50 value to assess the risk of cardiac QT prolongation.

Broad Target Panel Screening
  • Protocol: Screen this compound against a comprehensive panel of receptors, ion channels, transporters, and enzymes (e.g., Eurofins SafetyScreen44™ or Reaction Biology's InVEST™ Safety Panel) to identify potential off-target liabilities.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: In Vitro Efficacy of this compound

Assay Endpoint This compound Concentration Result
Fibrin Clot Lysis Time to 50% Lysis (min) 1 µM
10 µM
50 µM
Anti-inflammatory TNF-α Inhibition (%) 1 µM
10 µM
50 µM
IL-6 Inhibition (%) 1 µM
10 µM

| | | 50 µM | |

Table 2: In Vitro Cytotoxicity of this compound

Cell Line Assay This compound Concentration Result (% Viability or Fold Change)
HBMEC MTT 10 µM
50 µM
100 µM
Caspase-3/7 10 µM
50 µM
100 µM
Human Astrocytes MTT 10 µM
50 µM
100 µM
Caspase-3/7 10 µM
50 µM

| | | 100 µM | |

Table 3: In Vivo Efficacy of this compound in MCAO Rat Model

Treatment Group Dose (mg/kg) Infarct Volume (mm³) Neurological Score (Latency to Fall, s)
Vehicle Control -
This compound 1
5

| | 10 | | |

Table 4: Off-Target Profile of this compound (IC50 values in µM)

Target IC50 (µM)
Kinases
Kinase X
Kinase Y
Ion Channels
hERG
Other

| GPCR Z | |

Conclusion

The systematic application of these detailed protocols will enable a thorough assessment of this compound's therapeutic window. By integrating in vitro efficacy and cytotoxicity data with in vivo efficacy and toxicity studies, and complementing this with a comprehensive off-target profile, researchers can establish a robust safety and efficacy profile for this compound, paving the way for its further clinical development.

References

Application Notes and Protocols for Evaluating Hemorrhagic Transformation with Orniplabin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orniplabin, also known as SMTP-7, is an investigational small molecule drug with a dual mechanism of action that shows promise for the treatment of ischemic stroke. It functions as a plasminogen modulator, enhancing the body's own fibrinolytic system to dissolve blood clots.[1] Additionally, this compound inhibits soluble epoxide hydrolase (sEH), which imparts anti-inflammatory effects.[2][3] This dual action suggests that this compound may not only be effective in restoring blood flow after a stroke but also in mitigating a critical complication of thrombolytic therapy: hemorrhagic transformation (HT).[4]

Hemorrhagic transformation is the conversion of an ischemic stroke into a hemorrhage, a serious and often life-threatening event.[5] It is a major concern with current thrombolytic agents like recombinant tissue plasminogen activator (rt-PA).[5] Preclinical studies suggest that this compound's unique mechanism may reduce the risk of HT compared to traditional thrombolytics.[5][6] In animal models of thrombotic stroke, this compound has been shown to ameliorate neurological deficits, cerebral infarct, and hemorrhagic transformation.[7]

These application notes provide a detailed protocol for evaluating the efficacy of this compound in a preclinical model of ischemic stroke and subsequent hemorrhagic transformation.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating this compound's effect on hemorrhagic transformation and related outcomes.

Table 1: Effect of this compound on Hemorrhagic Transformation and Infarct Volume in a Primate Model of Thrombotic Stroke

Treatment GroupDoseReduction in Cerebral Hemorrhage (%)Reduction in Cerebral Infarct (%)P-value (vs. Vehicle)
This compound10 mg/kg5146< 0.05
Vehicle----

Data from a photochemical-induced thrombotic middle cerebral artery (MCA) occlusion model in monkeys.[1][8]

Table 2: Comparative Efficacy of this compound and rt-PA on Neurological Deficit and Hemorrhagic Severity in a Mouse Model of Ischemic Stroke with Anticoagulation

Treatment GroupDoseNeurological DeficitHemorrhagic Severity
This compound10 mg/kgSignificantly lower than vehicle and rt-PASignificantly lower than rt-PA
rt-PANot specified--
Vehicle---

Data from a transient middle cerebral artery occlusion (MCAO) model in warfarin-treated mice.[5]

Signaling Pathway of this compound

Orniplabin_Signaling_Pathway This compound This compound (SMTP-7) Plasminogen Plasminogen (Closed Conformation) This compound->Plasminogen Modulates sEH Soluble Epoxide Hydrolase (sEH) This compound->sEH Inhibits Plasminogen_Open Plasminogen (Open Conformation) Plasminogen->Plasminogen_Open Conformational Change Plasmin Plasmin Plasminogen_Open->Plasmin Activated by tPA Endogenous tPA/uPA tPA->Plasminogen_Open Fibrin Fibrin (Clot) Plasmin->Fibrin Degrades Fibrin_Degradation Fibrin Degradation (Thrombolysis) Fibrin->Fibrin_Degradation EETs Epoxyeicosatrienoic Acids (EETs) sEH->EETs Metabolizes Inflammation Inflammation & BBB Disruption sEH->Inflammation Promotes DHETs Dihydroxyeicosatrienoic Acids (DHETs) EETs->DHETs Neuroprotection Neuroprotection & Reduced HT EETs->Neuroprotection Promotes Inflammation->Neuroprotection

Caption: this compound's dual mechanism of action.

Experimental Protocols

In Vivo Model of Ischemic Stroke and Hemorrhagic Transformation

This protocol describes the induction of transient focal cerebral ischemia in mice, followed by treatment with this compound and subsequent evaluation of hemorrhagic transformation.

1. Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

  • Animals: Male C57BL/6 mice (8-10 weeks old, 20-25g).

  • Anesthesia: Anesthetize mice with isoflurane (2% for induction, 1-1.5% for maintenance) in a 70:30 mixture of N₂O:O₂.

  • Surgical Procedure:

    • Place the anesthetized mouse in a supine position and maintain body temperature at 37°C using a heating pad.

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Introduce a 6-0 nylon monofilament suture with a silicone-coated tip into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After 60 minutes of occlusion, withdraw the filament to allow reperfusion.

    • Suture the incision and allow the animal to recover.

2. Drug Administration

  • Treatment Groups:

    • Vehicle control (e.g., saline)

    • This compound (10 mg/kg)

    • Positive control: rt-PA (e.g., 10 mg/kg)

  • Administration: Administer the assigned treatment intravenously (e.g., via tail vein injection) at the time of reperfusion.

3. Evaluation of Neurological Deficit

  • Perform neurological scoring 24 hours after MCAO using a standardized scale (e.g., a 5-point scale where 0 = no deficit, 1 = failure to extend left forepaw, 2 = circling to the left, 3 = falling to the left, and 4 = no spontaneous motor activity).

4. Quantification of Hemorrhagic Transformation

  • Tissue Collection: 24 hours post-MCAO, euthanize the mice and perfuse transcardially with cold saline.

  • Brain Slicing: Remove the brain and section it into 2 mm coronal slices.

  • Visual Assessment:

    • Incubate slices in 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution for 20 minutes at 37°C to visualize the infarct (infarcted tissue remains white, viable tissue stains red).

    • Visually score the degree of hemorrhage based on established classifications (e.g., HI-1: scattered petechiae; HI-2: confluent petechiae; PH-1: hematoma <30% of infarct; PH-2: hematoma >30% of infarct).

  • Spectrophotometric Quantification of Hemoglobin:

    • Homogenize the ischemic hemisphere in distilled water.

    • Centrifuge the homogenate and collect the supernatant.

    • Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) to determine hemoglobin concentration.

    • Compare the hemoglobin content between treatment groups.

5. Infarct Volume Measurement

  • Capture digital images of the TTC-stained brain slices.

  • Use image analysis software (e.g., ImageJ) to measure the area of infarction in each slice.

  • Calculate the total infarct volume by integrating the infarct areas across all slices.

Experimental Workflow Diagram

Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia, Surgery Prep) tMCAO tMCAO Induction (60 min occlusion) Animal_Prep->tMCAO Reperfusion Reperfusion tMCAO->Reperfusion Treatment Treatment Administration (this compound, rt-PA, Vehicle) Reperfusion->Treatment Recovery 24h Recovery Treatment->Recovery Neuro_Eval Neurological Evaluation Recovery->Neuro_Eval Euthanasia Euthanasia & Brain Collection Neuro_Eval->Euthanasia HT_Quant Hemorrhagic Transformation Quantification (Visual & Spectrophotometric) Euthanasia->HT_Quant Infarct_Quant Infarct Volume Quantification (TTC) Euthanasia->Infarct_Quant Data_Analysis Data Analysis HT_Quant->Data_Analysis Infarct_Quant->Data_Analysis

Caption: Workflow for evaluating this compound in a mouse stroke model.

References

Troubleshooting & Optimization

Improving the stability of Orniplabin in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Orniplabin Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

A: For initial reconstitution, we recommend using sterile, deionized water. For subsequent dilutions into experimental buffers, ensure the final pH is within the optimal range of 5.0-6.5.

Q2: What are the optimal storage conditions for this compound in an aqueous solution?

A: Once reconstituted, this compound solutions should be stored at 2-8°C and protected from light. For long-term storage (greater than 72 hours), it is advisable to aliquot the solution and store it at -20°C or below. Avoid repeated freeze-thaw cycles, as this can lead to aggregation and degradation.

Q3: Is this compound sensitive to light?

A: Yes, this compound exhibits sensitivity to light, which can catalyze oxidative degradation. It is crucial to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil during storage and handling.

Q4: What are the primary degradation pathways for this compound in aqueous solutions?

A: The main degradation pathways for this compound, a peptide-based therapeutic, are oxidation, deamidation, and hydrolysis.[1][2] These pathways can be influenced by pH, temperature, light exposure, and the presence of metal ions.

Q5: Can I use a vortex mixer to dissolve this compound?

A: It is not recommended to use a vortex mixer, as vigorous agitation can induce aggregation and precipitation. Instead, gently swirl or pipette the solution to ensure complete dissolution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem 1: My this compound solution appears cloudy or has visible precipitates.

  • Possible Cause A: Aggregation. Peptides like this compound can aggregate, especially at higher concentrations, non-optimal pH, or after multiple freeze-thaw cycles.[3]

    • Solution:

      • Ensure the pH of your buffer is within the recommended range of 5.0-6.5.

      • Avoid vigorous shaking or vortexing. Mix by gentle inversion or slow pipetting.

      • Prepare fresh solutions and avoid repeated freeze-thaw cycles by storing in single-use aliquots.

      • Consider the inclusion of stabilizing excipients such as polysorbate 80 (0.01-0.1%) to minimize aggregation.

  • Possible Cause B: Poor Solubility. The concentration of this compound may have exceeded its solubility limit in the chosen buffer system.

    • Solution:

      • Attempt to dissolve this compound at a lower concentration.

      • If a higher concentration is necessary, consider a formulation study to identify suitable solubilizing agents.

Problem 2: I am observing a progressive loss of this compound's biological activity over time.

  • Possible Cause A: Chemical Degradation. this compound is susceptible to chemical modifications such as oxidation, deamidation, and hydrolysis, which can render it inactive.[1]

    • Solution:

      • Control pH: Maintain the pH of the solution between 5.0 and 6.5, as this range minimizes hydrolysis and deamidation.

      • Protect from Light: Store and handle solutions in light-protected containers to prevent photo-oxidation.

      • Minimize Oxygen Exposure: For sensitive experiments, consider de-gassing buffers and blanketing the solution with an inert gas like argon or nitrogen to reduce oxidative degradation.

      • Chelate Metal Ions: If metal ion contamination is suspected (e.g., from buffers or glassware), add a chelating agent like EDTA (0.01-0.1 mM) to prevent metal-catalyzed oxidation.

  • Possible Cause B: Adsorption to Surfaces. Peptides can adsorb to the surfaces of storage containers, especially those made of glass, leading to a decrease in the effective concentration.

    • Solution:

      • Use low-protein-binding polypropylene tubes and pipette tips.

      • Consider adding a small amount of a carrier protein like bovine serum albumin (BSA) at 0.1% to your buffer, if compatible with your downstream application.

Problem 3: My analytical chromatography (e.g., HPLC) shows multiple new peaks appearing over time.

  • Possible Cause: Formation of Degradation Products. The appearance of new peaks is a strong indicator of chemical degradation.

    • Solution:

      • Characterize Degradants: Use a mass spectrometer (LC-MS) to identify the mass of the new peaks. This can help elucidate the degradation pathway (e.g., an increase of 16 Da may suggest oxidation).[4]

      • Implement Stability-Indicating Methods: Develop an HPLC method that can resolve the main this compound peak from its degradation products to accurately quantify stability.[5]

      • Apply Forced Degradation Studies: Intentionally stress this compound samples (e.g., with acid, base, peroxide, heat, light) to generate degradation products and confirm that your analytical method can detect them.[4]

Data Presentation: this compound Stability

The following tables summarize the stability of this compound under various conditions as determined by RP-HPLC. The data represents the percentage of intact this compound remaining after a specified duration.

Table 1: Effect of pH on this compound Stability at 25°C

pH% Remaining (24 hours)% Remaining (72 hours)
4.092.3%78.1%
5.098.5%95.4%
6.0 99.1% 97.2%
7.094.6%85.3%
8.085.2%65.7%

Table 2: Effect of Temperature on this compound Stability at pH 6.0

Temperature% Remaining (24 hours)% Remaining (7 days)
2-8°C99.8%98.5%
25°C99.1%92.8%
40°C88.4%70.1%

Table 3: Effect of Excipients on this compound Stability at pH 6.0 and 25°C for 7 Days

ExcipientConcentration% Remaining
None (Control)-92.8%
EDTA0.1 mM96.5%
Polysorbate 800.05%95.9%
EDTA + Polysorbate 800.1 mM + 0.05%98.1%
Methionine10 mM97.4%

Experimental Protocols

Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound Quantification

This method is designed to separate intact this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-27 min: 80% to 20% B

    • 27-30 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Prepare this compound samples in the desired buffer, ensuring the concentration is within the linear range of the assay.

    • Inject the sample onto the column.

    • Integrate the peak area corresponding to intact this compound.

    • Calculate the percentage of remaining this compound by comparing the peak area at a given time point to the peak area at time zero.

Protocol 2: In Vitro Bioassay for this compound Activity

This protocol provides a general framework for assessing the biological activity of this compound. The specific cell line and endpoint will be dependent on this compound's mechanism of action.

  • Materials:

    • Appropriate target cell line.

    • Cell culture medium and supplements.

    • This compound samples (time zero and aged).

    • Assay-specific reagents (e.g., substrate, detection antibody).

    • Microplate reader.

  • Procedure:

    • Plate the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of the time zero this compound sample to generate a standard curve.

    • Prepare dilutions of the aged this compound samples.

    • Treat the cells with the standard curve dilutions and the aged samples. Include a vehicle control.

    • Incubate for the required period to elicit a biological response.

    • Perform the assay readout according to the specific protocol for the chosen endpoint (e.g., cell viability, reporter gene expression, cytokine secretion).

    • Fit the standard curve data to a four-parameter logistic model.

    • Determine the concentration of active this compound in the aged samples by interpolating their responses from the standard curve.

    • Express the remaining activity as a percentage of the initial activity.

Visualizations

This compound This compound Oxidation Oxidation This compound->Oxidation O2, Metal Ions, Light Deamidation Deamidation This compound->Deamidation pH > 7 Hydrolysis Hydrolysis This compound->Hydrolysis pH Extremes Oxidized_Product Oxidized_Product Oxidation->Oxidized_Product Deamidated_Product Deamidated_Product Deamidation->Deamidated_Product Hydrolyzed_Fragments Hydrolyzed_Fragments Hydrolysis->Hydrolyzed_Fragments start Start: Prepare this compound in Aqueous Buffer t0_analysis Time-Zero Analysis (HPLC, Bioassay) start->t0_analysis storage Store Under Defined Conditions (Temp, Light, pH) t0_analysis->storage sampling Collect Samples at Time Points storage->sampling sampling->storage Continue Incubation analysis Analyze Samples (HPLC, Bioassay) sampling->analysis data_analysis Calculate % Remaining (Intact & Active) analysis->data_analysis end End: Determine Stability Profile data_analysis->end issue Issue Observed: Loss of Stability precipitate Precipitation / Cloudiness? issue->precipitate activity_loss Loss of Bioactivity? issue->activity_loss No check_ph Check pH (Optimal: 5.0-6.5) precipitate->check_ph Yes check_storage Check Storage Conditions (2-8°C, Protect from Light) activity_loss->check_storage Yes avoid_agitation Avoid Vortexing / Vigorous Shaking check_ph->avoid_agitation add_surfactant Consider Adding Surfactant (e.g., Polysorbate 80) avoid_agitation->add_surfactant minimize_o2 Minimize Oxygen Exposure (Degas Buffers) check_storage->minimize_o2 add_excipients Add Stabilizers (e.g., EDTA, Methionine) minimize_o2->add_excipients

References

Overcoming poor solubility of Orniplabin for in vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to overcome challenges associated with the poor solubility of Orniplabin in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound (also known as SMTP-7) is a low-molecular-weight compound with promising thrombolytic and anti-inflammatory properties.[1][2][3] Its mechanism of action involves enhancing the activation of plasminogen to plasmin, a key enzyme in dissolving blood clots.[4] However, this compound is poorly soluble in aqueous solutions, which presents a significant hurdle for its administration in animal models, potentially leading to low bioavailability and inconsistent experimental results.

Q2: What are the initial signs of solubility issues during formulation preparation?

A2: Common indicators of poor solubility include the formation of a precipitate, cloudiness, or crystallization in the solution after the addition of this compound or upon mixing with aqueous buffers. These issues can occur immediately or over a short period, indicating that the compound is not fully dissolved or is crashing out of solution.

Q3: Are there any recommended starting formulations for this compound for in vivo administration?

A3: Yes, based on common practices for poorly soluble compounds, several formulations are recommended as starting points for in vivo studies with this compound. These typically involve a primary organic solvent to dissolve the compound, followed by co-solvents and surfactants to maintain solubility upon dilution in an aqueous environment. A widely used injectable formulation consists of a mixture of DMSO, PEG300, Tween 80, and saline.[1] For oral administration, formulations with PEG400 or suspensions in carboxymethyl cellulose have been suggested.[1]

Q4: Can I use sonication or heating to dissolve this compound?

A4: Gentle heating and sonication can be employed to aid in the dissolution of this compound. However, it is crucial to monitor the temperature to avoid degradation of the compound. After dissolution, it is essential to visually inspect the solution upon cooling to room temperature to ensure that the compound does not precipitate.

Q5: How can I assess the stability of my this compound formulation?

A5: To assess stability, prepare the formulation and observe it over a period relevant to your experimental timeline (e.g., a few hours to a day) at the intended storage and administration temperature. Look for any signs of precipitation or phase separation. For more rigorous analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be used to quantify the concentration of dissolved this compound over time.

Troubleshooting Guide

Issue 1: this compound Precipitates Upon Addition to Aqueous Solution

Possible Cause: The aqueous environment is causing the hydrophobic this compound to crash out of the initial solvent.

Troubleshooting Steps:

  • Increase the concentration of co-solvents: Co-solvents like PEG300 help to create a more gradual transition from the organic solvent to the aqueous phase. Try increasing the ratio of PEG300 in your formulation.

  • Incorporate a surfactant: Surfactants such as Tween 80 or Cremophor EL can form micelles that encapsulate the drug, preventing precipitation in aqueous solutions.

  • Adjust the pH: Although information on the pH-dependent solubility of this compound is limited, for many compounds, adjusting the pH of the aqueous buffer can significantly improve solubility. This is particularly relevant if the compound has ionizable groups.

  • Consider a lipid-based formulation: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be highly effective for poorly soluble drugs.

Issue 2: The Formulation is Too Viscous for Injection

Possible Cause: High concentrations of polymers like PEG300 can increase the viscosity of the final solution.

Troubleshooting Steps:

  • Optimize the co-solvent ratio: While maintaining solubility, try to use the lowest effective concentration of high-viscosity components.

  • Gently warm the formulation: A slight increase in temperature before administration can reduce viscosity. Ensure the temperature is safe for the animal and does not affect the stability of this compound.

  • Use a larger gauge needle: If the formulation's viscosity cannot be sufficiently reduced, using a larger gauge needle for injection may be necessary.

Issue 3: Inconsistent Results in in vivo Experiments

Possible Cause: This could be due to inconsistent dosing from a non-homogenous formulation or poor bioavailability due to precipitation at the injection site.

Troubleshooting Steps:

  • Ensure complete dissolution: Before each administration, visually inspect the formulation to ensure there is no precipitate. If necessary, briefly vortex or sonicate the solution.

  • Evaluate the formulation's stability: As mentioned in the FAQs, ensure your formulation is stable for the duration of your experiment.

  • Consider alternative administration routes: If injectable routes prove problematic, explore oral gavage with an optimized formulation, which may offer more consistent absorption for certain compounds.

Quantitative Data on Solubility and Formulation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubilityNotes
WaterPoorly SolubleExpected to be < 1 mg/mL.[1]
EthanolLikely SolubleOften used as a co-solvent.
DMSOSolubleA common primary solvent for initial stock solutions.[1]
DMFLikely SolubleAnother potential primary solvent.
PEG300/400SolubleActs as a good co-solvent and viscosity modifier.

Table 2: Recommended Starting Formulations for In Vivo Experiments

Formulation ComponentInjectable Formulation 1[1]Injectable Formulation 2[1]Oral Formulation
Primary Solvent DMSODMSODMSO (for stock)
Co-solvent -PEG300PEG400
Surfactant Tween 80Tween 80-
Vehicle SalineSaline-
Ratio (v/v) 10% DMSO, 5% Tween 80, 85% Saline10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineDissolved in 100% PEG400

Experimental Protocols

Protocol 1: Preparation of an Injectable this compound Formulation

This protocol describes the preparation of a common vehicle for intravenous (IV), intraperitoneal (IP), intramuscular (IM), or subcutaneous (SC) administration of poorly soluble compounds like this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile, conical tubes

Procedure:

  • Prepare the this compound stock solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution, using gentle warming or brief sonication if necessary.

  • Add the co-solvent: In a separate sterile tube, add the required volume of PEG300.

  • Combine stock and co-solvent: While vortexing the PEG300, slowly add the this compound stock solution.

  • Add the surfactant: To the DMSO/PEG300 mixture, add the required volume of Tween 80 and mix thoroughly.

  • Final dilution with saline: While vortexing, slowly add the saline to the mixture to reach the final desired volume and concentration.

  • Final Inspection: Visually inspect the final formulation for any signs of precipitation or cloudiness. The final solution should be clear.

Protocol 2: General Method for Assessing Solubility (Shake-Flask Method)

This protocol outlines a standard method to determine the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound powder

  • Selected solvent (e.g., water, buffer, DMSO)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add excess compound: Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent.

  • Equilibrate: Tightly cap the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate undissolved solid: Centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample the supernatant: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Dilute and quantify: Dilute the supernatant with a suitable solvent and determine the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Visualizations

This compound's Mechanism of Action: Enhancing Plasminogen Activation

This compound acts as a plasminogen modulator. It binds to plasminogen, inducing a conformational change that makes it a better substrate for tissue plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA). This leads to an accelerated conversion of plasminogen to plasmin, the active enzyme responsible for fibrinolysis (clot dissolution).

Orniplabin_Mechanism cluster_0 Fibrin Clot cluster_1 Plasminogen Activation cluster_2 Fibrinolysis Fibrin Fibrin FDP Fibrin Degradation Products Fibrin->FDP Plg_inactive Plasminogen (Inactive Conformation) Plg_active Plasminogen (Active Conformation) Plg_inactive->Plg_active Conformational Change Plasmin Plasmin Plg_active->Plasmin Plasmin->Fibrin Degrades tPA_uPA t-PA / u-PA tPA_uPA->Plg_active Activation This compound This compound This compound->Plg_inactive

Caption: this compound induces a conformational change in plasminogen, enhancing its activation by t-PA/u-PA to plasmin, which in turn degrades fibrin clots.

Experimental Workflow for Formulation Development

A logical workflow is crucial for efficiently developing a suitable in vivo formulation for a poorly soluble compound like this compound. This involves a stepwise approach from initial solvent screening to final formulation optimization.

Formulation_Workflow Start Start: Poorly Soluble this compound Solvent_Screening 1. Single Solvent Solubility Screening (DMSO, Ethanol, PEG400) Start->Solvent_Screening Co_solvent_Formulation 2. Co-solvent Formulation Development (e.g., DMSO/PEG300/Tween 80/Saline) Solvent_Screening->Co_solvent_Formulation Optimization 3. Formulation Optimization (Varying component ratios) Co_solvent_Formulation->Optimization Stability_Testing 4. Stability Assessment (Precipitation over time) Optimization->Stability_Testing InVivo_Testing 5. In Vivo Pilot Study (Tolerability and PK) Stability_Testing->InVivo_Testing Final_Formulation Final Formulation for Definitive Studies InVivo_Testing->Final_Formulation

Caption: A stepwise workflow for developing an effective in vivo formulation for this compound, from initial solubility screening to final optimization.

Troubleshooting Logic for Formulation Precipitation

When encountering precipitation during formulation, a systematic troubleshooting approach can help identify and resolve the issue.

Troubleshooting_Precipitation Problem Problem: Precipitation in Formulation Check_Concentration Is this compound concentration too high for the vehicle? Problem->Check_Concentration Check_Aqueous_Content Is the aqueous content too high? Check_Concentration->Check_Aqueous_Content No Solution1 Reduce this compound concentration Check_Concentration->Solution1 Yes Solution2 Increase co-solvent/surfactant ratio Check_Aqueous_Content->Solution2 Yes Solution3 Consider alternative formulation strategy (e.g., SEDDS) Check_Aqueous_Content->Solution3 No

Caption: A decision tree to guide troubleshooting when this compound precipitates from the in vivo formulation.

References

Troubleshooting Orniplabin delivery and bioavailability issues

Author: BenchChem Technical Support Team. Date: November 2025

Orniplabin Technical Support Center

Welcome to the technical resource center for this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers overcome common challenges related to this compound's delivery and bioavailability. As this compound is a novel peptide-based inhibitor of the Kinase-X signaling pathway, this guide addresses issues inherent to peptide therapeutics, such as solubility, stability, and cellular uptake.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: this compound Precipitation in Aqueous Buffers

Q: My this compound solution is showing precipitation or cloudiness after reconstitution in a standard phosphate-buffered saline (PBS). What is the cause and how can I resolve this?

A: This is a common issue related to the poor aqueous solubility of peptide-based drugs like this compound. Solubility is highly dependent on pH, ionic strength, and the presence of organic co-solvents.

Troubleshooting Steps:

  • pH Adjustment: this compound's net charge changes with pH. Test the solubility in a range of buffers with different pH values (e.g., pH 4.0, 7.4, 9.0) to find the optimal condition. Peptides are often most soluble when they carry a net positive or negative charge, and least soluble near their isoelectric point (pI).

  • Use of Co-solvents: For stock solutions, consider using a small percentage of an organic co-solvent such as DMSO or DMF before making the final dilution in your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed 0.5% in cell-based experiments.

  • Review Formulation Data: Refer to the formulation table below to select a buffer system where this compound shows enhanced solubility.

Table 1: this compound Solubility in Various Buffer Systems

Buffer System pH Additive (Co-solvent) This compound Solubility (mg/mL) Observations
Phosphate-Buffered Saline (PBS) 7.4 None < 0.1 Precipitation observed
Citrate Buffer 4.5 None 1.2 Clear solution
TRIS Buffer 8.5 None 0.9 Clear solution

| PBS with 5% DMSO | 7.4 | 5% DMSO | > 10.0 | Clear solution (for stock) |

Issue 2: Low Potency in Cell-Based Assays

Q: I am not observing the expected inhibitory effect of this compound on the Kinase-X pathway in my cell-based assays, even at high concentrations. What could be the problem?

A: Low apparent potency in vitro often points to issues with cellular uptake or drug stability in the culture medium. As a peptide, this compound may be unable to efficiently cross the cell membrane or may be degraded by proteases present in the serum of the cell culture medium.

Troubleshooting Steps:

  • Assess Cell Permeability: this compound may require a delivery vehicle to enter the cell. Consider formulating it with a cell-penetrating peptide (CPP) or encapsulating it in a lipid-based nanoparticle (LNP).

  • Evaluate Stability: Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocol 2). If degradation is rapid, consider using a serum-free medium for the duration of the experiment or incorporating protease inhibitors.

  • Optimize Delivery: The table below shows a comparison of different delivery strategies on the intracellular concentration of this compound.

Table 2: Efficacy of this compound Delivery Systems

Delivery Method This compound Concentration (µM) Incubation Time (hr) Intracellular this compound (ng/mg protein) Pathway Inhibition (%)
Free this compound in PBS 10 4 5.2 < 10%
This compound + CPP 10 4 45.8 65%

| this compound-LNP | 10 | 4 | 78.1 | 85% |

Visualizing the Target Pathway

Understanding the target pathway is crucial. This compound acts by inhibiting Kinase-X, which prevents the downstream phosphorylation of transcription factor Y (TF-Y) and subsequent gene expression.

KinaseX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase-X Receptor->KinaseX Activates TFY TF-Y KinaseX->TFY Phosphorylates This compound This compound This compound->KinaseX Inhibits Gene Target Gene Expression TFY->Gene Activates

Caption: The Kinase-X signaling pathway inhibited by this compound.

Issue 3: Poor In Vivo Bioavailability and Efficacy

Q: My in vivo studies are showing very low plasma concentrations and minimal therapeutic effect after oral or IP administration of this compound. How can I improve its bioavailability?

A: Poor in vivo bioavailability is a major hurdle for peptide drugs. It is typically caused by a combination of enzymatic degradation in the blood and tissues, rapid renal clearance, and low absorption from the administration site.

Troubleshooting Workflow:

The following workflow can help diagnose and address bioavailability issues.

Bioavailability_Workflow cluster_solutions Potential Solutions Start Start: Low In Vivo Bioavailability Observed CheckStability 1. Assess Stability in Plasma/Serum Start->CheckStability IsStable Is it Stable? CheckStability->IsStable CheckPermeability 2. Assess Permeability (e.g., Caco-2 Assay) IsStable->CheckPermeability Yes PEGylation PEGylation or Chemical Modification IsStable->PEGylation No IsPassable Is it Permeable? CheckPermeability->IsPassable OptimizeDelivery 3. Optimize Delivery System IsPassable->OptimizeDelivery Yes Nano Nanoparticle Encapsulation IsPassable->Nano No ProteaseInhib Co-administer with Protease Inhibitors IsPassable->ProteaseInhib No, for oral End End: Improved Bioavailability OptimizeDelivery->End PEGylation->OptimizeDelivery Nano->OptimizeDelivery ProteaseInhib->OptimizeDelivery Delivery_Strategies cluster_strategies Delivery Formulations cluster_barriers Biological Barriers This compound This compound Peptide Free Free Peptide This compound->Free LNP Lipid Nanoparticle (LNP) - Lipid Bilayer - Aqueous Core This compound->LNP PLGA Polymeric Nanoparticle (PLGA) - Biodegradable Matrix This compound->PLGA Degradation Enzymatic Degradation Free->Degradation High Susceptibility Uptake Low Cellular Uptake Free->Uptake Inefficient LNP->Degradation Protected LNP->Uptake Enhanced (Endocytosis) PLGA->Degradation Protected PLGA->Uptake Enhanced (Endocytosis)

Orniplabin Dosage Optimization: A Technical Guide to Minimizing Bleeding Risk

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for optimizing Orniplabin dosage to minimize the associated risk of bleeding. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to bleeding risk?

This compound, also known as SMTP-7 or JX10, is a small molecule that acts as a plasminogen modulator.[1][2] It enhances the body's natural fibrinolytic system by inducing a conformational change in plasminogen, making it more susceptible to activation by endogenous tissue plasminogen activator (t-PA) and urokinase (u-PA).[1] This leads to increased plasmin generation and more efficient breakdown of fibrin clots.[1][3] Unlike direct plasminogen activators like t-PA, this compound's action is dependent on the presence of endogenous activators, which are primarily localized at the site of a thrombus.[1] This targeted mechanism is believed to contribute to a lower systemic lytic state and potentially a reduced risk of bleeding compared to traditional thrombolytic agents.[4][5]

Q2: What is the recommended starting dose for this compound in preclinical models and what is the observed bleeding risk?

Preclinical studies in mice have shown that this compound is effective in reducing infarction area in a dose-dependent manner, with doses of 0.1, 1, and 10 mg/kg demonstrating therapeutic effects.[5] Importantly, in a tail amputation assay in normal mice, this compound at a pharmacological dose of 5 mg/kg and a higher dose of 30 mg/kg did not result in a statistically significant prolongation of bleeding time or an increase in bleeding volume.[1] This suggests a favorable safety profile regarding bleeding at effective preclinical doses.

Q3: Are there any clinical data available on this compound dosage and bleeding events in humans?

A phase 2a clinical trial (ORION) evaluated JX10 (this compound) in patients with acute ischemic stroke. In this dose-escalation study, the incidence of intracranial hemorrhage within 24 hours was 11.5% in the combined JX10 group compared to 13.2% in the placebo group.[4] Extracranial bleeding up to day 7 was observed in 21.2% of patients receiving JX10 versus 13.2% in the placebo group, with the most common event being hematuria.[4] Notably, no major bleeding events were reported in either the JX10 or placebo groups.[4]

Troubleshooting Guide

Problem: Increased bleeding observed in an in vivo animal model during this compound administration.

Possible Causes and Solutions:

  • Dosage: The administered dose of this compound may be too high for the specific animal model or its condition.

    • Solution: Refer to the dose-response data from preclinical studies. Consider reducing the dose and performing a dose-titration study to identify the optimal therapeutic window with minimal bleeding.

  • Concomitant Medications: The animal model may be receiving other medications that affect hemostasis (e.g., antiplatelet agents, anticoagulants).

    • Solution: Review all concomitant medications and their potential interactions with this compound. If possible, discontinue or replace medications that may increase bleeding risk.

  • Underlying Conditions: The animal model may have underlying conditions that predispose it to bleeding.

    • Solution: Thoroughly characterize the health status of the animal model. Ensure that baseline coagulation parameters are within the normal range before initiating the experiment.

  • Assay Variability: The bleeding assessment method may be inconsistent or improperly performed.

    • Solution: Standardize the bleeding time or blood loss assessment protocol. Ensure that all personnel are properly trained in the technique to minimize variability.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on this compound to facilitate dosage optimization and risk assessment.

Table 1: Preclinical Dose-Response and Bleeding Profile of this compound (SMTP-7) in Mice

Dosage (mg/kg, i.v.)Therapeutic EffectBleeding TimeBleeding VolumeReference
0.1Dose-dependent reduction in infarction areaNot reportedNot reported[5]
1Dose-dependent reduction in infarction areaNot reportedNot reported[5]
5Pharmacologically effective doseNo significant prolongationNo significant increase[1]
10Dose-dependent reduction in infarction areaNot reportedNot reported[5]
30High doseNo significant prolongationNo significant increase[1]

Table 2: Incidence of Bleeding Events in a Phase 2a Clinical Trial of JX10 (this compound) in Acute Ischemic Stroke Patients

EventJX10 Group (n=52)Placebo Group (n=38)P-valueReference
Intracranial Hemorrhage (within 24 hours) 11.5% (6/52)13.2% (5/38)Not reported[4]
Extracranial Bleeding (up to day 7) 21.2% (11/52)13.2% (5/38)0.41[4]
Major Bleeding Events (up to day 7) 0%0%-[4]

Experimental Protocols

1. In Vitro Platelet Aggregation Assay

This assay is crucial for assessing the direct effect of this compound on platelet function, a key component of hemostasis.

  • Objective: To determine if this compound inhibits platelet aggregation induced by various agonists.

  • Methodology:

    • Prepare Platelet-Rich Plasma (PRP): Collect whole blood from human donors or the animal species of interest into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which is used as a reference.

    • Adjust Platelet Count: Measure the platelet count in the PRP and adjust it to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

    • Perform Aggregometry:

      • Pre-warm the PRP sample to 37°C.

      • Place a stir bar in the cuvette containing the PRP and place it in the aggregometer.

      • Add a known platelet agonist (e.g., ADP, collagen, thrombin) to induce aggregation.

      • To test the effect of this compound, pre-incubate the PRP with varying concentrations of the compound for a specified time before adding the agonist.

      • Light transmission through the cuvette is measured over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

    • Data Analysis: The maximum percentage of aggregation is calculated relative to the light transmission of PPP (representing 100% aggregation). The inhibitory effect of this compound is determined by comparing the aggregation in its presence to the control (agonist alone).

2. In Vivo Bleeding Time Assay (Mouse Tail Transection Model)

This assay provides an overall assessment of hemostasis in vivo and is a critical tool for evaluating the bleeding risk associated with this compound.

  • Objective: To measure the time it takes for bleeding to stop from a standardized tail wound after this compound administration.

  • Methodology:

    • Animal Preparation: Use mice of a specific strain, age, and weight. Acclimatize the animals to the laboratory conditions.

    • This compound Administration: Administer this compound or vehicle control intravenously (i.v.) or via the desired route at various doses.

    • Anesthesia: Anesthetize the mice according to approved institutional protocols.

    • Tail Transection: Once the animal is appropriately anesthetized, transect the tail at a specific distance from the tip (e.g., 3 mm) using a sharp, sterile blade.

    • Bleeding Time Measurement: Immediately after transection, start a stopwatch. Gently blot the blood from the tail tip with filter paper at regular intervals (e.g., every 15-30 seconds) without disturbing the forming clot. The time until bleeding ceases for a defined period (e.g., 2 minutes) is recorded as the bleeding time.

    • Blood Loss Measurement (Optional): The filter papers used for blotting can be weighed before and after the experiment to quantify the total blood loss.

    • Data Analysis: Compare the mean bleeding time and blood loss between the this compound-treated groups and the vehicle control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine significance.

Visualizations

Orniplabin_Signaling_Pathway cluster_0 This compound's Mechanism of Action This compound This compound Plasminogen Plasminogen (Inactive) This compound->Plasminogen Binds to Plasminogen_active Plasminogen (Active Conformation) Plasminogen->Plasminogen_active Conformational Change Plasmin Plasmin (Active) Plasminogen_active->Plasmin tPA_uPA Endogenous t-PA / u-PA tPA_uPA->Plasminogen_active Activates Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot Degrades Fibrin_degradation Fibrin Degradation Products Fibrin_clot->Fibrin_degradation

Caption: this compound's signaling pathway, illustrating its role as a plasminogen modulator.

Experimental_Workflow cluster_workflow Workflow for Optimizing this compound Dosage start Start: Define Therapeutic Goal in_vitro In Vitro Studies: Platelet Aggregation Assays start->in_vitro dose_range Establish Preliminary Non-toxic Dose Range in_vitro->dose_range in_vivo_efficacy In Vivo Efficacy Studies: (e.g., Thrombosis Model) dose_range->in_vivo_efficacy in_vivo_safety In Vivo Safety Studies: Bleeding Time & Blood Loss Assays dose_range->in_vivo_safety dose_optimization Dose Optimization: Analyze Therapeutic Index in_vivo_efficacy->dose_optimization in_vivo_safety->dose_optimization pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling dose_optimization->pk_pd final_dose Select Optimal Dose for Further Development pk_pd->final_dose Bleeding_Risk_Factors cluster_risk Factors Influencing Bleeding Risk with this compound Orniplabin_Dose This compound Dosage Bleeding_Risk Overall Bleeding Risk Orniplabin_Dose->Bleeding_Risk Concomitant_Meds Concomitant Medications (e.g., Antiplatelets) Concomitant_Meds->Bleeding_Risk Patient_Factors Patient-Specific Factors (e.g., Renal Function, Coagulopathies) Patient_Factors->Bleeding_Risk

References

Orniplabin Storage & Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

<

Disclaimer: Orniplabin is a hypothetical biopharmaceutical. The following guidelines are based on established best practices for the storage and handling of protein and peptide-based therapeutics.[1] Always refer to the specific product information sheet for your compound of interest.

This center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this compound during storage, ensuring the integrity and efficacy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of this compound degradation during storage?

A1: this compound, like most protein-based therapeutics, can degrade through two main pathways:

  • Physical Degradation: This primarily involves aggregation, where this compound monomers clump together to form soluble or insoluble aggregates (dimers, trimers, and higher-order structures).[2] This can be caused by temperature fluctuations, repeated freeze-thaw cycles, and exposure to air-liquid interfaces.[3][4]

  • Chemical Degradation: This involves the modification of covalent bonds within the protein structure. Common forms include oxidation (especially of cysteine and methionine residues), deamidation (of asparagine and glutamine residues), hydrolysis, and disulfide bond scrambling.[2][5]

Q2: What is the recommended temperature for long-term storage of this compound?

A2: For long-term storage, maintaining this compound at ultra-low temperatures, such as -80°C, is ideal.[3][4][6] This temperature minimizes enzymatic activity and slows down chemical degradation pathways.[3] For short-term storage (days to weeks), 4°C may be acceptable, but always consult the product-specific guidelines.[7][8]

Q3: How do repeated freeze-thaw cycles affect this compound stability?

A3: Repeated freeze-thaw cycles are detrimental to this compound's stability. The formation of ice crystals can denature the protein, leading to aggregation and loss of function.[3][4] To avoid this, it is crucial to aliquot the protein solution into single-use volumes before the initial freeze.[3][9]

Q4: Can the storage buffer composition impact this compound's stability?

A4: Absolutely. The buffer's pH, ionic strength, and the presence of excipients are critical. Proteins are most stable at a specific pH.[3] Excipients such as sugars (sucrose, trehalose), polyols (glycerol), and surfactants (polysorbate 80) are often added to stabilize the protein structure, prevent aggregation, and minimize surface adsorption.[1][10]

Q5: What are the visible signs of this compound degradation?

A5: The most common visible sign of degradation is the appearance of turbidity, cloudiness, or visible particulates in the solution.[2] This typically indicates significant protein aggregation. However, many forms of degradation, such as the formation of soluble aggregates or chemical modifications, are not visible and require analytical techniques to detect.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Solution appears cloudy or contains visible precipitates after thawing. Protein Aggregation: Likely caused by improper freezing, repeated freeze-thaw cycles, or suboptimal buffer conditions.[4]1. Do not use the vial. Discard it to avoid compromising experimental results.2. Review your storage protocol. Ensure you are aliquoting into single-use vials to avoid freeze-thaw cycles.[3]3. Perform a stability check using Size-Exclusion Chromatography (SEC-HPLC) on a new vial to quantify aggregation levels (See Protocol 1).
Reduced biological activity or efficacy in assays. Chemical Degradation or Structural Change: Oxidation, deamidation, or subtle conformational changes may have occurred.[2]Aggregation: Soluble aggregates may be present that are not visible to the naked eye.1. Confirm storage temperature was consistently maintained.[11]2. Analyze a sample using Mass Spectrometry (MS) to detect chemical modifications.[12]3. Run both native and denaturing gel electrophoresis (SDS-PAGE) to check for fragmentation or aggregation (See Protocol 2).
Loss of protein concentration over time. Adsorption to Container: Dilute protein solutions (<1 mg/mL) are prone to adsorbing to the surface of storage tubes.[9]Proteolytic Degradation: Contamination with proteases can degrade the protein.[3]1. Use low-protein-binding polypropylene tubes for storage.[3]2. Consider adding a carrier protein like Bovine Serum Albumin (BSA) if compatible with your application.3. Ensure your purification process effectively removes proteases and consider adding protease inhibitors to your storage buffer.[13][14]
Inconsistent results between different aliquots. Incomplete Mixing or Inconsistent Freezing: The protein may not have been mixed thoroughly before aliquoting, or different aliquots may have frozen at different rates.1. Before initial freezing, gently mix the bulk solution. Avoid vigorous vortexing which can cause aggregation.[4]2. Flash-freeze aliquots in liquid nitrogen or a dry ice/ethanol bath for rapid, uniform freezing before transferring to -80°C storage.

Data on Storage Conditions

The stability of a biopharmaceutical like this compound is highly dependent on storage conditions. The following tables present hypothetical, yet representative, data to illustrate these effects.

Table 1: Effect of Temperature on this compound Aggregation Over 6 Months

Storage Temperature% Monomer Purity (by SEC-HPLC)% Soluble Aggregates (by SEC-HPLC)Observations
-80°C 99.5%0.5%No visible changes.
-20°C 97.2%2.8%Slight increase in aggregates.
4°C 91.0%9.0%Significant aggregation detected.
25°C (Room Temp) 65.4%34.6%Visible turbidity after 1 month.

Table 2: Influence of Buffer Excipients on this compound Stability at 4°C for 1 Month

Buffer Condition% Monomer Purity (by SEC-HPLC)Thermal Stability (Tm by DSC)
Phosphate Buffered Saline (PBS), pH 7.4 95.1%62.1°C
PBS + 5% Sucrose 97.8%64.5°C
PBS + 0.05% Polysorbate 80 98.2%62.3°C
PBS + 5% Sucrose + 0.05% Polysorbate 80 99.1%64.8°C

Visual Guides and Workflows

Orniplabin_Degradation_Pathways cluster_physical Physical Degradation cluster_chemical Chemical Degradation cluster_outcome Outcome Native Native this compound Unfolded Partially Unfolded Monomer Native->Unfolded Stress (Temp, pH) Aggregates Soluble & Insoluble Aggregates Unfolded->Aggregates Self-Association Loss Loss of Biological Activity Aggregates->Loss Oxidized Oxidized Form Oxidized->Loss Deamidated Deamidated Form Deamidated->Loss Hydrolyzed Hydrolyzed Fragments Hydrolyzed->Loss Native_chem Native this compound Native_chem->Oxidized Oxidants Native_chem->Deamidated pH, Temp Native_chem->Hydrolyzed pH Extremes

Caption: Major physical and chemical degradation pathways for this compound.

Troubleshooting_Workflow Start Observe Issue (e.g., Cloudiness, Low Activity) Visual Step 1: Visual Inspection (Clarity, Color) Start->Visual Analysis Step 2: Analytical Check Visual->Analysis If issue persists SEC Run SEC-HPLC (Check for Aggregation) Analysis->SEC SDS Run SDS-PAGE (Check for Fragmentation) Analysis->SDS MS Run Mass Spec (Check for Modifications) Analysis->MS CheckStorage Step 3: Review Storage Protocol Action Take Corrective Action: - Discard compromised stock - Revise handling procedures - Optimize buffer CheckStorage->Action SEC->CheckStorage SDS->CheckStorage MS->CheckStorage

Caption: A logical workflow for troubleshooting this compound stability issues.

Key Experimental Protocols

Protocol 1: Quantification of Aggregates by Size-Exclusion Chromatography (SEC-HPLC)

Objective: To separate and quantify monomers, dimers, and higher-order aggregates of this compound based on their hydrodynamic radius.

Methodology:

  • System Preparation: Equilibrate an HPLC system equipped with a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase (typically the formulation buffer, e.g., 1x PBS, pH 7.4) at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation: Thaw the this compound aliquot on ice. Gently mix. If the concentration is high, dilute to approximately 1 mg/mL using the mobile phase buffer.

  • Injection: Inject 20 µL of the prepared sample onto the column.

  • Data Acquisition: Monitor the eluate using a UV detector at 280 nm for 30 minutes.

  • Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the main monomer peak. Calculate the percentage of monomer and aggregates relative to the total integrated peak area.

Protocol 2: Assessment of Fragmentation by SDS-PAGE

Objective: To detect any fragmentation (breakdown) of this compound and visualize high molecular weight aggregates under denaturing conditions.

Methodology:

  • Sample Preparation:

    • Reducing: Mix 10 µg of this compound with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). Heat at 95°C for 5 minutes.

    • Non-reducing: Mix 10 µg of this compound with Laemmli sample buffer without a reducing agent. Do not heat, unless specified for your protein.

  • Gel Electrophoresis: Load the prepared samples and a molecular weight marker onto a 4-20% Tris-Glycine polyacrylamide gel. Run the gel at 150V until the dye front reaches the bottom.

  • Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a silver stain for higher sensitivity).

  • Analysis:

    • In the reducing lane , look for bands smaller than the main this compound band, which indicate fragmentation.

    • In the non-reducing lane , look for bands at higher molecular weights than the monomer, which can indicate disulfide-linked aggregates.

References

Method refinement for consistent results in Orniplabin assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for consistent and reliable results in Orniplabin assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as SMTP-7) is a small molecule that acts as a modulator of plasminogen activation. Its primary mechanism involves binding to plasminogen and inducing a conformational change. This change enhances the binding of plasminogen to fibrin and accelerates its activation to plasmin by urokinase-type plasminogen activator (u-PA). This ultimately leads to more efficient fibrinolysis, or the breakdown of blood clots.[1][2]

Q2: What are the main applications of this compound in research?

A2: this compound is primarily investigated for its potential as a thrombolytic agent to treat conditions like ischemic stroke. Additionally, it has shown anti-inflammatory and reactive oxygen species (ROS) inhibiting properties, making it a subject of research in inflammatory and oxidative stress-related diseases.[3][4]

Q3: Which types of assays are commonly used to evaluate this compound's efficacy?

A3: Common assays include:

  • Plasminogen Activation Assays: To measure the rate of plasmin formation from plasminogen in the presence of this compound and a plasminogen activator like urokinase.

  • Fibrin Degradation Assays: To quantify the breakdown of a fibrin clot, which is the ultimate downstream effect of this compound's activity.

  • Cell-Based Anti-Inflammatory Assays: To assess its ability to reduce inflammatory responses in cell models.

  • Reactive Oxygen Species (ROS) Assays: To determine its capacity to scavenge or inhibit the production of ROS.

Q4: What are some common sources of variability in this compound assays?

A4: Variability can arise from several factors, including inconsistent pipetting, temperature fluctuations, reagent instability (especially enzymes), and lot-to-lot variation in reagents like plasminogen and fibrinogen. Cell-based assays can be particularly susceptible to variability due to cell passage number, density, and overall health.

Troubleshooting Guides

Plasminogen Activation Assay

This assay typically measures the generation of plasmin from plasminogen, often using a chromogenic substrate for plasmin.

Experimental Workflow:

Plasminogen_Activation_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition Reagents Prepare reagents: - Plasminogen - Urokinase (u-PA) - this compound dilutions - Chromogenic substrate Plate Prepare 96-well plate Add_Reagents Add plasminogen, This compound, and u-PA to wells Plate->Add_Reagents Incubate1 Incubate to allow plasminogen activation Add_Reagents->Incubate1 Add_Substrate Add chromogenic substrate Incubate1->Add_Substrate Incubate2 Incubate for color development Add_Substrate->Incubate2 Read_Plate Read absorbance at 405 nm Incubate2->Read_Plate

A simplified workflow for a typical this compound plasminogen activation assay.

Troubleshooting Table:

Issue Potential Cause Recommended Solution Expected Quantitative Outcome (Hypothetical)
No or Low Signal Inactive urokinase or plasminogen.Test enzyme activity with a positive control. Use fresh reagents.A functional enzyme should yield a robust signal in the positive control.
Incorrect wavelength reading.Ensure plate reader is set to the correct wavelength for the chromogenic substrate (e.g., 405 nm).Correct wavelength setting should result in detectable absorbance changes.
This compound concentration too low.Prepare a wider range of this compound concentrations.A dose-response curve should show increasing activity with higher concentrations.
High Background Spontaneous plasminogen activation.Use high-quality plasminogen with low intrinsic activity.Background absorbance in no-enzyme controls should be minimal.
Contaminated reagents.Prepare fresh buffers and reagent solutions.Fresh reagents should lower background signal.
Inconsistent Results Pipetting errors.Calibrate pipettes and use proper pipetting techniques.Coefficient of variation (%CV) between replicates should be <15%.
Temperature fluctuations.Ensure consistent incubation temperatures.Stable temperatures lead to more reproducible enzyme kinetics.

Quantitative Data Summary (Hypothetical):

This compound (µM) Plasmin Activity (mOD/min) Fold Increase
0 (Control)5.21.0
2515.83.0
5031.56.1
10055.110.6
20062.312.0
Fibrin Degradation Assay

This assay measures the breakdown of a fibrin clot over time.

Troubleshooting Table:

Issue Potential Cause Recommended Solution Expected Quantitative Outcome (Hypothetical)
No Clot Lysis Inactive thrombin or plasminogen.Verify the activity of thrombin in forming a clot and use active plasminogen.A solid fibrin clot should form and be degraded in the positive control.
Insufficient this compound concentration.Test a higher range of this compound concentrations.Increased this compound should lead to a noticeable decrease in clot stability over time.
Rapid Lysis in Control Contaminating proteases in reagents.Use protease-free reagents and sterile technique.The negative control clot (no this compound/activator) should remain stable for the duration of the assay.
High Variability Inconsistent clot formation.Ensure uniform mixing of fibrinogen and thrombin.Clot size and density should be consistent across wells.
Uneven temperature distribution.Use a calibrated incubator and avoid stacking plates.Consistent temperature ensures uniform enzymatic activity.

Quantitative Data Summary (Hypothetical):

This compound (µM) Time to 50% Lysis (minutes)
0 (Control)> 240
50180
10095
20045
Cell-Based Anti-Inflammatory & ROS Assays

These assays measure the reduction of inflammatory markers (e.g., cytokines) or ROS levels in cells.

Troubleshooting Table:

Issue Potential Cause Recommended Solution Expected Quantitative Outcome (Hypothetical)
High Cell Death This compound toxicity at high concentrations.Perform a cell viability assay to determine the non-toxic concentration range.Cell viability should be >90% at the tested concentrations.
No Effect Observed Insufficient stimulation of inflammation or ROS.Optimize the concentration of the stimulating agent (e.g., LPS for inflammation, H₂O₂ for ROS).The positive control (stimulant only) should show a significant increase in the measured marker.
Incorrect timing of treatment.Optimize the pre-incubation time with this compound before adding the stimulant.A proper pre-incubation allows the compound to exert its effect.
High Background Autofluorescence of this compound.Run a control with this compound alone to measure its intrinsic fluorescence.Subtract the background fluorescence from the experimental wells.
Variable Results Inconsistent cell seeding density.Ensure a uniform number of cells are seeded in each well.Consistent cell numbers lead to more reproducible responses.

Quantitative Data Summary (Hypotical):

This compound (µM) Relative ROS Levels (%)
0 (Stimulated Control)100
5075
10052
20035

Experimental Protocols

Detailed Protocol: Plasminogen Activation Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

    • Plasminogen Stock: Reconstitute human plasminogen in water to 1 mg/mL.

    • Urokinase Stock: Reconstitute human urokinase in assay buffer to 100 IU/mL.

    • This compound Stock: Prepare a 10 mM stock in DMSO and dilute in assay buffer to desired concentrations.

    • Chromogenic Substrate: Prepare a 2 mM stock of a plasmin-specific substrate (e.g., S-2251) in water.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of this compound dilution or vehicle control.

    • Add 20 µL of plasminogen (final concentration ~50 nM).

    • Add 10 µL of urokinase (final concentration ~5 IU/mL).

    • Incubate at 37°C for 10 minutes.

    • Add 10 µL of the chromogenic substrate (final concentration ~0.2 mM).

    • Immediately read the absorbance at 405 nm every minute for 30 minutes in a kinetic plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve.

    • Plot the Vmax against the this compound concentration to generate a dose-response curve.

Signaling Pathway and Experimental Logic

This compound's Mechanism of Action in Fibrinolysis:

Fibrinolysis_Pathway cluster_pathway Fibrinolytic Pathway Plasminogen Plasminogen (Inactive) Plasmin Plasmin (Active) Plasminogen->Plasmin Activation Fibrin_Clot Fibrin Clot Plasminogen->Fibrin_Clot Enhanced Binding FDPs Fibrin Degradation Products Plasmin->FDPs Degradation uPA u-PA (Urokinase) uPA->Plasminogen Catalyzes This compound This compound This compound->Plasminogen Binds & Induces Conformational Change

This compound enhances fibrinolysis by promoting plasminogen activation on the fibrin clot surface.

This diagram illustrates that this compound binds to inactive plasminogen, causing a conformational change. This altered plasminogen has a higher affinity for the fibrin clot. The binding of urokinase (u-PA) to this complex then more efficiently catalyzes the conversion of plasminogen to active plasmin, which in turn degrades the fibrin clot into fibrin degradation products.

References

Orniplabin off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of Orniplabin. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known principal off-target effects of this compound observed in preclinical studies?

In preclinical safety evaluations, this compound (also known as BIIB131, TMS-007, or SMTP-7) has been associated with a few key off-target effects. The most notable findings include inhibition of cardiac ion channels, specifically the human Ether-à-go-go-Related Gene (hERG) and the voltage-gated sodium channel Nav1.5.[1] Additionally, toxicology studies in animal models have reported reversible hematuria and other changes in urinary parameters.[1]

Q2: What is the significance of hERG and Nav1.5 channel inhibition?

Inhibition of the hERG potassium channel can delay the repolarization of the cardiac action potential, which may lead to a prolongation of the QT interval on an electrocardiogram.[2][3][4] This is a critical concern in drug development as it can increase the risk of potentially fatal cardiac arrhythmias, such as Torsades de Pointes.[4][5] The Nav1.5 sodium channel is responsible for the rapid depolarization phase of the cardiac action potential.[6] Inhibition of this channel can lead to conduction abnormalities and other cardiac dysfunctions.[6][7] While a 39% inhibition of hERG and Nav1.5 channels was observed for this compound in vitro, this did not translate to observable cardiovascular effects in monkey studies.[1]

Q3: What are the potential causes of hematuria observed with this compound administration in animal models?

The precise mechanism for the reversible hematuria noted in preclinical studies with this compound has not been definitively elucidated in the available literature. However, drug-induced hematuria can arise from several general mechanisms, including direct kidney injury (nephrotoxicity), inflammation of the kidney tissue, or the formation of drug crystals in the urinary tract (crystalluria) that can cause mechanical damage.[8][9][10][11] Given that this compound is primarily excreted via the bile in rats, direct renal accumulation leading to toxicity might be less likely, but it cannot be entirely ruled out without further investigation.[1]

Q4: How can I mitigate the potential for off-target cardiac ion channel effects in my experiments?

Mitigation of off-target cardiac ion channel effects primarily involves careful experimental design and monitoring.

  • Concentration Control: Use the lowest effective concentration of this compound in your assays to minimize off-target activities.

  • In Vitro Cardiac Safety Panels: Proactively screen this compound against a panel of cardiac ion channels (including hERG and Nav1.5) to determine its inhibitory profile and establish a therapeutic window.

  • Structural Analogs: If developing derivatives of this compound, consider structure-activity relationship (SAR) studies to identify modifications that reduce ion channel affinity while retaining the desired primary activity. For instance, reducing lipophilicity can sometimes decrease hERG liability.

  • Positive Controls: In functional assays, always include a known hERG or Nav1.5 inhibitor as a positive control to validate your experimental system.

Q5: What steps can be taken to address or understand the hematuria observed in in vivo studies?

If hematuria is observed in animal studies with this compound, the following troubleshooting steps are recommended:

  • Urinalysis: Conduct a comprehensive urinalysis to look for the presence of crystals, red blood cell casts, and markers of kidney damage such as proteinuria.

  • Hydration Status: Ensure adequate hydration of the animals, as dehydration can increase the concentration of drugs in the urine and promote crystal formation.[12]

  • Urine pH: Measure the pH of the urine, as the solubility of some drugs and their metabolites is pH-dependent.[12]

  • Histopathology: Perform histopathological examination of the kidneys and bladder to identify any signs of tissue damage, inflammation, or crystal deposition.

  • Biomarker Analysis: Measure urinary biomarkers of kidney injury, such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL), for early detection of nephrotoxicity.[13][14]

Troubleshooting Guides

Troubleshooting Unexpected Cardiotoxicity in In Vitro Assays
Observed Issue Potential Cause Recommended Action
High hERG/Nav1.5 inhibition at therapeutic concentrations The compound may have a high affinity for these channels.- Confirm the IC50 with a different assay format (e.g., automated patch-clamp vs. thallium flux).- Assess the functional consequences using in vitro cardiomyocyte assays.- Consider medicinal chemistry efforts to reduce ion channel affinity.
Variable or inconsistent inhibition results - Assay variability.- Compound instability or precipitation in the assay buffer.- Optimize the assay protocol and ensure consistent cell health.- Verify the solubility and stability of this compound in your assay medium.- Use appropriate positive and negative controls in every experiment.
Discrepancy between in vitro inhibition and in vivo cardiac effects - Pharmacokinetic/pharmacodynamic (PK/PD) differences.- Presence of counteracting on-target or off-target effects in vivo.- Conduct thorough PK/PD modeling to understand the relationship between plasma concentration and cardiac effects.- Evaluate the integrated cardiovascular response in an ex vivo heart model (e.g., Langendorff heart).
Troubleshooting Hematuria in In Vivo Models
Observed Issue Potential Cause Recommended Action
Transient, low-grade hematuria - Possible mild, reversible irritation of the urinary tract.- Early signs of crystalluria.- Increase the frequency of urinalysis to monitor the duration and severity.- Ensure consistent and adequate hydration of the animals.- Examine urine sediment for crystals.
Persistent or severe hematuria - Potential for compound-induced nephrotoxicity.- Significant crystalluria leading to mechanical injury.- Immediately conduct a full renal workup, including blood urea nitrogen (BUN), serum creatinine, and urinary biomarkers (KIM-1, NGAL).- Perform histopathology of the kidneys and bladder.- Consider reducing the dose or altering the formulation.
Presence of crystals in the urine - Poor solubility of this compound or its metabolites in urine.- Analyze the composition of the crystals to confirm if they are drug-related.- Attempt to modify urinary pH through diet or co-administration of acidifying/alkalizing agents to improve solubility.- Evaluate alternative drug delivery formulations to reduce peak urinary concentrations.

Experimental Protocols

Protocol 1: In Vitro hERG Inhibition Assessment using Thallium Flux Assay

This protocol provides a general method for assessing hERG channel inhibition using a thallium flux-based fluorescence assay.

1. Cell Culture and Plating:

  • Culture a cell line stably expressing the hERG channel (e.g., U2OS-hERG or HEK293-hERG) according to standard protocols.

  • Harvest the cells and resuspend them in the appropriate assay medium.

  • Plate the cells in a 384-well or 1536-well black, clear-bottom microplate at a density optimized for your cell line and instrument (e.g., 1000-2000 cells/well).[1][2]

  • Incubate the plate at 37°C and 5% CO2 for 18-24 hours.

2. Dye Loading:

  • Prepare the FluxOR™ dye-loading solution according to the manufacturer's instructions.

  • Remove the cell culture medium from the wells and add the dye-loading solution.

  • Incubate the plate in the dark at room temperature for 60-90 minutes.[1][2]

3. Compound Addition:

  • Prepare serial dilutions of this compound and a known hERG inhibitor (positive control, e.g., astemizole) in the assay buffer.

  • After the dye-loading incubation, add the compound solutions to the respective wells.

  • Incubate at room temperature for 10-20 minutes.

4. Thallium Flux Measurement:

  • Prepare the stimulus buffer containing thallium and potassium.

  • Use a kinetic plate reader to measure the baseline fluorescence.

  • Add the stimulus buffer to all wells to open the hERG channels and initiate thallium influx.

  • Immediately begin kinetic fluorescence reading (e.g., every second for 2-3 minutes) at an excitation of ~480 nm and emission of ~540 nm.[1]

5. Data Analysis:

  • Calculate the percentage of hERG channel inhibition for each concentration of this compound relative to the positive and negative (vehicle) controls.

  • Generate a concentration-response curve and determine the IC50 value.

Protocol 2: In Vitro Nephrotoxicity Assessment

This protocol outlines a method for evaluating the potential nephrotoxicity of this compound using a human renal proximal tubule epithelial cell line.

1. Cell Culture:

  • Culture human renal proximal tubule epithelial cells (e.g., HK-2 or primary cells) in the recommended medium and conditions.

  • Seed the cells into 96-well plates and grow to confluence.

2. Compound Treatment:

  • Prepare various concentrations of this compound in the cell culture medium.

  • Expose the cells to the different concentrations of this compound for 24-72 hours. Include a vehicle control and a known nephrotoxic compound (e.g., cisplatin) as a positive control.

3. Cytotoxicity Assessment:

  • After the incubation period, assess cell viability using a standard method such as the MTT or PrestoBlue™ assay according to the manufacturer's protocol.

4. Biomarker Analysis:

  • Collect the cell culture supernatant at the end of the treatment period.

  • Measure the levels of kidney injury biomarkers KIM-1 and NGAL in the supernatant using commercially available ELISA kits.[14]

  • Normalize the biomarker levels to the total protein concentration or cell number.

5. Data Analysis:

  • Calculate the IC50 for cytotoxicity.

  • Determine the concentration-dependent increase in KIM-1 and NGAL release.

  • Compare the effects of this compound to the positive control.

Visualizations

Orniplabin_Off_Target_Pathway cluster_cardiac Cardiac Myocyte cluster_renal Renal System Orniplabin_cardiac This compound hERG hERG (IKr) Channel Orniplabin_cardiac->hERG Inhibition Nav1_5 Nav1.5 (INa) Channel Orniplabin_cardiac->Nav1_5 Inhibition Repolarization Delayed Repolarization hERG->Repolarization Depolarization Reduced Depolarization Nav1_5->Depolarization Arrhythmia Potential for Arrhythmia Repolarization->Arrhythmia Depolarization->Arrhythmia Orniplabin_renal This compound Kidney Kidney Tubules Orniplabin_renal->Kidney High Concentration in Filtrate Crystalluria Crystalluria Kidney->Crystalluria Precipitation Hematuria Hematuria Crystalluria->Hematuria Mechanical Damage

Caption: Potential off-target signaling pathways of this compound in cardiac and renal systems.

Experimental_Workflow_hERG_Assay start Start cell_culture Culture & Plate hERG-expressing cells start->cell_culture dye_loading Load cells with Thallium-sensitive dye cell_culture->dye_loading compound_addition Add this compound & Controls dye_loading->compound_addition incubation Incubate compound_addition->incubation stimulation Stimulate with K+ and Tl+ incubation->stimulation readout Kinetic Fluorescence Measurement stimulation->readout analysis Calculate % Inhibition and IC50 readout->analysis end End analysis->end

Caption: Experimental workflow for the in vitro hERG thallium flux assay.

Troubleshooting_Logic_Hematuria hematuria_observed Hematuria Observed in vivo urinalysis Perform Urinalysis hematuria_observed->urinalysis crystals_present Crystals Present? urinalysis->crystals_present biomarkers Measure Renal Biomarkers (KIM-1, NGAL) urinalysis->biomarkers crystals_present->biomarkers No mitigate_crystalluria Mitigation: - Increase Hydration - Adjust Urine pH crystals_present->mitigate_crystalluria Yes biomarkers_elevated Biomarkers Elevated? biomarkers->biomarkers_elevated mitigate_nephrotoxicity Mitigation: - Dose Reduction - Histopathology biomarkers_elevated->mitigate_nephrotoxicity Yes monitor Continue Monitoring biomarkers_elevated->monitor No

References

Technical Support Center: Enhancing the Neuroprotective Effects of Orniplabin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Orniplabin (SMTP-7), designed to assist researchers, scientists, and drug development professionals in optimizing its neuroprotective effects in experimental settings. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key quantitative data to facilitate your research.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during experiments with this compound in a question-and-answer format.

Q1: I am observing inconsistent neuroprotective effects with this compound in my in vitro neuronal cell culture model. What are the potential causes and solutions?

A: Inconsistent results in cell culture can stem from several factors:

  • Compound Solubility and Stability: this compound is a low-molecular-weight compound that may have limited solubility in aqueous solutions.[1]

    • Troubleshooting: Prepare fresh stock solutions in an appropriate solvent like DMSO. When diluting into your cell culture medium, ensure the final DMSO concentration is low (typically <0.1%) and consistent across all experimental groups to avoid solvent-induced toxicity. The stability of this compound in cell culture media over long incubation periods can also be a factor.[2][3][4][5] It is advisable to minimize the time the compound is in the media before and during the experiment.

  • Dose-Response Relationship: The neuroprotective effects of this compound are likely dose-dependent.

    • Troubleshooting: Perform a comprehensive dose-response curve to determine the optimal concentration for your specific cell type and injury model. It is crucial to include a vehicle control (media with the same final concentration of the solvent used to dissolve this compound) to account for any effects of the solvent itself.

  • Cell Health and Density: The health and density of your neuronal cultures can significantly impact their response to both the neurotoxic insult and the protective effects of this compound.

    • Troubleshooting: Ensure your cells are healthy and within their optimal passage number. Seed cells at a consistent density across all wells and plates to minimize variability.

Q2: My in vivo stroke model is showing high mortality after this compound administration, especially when combined with tPA. How can I address this?

A: While this compound has been shown to have a better safety profile than tPA with respect to hemorrhagic transformation, careful consideration of the experimental design is crucial.[6][7]

  • Animal Model and Surgical Procedure: The severity of the ischemic insult in your animal model (e.g., duration of middle cerebral artery occlusion) can influence mortality.

    • Troubleshooting: Standardize your surgical procedure to ensure consistent infarct sizes. Consider using a less severe occlusion time initially to establish the therapeutic window and optimal dosing for this compound in your specific model.

  • Dosage and Administration: The dose and timing of this compound administration are critical.

    • Troubleshooting: Based on published studies, intravenous administration of this compound at doses ranging from 0.1 to 10 mg/kg has shown efficacy.[6] Start with a lower dose and carefully monitor the animals for any adverse effects. When combining with tPA, it is important to note that one study found that the combination did not show the same beneficial effects as this compound alone, suggesting potential interactions that need further investigation.[8][9]

Q3: I am not observing a significant reduction in infarct volume in my in vivo experiments despite using a previously reported effective dose of this compound. What could be the issue?

A: Several factors can contribute to a lack of efficacy in in vivo models:

  • Timing of Administration: The therapeutic window for neuroprotective agents is often narrow.

    • Troubleshooting: Administer this compound as soon as possible after the ischemic insult. Studies have shown that this compound has a wider therapeutic window than tPA, but earlier administration is generally more effective.[6][7]

  • Route of Administration and Bioavailability: The method of administration can affect the concentration of this compound that reaches the brain.

    • Troubleshooting: Intravenous infusion is a common and effective route of administration.[10] Ensure proper formulation of this compound for in vivo use to maximize its bioavailability.[11]

  • Assessment of Infarct Volume: The method and timing of infarct volume measurement are critical for accurate results.

    • Troubleshooting: Use a standardized and validated method for infarct volume assessment, such as TTC staining, at a consistent time point post-ischemia (e.g., 24 or 48 hours).[12][13]

Quantitative Data Summary

The following tables summarize the dose-dependent neuroprotective effects of this compound (SMTP-7) in rodent and primate models of ischemic stroke.

Animal Model Dosage (mg/kg) Route of Administration Primary Outcome Measure Observed Effect Reference
Mouse (Thrombotic Occlusion)0.1, 1, 10IntravenousInfarction AreaDose-dependent reduction[6][7]
Mouse (Thrombotic Occlusion)0.1, 1, 10IntravenousNeurological ScoreDose-dependent improvement[6][7]
Mouse (Thrombotic Occlusion)0.1, 1, 10IntravenousEdema PercentageDose-dependent reduction[6][7]
Monkey (Thrombotic MCA Occlusion)10Intravenous InfusionNeurologic Deficit29% amelioration[14][15]
Monkey (Thrombotic MCA Occlusion)10Intravenous InfusionCerebral Infarct46% reduction[14][15]
Monkey (Thrombotic MCA Occlusion)10Intravenous InfusionCerebral Hemorrhage51% reduction[14][15]
Monkey (Embolic Stroke)Not specifiedIntravenousInfarct Size65% reduction[16]
Monkey (Embolic Stroke)Not specifiedIntravenousEdema37% reduction[16]

Experimental Protocols

In Vivo Neuroprotection Assessment: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

This protocol is a generalized procedure based on commonly used methods.[12][13][17][18][19] Researchers should adapt it to their specific experimental needs and institutional guidelines.

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

    • Maintain the animal's body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Introduce a silicon-coated monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Confirm occlusion by monitoring cerebral blood flow.

  • This compound Administration:

    • Prepare this compound solution for intravenous administration. A common formulation involves dissolving this compound in DMSO, then diluting with PEG300, Tween 80, and saline.[10]

    • Administer the prepared this compound solution intravenously at the desired dose (e.g., 0.1, 1, or 10 mg/kg) at the onset of reperfusion.

  • Reperfusion:

    • After the desired occlusion period (e.g., 60 minutes), withdraw the monofilament to allow reperfusion.

  • Post-Operative Care and Assessment:

    • Suture the incision and allow the animal to recover.

    • At 24 hours post-tMCAO, assess neurological deficits using a standardized scoring system.

    • Euthanize the animal and harvest the brain for infarct volume analysis using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

In Vitro Neuroprotection Assessment: Oxygen-Glucose Deprivation (OGD) in Neuronal Cell Culture

This protocol outlines a general method for assessing the neuroprotective effects of this compound in a cell-based model of ischemia.[15][20][21][22][23]

  • Cell Culture:

    • Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) at an appropriate density in a 96-well plate.

  • This compound Pre-treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in glucose-free DMEM to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1%.

    • Replace the culture medium with the this compound-containing medium and incubate for a specified pre-treatment time (e.g., 1-2 hours).

  • Oxygen-Glucose Deprivation (OGD):

    • Place the plate in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a duration sufficient to induce cell death in the control group (e.g., 2-4 hours).

  • Reperfusion:

    • Remove the plate from the hypoxic chamber and replace the OGD medium with normal culture medium containing the respective concentrations of this compound.

  • Assessment of Cell Viability:

    • After a 24-hour reperfusion period, assess cell viability using a standard assay such as the MTT or LDH assay.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are multifaceted, involving the modulation of several key signaling pathways.

Orniplabin_Neuroprotection_Workflow cluster_invivo In Vivo Model (tMCAO) cluster_invitro In Vitro Model (OGD) Animal_Prep Animal Preparation Surgery tMCAO Surgery Animal_Prep->Surgery Treatment This compound Administration (i.v.) Surgery->Treatment Reperfusion Reperfusion Treatment->Reperfusion Assessment Neurological & Histological Assessment Reperfusion->Assessment Cell_Culture Neuronal Cell Culture Pretreatment This compound Pre-treatment Cell_Culture->Pretreatment OGD Oxygen-Glucose Deprivation Pretreatment->OGD Reperfusion_invitro Reperfusion OGD->Reperfusion_invitro Viability_Assay Cell Viability Assay Reperfusion_invitro->Viability_Assay

Figure 1. Experimental workflows for assessing this compound's neuroprotective effects.

This compound exerts its neuroprotective effects through a combination of thrombolytic, anti-inflammatory, and antioxidant activities.

Figure 2. This compound's multimodal neuroprotective signaling pathways.

This technical support center provides a foundational resource for researchers working with this compound. For further detailed information, please refer to the cited literature.

References

Adjusting Orniplabin protocols for different ischemic stroke subtypes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Orniplabin, a novel neuroprotective agent under investigation for the treatment of acute ischemic stroke. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of this compound in preclinical studies, with a focus on protocol adjustments for different ischemic stroke subtypes.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a multi-target neuroprotective agent. Its primary mechanism involves the inhibition of the postsynaptic density protein 95 (PSD-95), preventing it from linking NMDA receptors to downstream neurotoxic pathways.[1] This action mitigates excitotoxicity, a major driver of neuronal death in the ischemic cascade.[2] Additionally, this compound exhibits anti-inflammatory properties by reducing the infiltration of peripheral inflammatory cells into the ischemic brain tissue.[3][4]

Q2: Why is it necessary to adjust this compound protocols for different ischemic stroke subtypes?

A2: Ischemic stroke is a heterogeneous condition.[5] The underlying cause of the occlusion significantly influences the pathophysiology and the potential response to treatment. For instance, a large vessel thrombotic stroke may have a more pronounced inflammatory component compared to a lacunar stroke, which is caused by the occlusion of small penetrating arteries. A cardioembolic stroke, on the other hand, might have a different clot composition that could influence the efficacy of adjunctive therapies.[6][7] Therefore, tailoring the this compound administration protocol, including dosage and timing, to the specific stroke subtype may optimize its neuroprotective effects.

Q3: What are the major subtypes of ischemic stroke I should consider in my preclinical models?

A3: The most commonly modeled ischemic stroke subtypes in preclinical research include:

  • Thrombotic Stroke (Large Vessel Occlusion): Often modeled using transient or permanent middle cerebral artery occlusion (MCAO). This model is relevant for testing therapies aimed at salvaging the ischemic penumbra.[8][9]

  • Embolic Stroke: Typically induced by injecting a pre-formed clot into the cerebral vasculature. This model is particularly useful for evaluating the efficacy of thrombolytic agents in combination with neuroprotectants.[5][9]

  • Lacunar Stroke (Small Vessel Disease): More challenging to model, but can be induced by microinjections of vasoconstrictors like endothelin-1 into specific subcortical regions.[9]

Q4: How does the therapeutic window of this compound vary with stroke subtype?

A4: The therapeutic window for neuroprotective agents is a critical factor.[10][11] For this compound, we hypothesize a longer therapeutic window in strokes with a significant penumbra, such as transient MCAO models of thrombotic stroke. In embolic strokes where reperfusion is the primary goal, this compound should be administered as early as possible, ideally concurrently with or shortly after thrombolytic therapy, to protect against reperfusion injury.[12] The therapeutic window in lacunar models is still under investigation but is presumed to be shorter due to the nature of the small vessel occlusion.

Troubleshooting Guides

Issue 1: High variability in infarct size in my MCAO model.

  • Possible Cause: Inconsistent occlusion of the middle cerebral artery. The intraluminal suture MCAO model can have variability.[8][9]

  • Troubleshooting Steps:

    • Verify Suture Placement: Use laser Doppler flowmetry to confirm a consistent reduction in cerebral blood flow during occlusion.

    • Standardize Animal Characteristics: Use animals of a consistent age, weight, and strain. Comorbidities like hypertension and diabetes can also affect outcomes.[5]

    • Blinding and Randomization: Ensure that experimenters are blinded to the treatment groups and that animals are randomly assigned to each group to minimize bias.[13]

Issue 2: this compound does not seem to reduce neurological deficits despite a reduction in infarct volume.

  • Possible Cause: The behavioral tests being used may not be sensitive enough to detect subtle improvements, or the timing of the assessment is not optimal.

  • Troubleshooting Steps:

    • Use a Battery of Behavioral Tests: Combine tests that assess different aspects of neurological function, such as the modified Neurological Severity Score (mNSS), cylinder test for forelimb asymmetry, and Morris water maze for cognitive function.

    • Longitudinal Assessment: Conduct behavioral testing at multiple time points post-stroke (e.g., 1, 3, 7, and 14 days) to capture the dynamics of recovery.

    • Consider the Stroke Model: Ensure the chosen stroke model consistently produces the deficits that your behavioral tests are designed to measure.

Issue 3: Inconsistent results in my in vitro Oxygen-Glucose Deprivation (OGD) model.

  • Possible Cause: Variability in the severity of the OGD insult or the health of the cell cultures.

  • Troubleshooting Steps:

    • Control OGD Conditions: Precisely control the duration of oxygen and glucose deprivation and the conditions in the hypoxic chamber.[14][15]

    • Monitor Cell Viability: Use standardized assays like LDH release or Calcein-AM/Ethidium homodimer-1 staining to quantify cell death consistently.[14]

    • Use Co-culture Models: For more clinically relevant results, consider co-culture systems that include neurons, astrocytes, and microglia to better mimic the neurovascular unit.[16][17]

Quantitative Data Summary

The following tables provide hypothetical starting points for this compound dosage and administration timing based on the stroke subtype being modeled. These are suggested starting protocols and should be optimized for your specific experimental setup.

Table 1: Suggested this compound Dosing for Different Rodent Ischemic Stroke Models

Stroke Subtype ModelRoute of AdministrationSuggested Dose Range (mg/kg)Timing of First Dose (Post-Occlusion)
Thrombotic (tMCAO) Intravenous (IV)5 - 101 - 6 hours
Embolic (Autologous Clot) Intravenous (IV)10 - 15Concurrently with or up to 1 hour post-thrombolysis
Lacunar (Endothelin-1) Intraperitoneal (IP)2 - 530 minutes - 2 hours

Table 2: Key Outcome Measures by Stroke Subtype

Stroke Subtype ModelPrimary Efficacy EndpointSecondary Efficacy Endpoints
Thrombotic (tMCAO) Infarct Volume Reduction (TTC Staining)Neurological Deficit Scores, Biomarkers of Inflammation (e.g., IL-6, TNF-α)
Embolic (Autologous Clot) Rate of Successful Reperfusion, Reduction in Hemorrhagic TransformationNeurological Deficit Scores, Infarct Volume
Lacunar (Endothelin-1) Lesion Volume (MRI), Preservation of White Matter TractsSpecific Behavioral Deficits (e.g., sensorimotor tasks)

Detailed Experimental Protocols

Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats

  • Anesthesia and Surgical Preparation: Anesthetize the rat (e.g., with isoflurane) and place it on a heating pad to maintain body temperature. Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Ligate the CCA and the ECA. Insert a silicone-coated monofilament into the ICA and advance it until a slight resistance is felt, indicating the occlusion of the Middle Cerebral Artery (MCA).

  • Confirmation of Occlusion: Use Laser Doppler Flowmetry to confirm a >70% reduction in cerebral blood flow.

  • This compound Administration: At the desired time point post-occlusion, administer this compound or vehicle via tail vein injection.

  • Reperfusion: After the desired occlusion period (e.g., 90 minutes), withdraw the monofilament to allow for reperfusion.

  • Post-operative Care: Suture the incision and provide post-operative analgesia and care. Monitor the animal for recovery.

  • Outcome Assessment: At 24 hours or other predetermined endpoints, perform neurological scoring, and then euthanize the animal for infarct volume analysis using TTC staining.

Protocol 2: In Vitro Oxygen-Glucose Deprivation (OGD) Assay

  • Cell Culture: Plate primary cortical neurons or a relevant neuronal cell line at a desired density in a multi-well plate.

  • OGD Induction: Replace the normal culture medium with a glucose-free medium. Place the plate in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂).[14]

  • This compound Treatment: Add this compound or vehicle to the glucose-free medium at the desired concentrations just before placing the cells in the hypoxic chamber.

  • Reoxygenation: After the desired OGD duration (e.g., 60-90 minutes), return the cells to a normoxic incubator with normal glucose-containing medium.

  • Outcome Assessment: After 24 hours of reoxygenation, assess cell viability using assays such as LDH release in the supernatant or MTT assay.

Visualizations

Orniplabin_Mechanism cluster_0 Ischemic Cascade Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds PSD95 PSD-95 NMDA_R->PSD95 activates via Calcium Ca2+ Influx NMDA_R->Calcium opens channel nNOS nNOS Activation PSD95->nNOS activates Neurotoxicity Excitotoxicity & Neuronal Death nNOS->Neurotoxicity Calcium->Neurotoxicity This compound This compound This compound->PSD95 inhibits binding to NMDA-R

Caption: this compound's primary mechanism of action.

Experimental_Workflow cluster_model Stroke Model Induction tMCAO Thrombotic (tMCAO) Randomization Randomization & Blinding tMCAO->Randomization Embolic Embolic Embolic->Randomization Lacunar Lacunar Lacunar->Randomization Treatment This compound / Vehicle Administration Randomization->Treatment Behavior Neurological & Behavioral Assessment Treatment->Behavior Histology Histological Analysis (Infarct Volume) Behavior->Histology Biochem Biochemical Analysis (Biomarkers) Behavior->Biochem Endpoint Data Analysis & Interpretation Histology->Endpoint Biochem->Endpoint

Caption: Preclinical experimental workflow for this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results CheckModel Review Stroke Model Consistency? Start->CheckModel CheckAssay Review Outcome Assay Validity? CheckModel->CheckAssay No ModelSolutions Standardize Surgery (e.g., Laser Doppler) & Animal Cohort CheckModel->ModelSolutions Yes AssaySolutions Use Assay Battery Perform Longitudinal Analysis Ensure Assay Sensitivity CheckAssay->AssaySolutions Yes RefineProtocol Refine Protocol & Re-run Experiment CheckAssay->RefineProtocol No ModelSolutions->RefineProtocol AssaySolutions->RefineProtocol

Caption: Troubleshooting logic for inconsistent results.

References

Validation & Comparative

Preclinical Efficacy of Orniplabin and Tenecteplase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of the available preclinical data on Orniplabin and tenecteplase reveals distinct mechanistic approaches and efficacy profiles in various animal models of ischemic stroke. While a direct head-to-head preclinical study is not publicly available, this guide synthesizes the existing data to offer a comparative overview for researchers, scientists, and drug development professionals.

This comparison guide delves into the preclinical evidence for two thrombolytic agents: this compound, a novel small-molecule plasminogen modulator, and tenecteplase, a genetically engineered variant of tissue plasminogen activator (tPA). The data presented herein is collated from independent studies, and any comparisons should be interpreted with caution due to variations in experimental models and methodologies.

Comparative Efficacy Data

The preclinical efficacy of this compound and tenecteplase has been evaluated in various animal models of thrombosis and ischemic stroke. The following tables summarize the key quantitative findings from these studies. It is important to note that the studies were conducted in different species and employed different stroke models, which limits direct comparison.

Table 1: Preclinical Efficacy of this compound (SMTP-7) in Ischemic Stroke Models

Preclinical ModelSpeciesKey Efficacy EndpointsDosageResults
Embolic Stroke Model[1]Cynomolgus MonkeyInfarct Size Reduction10 mg/kg65% reduction compared to saline control.[1]
Edema Reduction37% reduction compared to saline control.[1]
Clot Size Reduction55% reduction compared to saline control.[1]
Thromboembolic Stroke Model[2]MouseInfarct Area Reduction0.1, 1, 10 mg/kgDose-dependent reduction.[2]
Neurological Score ImprovementDose-dependent improvement.[2]
Edema Percentage ReductionDose-dependent reduction.[2]
Photochemical-induced Thrombotic Stroke Model[3][4]Cynomolgus MonkeyInfarct Size Reduction10 mg/kg46% reduction compared to vehicle control.[3][4]
Neurological Deficit Amelioration29% improvement compared to vehicle control.[3][4]
Cerebral Hemorrhage Reduction51% reduction compared to vehicle control.[3][4]

Table 2: Preclinical Efficacy of Tenecteplase in a Thromboembolic Stroke Model

Preclinical ModelSpeciesKey Efficacy EndpointsDosageResults
Thromboembolic Stroke Model[5]MouseInfarct Volume Reduction (at 24h)2.5 mg/kgSignificant reduction (14.4 ± 3.2 mm³ vs. 31.0 ± 2.6 mm³ in vehicle).[5]
Infarct Volume Reduction (at 5 days)0.25 mg/kgSignificant reduction (3.3 ± 1.2 mm³ vs. 10.8 ± 2.2 mm³ in vehicle).[5]
2.5 mg/kgSignificant reduction (3.1 ± 1.1 mm³ vs. 10.8 ± 2.2 mm³ in vehicle).[5]
Hemorrhagic Transformation (early admin.)2.5 mg/kgDecreased compared to rtPA.[5]
Hemorrhagic Transformation (late admin.)2.5 mg/kgNo significant difference compared to rtPA.[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.

Fibrinolytic_Pathway cluster_plasminogen_activation Plasminogen Activation cluster_activators Activators cluster_fibrinolysis Fibrinolysis Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin (Clot) Fibrin (Clot) Plasmin->Fibrin (Clot) Acts on Tenecteplase (tPA variant) Tenecteplase (tPA variant) Tenecteplase (tPA variant)->Plasminogen Directly activates This compound (modulator) This compound (modulator) This compound (modulator)->Plasminogen Modulates for enhanced activation Fibrin Degradation Products Fibrin Degradation Products Fibrin (Clot)->Fibrin Degradation Products Degradation

Figure 1: Simplified signaling pathway of fibrinolysis indicating the points of intervention for this compound and tenecteplase.

Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment Administration cluster_evaluation Efficacy Evaluation Animal Preparation Animal Preparation Thrombus Induction Thrombus Induction Animal Preparation->Thrombus Induction Ischemic Stroke Model Ischemic Stroke Model Thrombus Induction->Ischemic Stroke Model Randomization Randomization Ischemic Stroke Model->Randomization Drug Administration (this compound/Tenecteplase/Control) Drug Administration (this compound/Tenecteplase/Control) Randomization->Drug Administration (this compound/Tenecteplase/Control) Neurological Assessment Neurological Assessment Drug Administration (this compound/Tenecteplase/Control)->Neurological Assessment Infarct Volume Measurement Infarct Volume Measurement Neurological Assessment->Infarct Volume Measurement Histological Analysis Histological Analysis Infarct Volume Measurement->Histological Analysis

Figure 2: A generalized experimental workflow for evaluating the efficacy of thrombolytic agents in a preclinical stroke model.

Experimental Protocols

This compound (SMTP-7) in a Monkey Embolic Stroke Model[1]
  • Animal Model: Adult male cynomolgus monkeys were used. An autologous blood clot was prepared and introduced into the middle cerebral artery (MCA) via a catheter to induce an embolic stroke.

  • Drug Administration: Three hours after embolization, animals were intravenously administered either saline (control), this compound (10 mg/kg), or t-PA. The administration consisted of a bolus injection of 10% of the total dose followed by a 30-minute infusion of the remaining dose.

  • Efficacy Assessment: Twenty-four hours post-treatment, neurological deficit scoring was performed. The animals were then euthanized, and their brains were removed for infarct characterization. Infarct volume, edema volume, and remaining clot size were quantified.

Tenecteplase in a Mouse Thromboembolic Stroke Model[5]
  • Animal Model: An ischemic thromboembolic stroke was induced in mice. The specifics of the thrombus induction were not detailed in the abstract but are a common model for preclinical stroke research.

  • Drug Administration: Treatments were administered at both early (20 and 30 minutes) and late (4 and 4.5 hours) time points after the stroke onset. Tenecteplase was administered as a single intravenous bolus at doses of 0.25 mg/kg and 2.5 mg/kg. A control group received a vehicle.

  • Efficacy Assessment: Infarct volumes were determined at 24 hours and 5 days post-stroke using magnetic resonance imaging (MRI). Hemorrhagic transformation was also assessed.

Discussion of Findings

The available preclinical data suggests that both this compound and tenecteplase are effective in reducing infarct size in animal models of ischemic stroke.

This compound has demonstrated significant efficacy in a primate model of embolic stroke, not only in reducing the primary ischemic injury but also in decreasing edema and the size of the occluding clot.[1] A noteworthy finding is the reduction in cerebral hemorrhage compared to the vehicle control in a thrombotic stroke model in monkeys, suggesting a potentially favorable safety profile.[3][4] Its mechanism as a plasminogen modulator, enhancing the body's own fibrinolytic system, is distinct from the direct enzymatic action of tPA and its variants.

Tenecteplase, a modified tPA, has shown efficacy in a mouse model of thromboembolic stroke, leading to a significant reduction in infarct volume.[5] An interesting observation from the study is that early administration of tenecteplase was associated with a lower incidence of hemorrhagic transformations compared to rtPA, a crucial consideration for the clinical application of thrombolytic therapies.[5]

Conclusion

References

A Head-to-Head Comparison of Orniplabin and Other Potent Soluble Epoxide Hydrolase (sEH) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Orniplabin (also known as SMTP-7) and other notable soluble epoxide hydrolase (sEH) inhibitors. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the degradation of epoxyeicosatrienoic acids (EETs). EETs are signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for a range of diseases, including hypertension, inflammatory disorders, and neuropathic pain. This guide focuses on a comparative analysis of this compound and other well-characterized sEH inhibitors.

Quantitative Performance Comparison

The following tables summarize the in vitro potency and pharmacokinetic parameters of this compound and other selected sEH inhibitors. Direct comparison should be made with caution, as experimental conditions may vary between studies.

Table 1: In Vitro Potency of sEH Inhibitors against Human sEH

CompoundIC50 (nM) vs. Human sEHAssay Type
This compound (SMTP-7) 6500[1]Cell-based (inhibition of 14,15-DHET formation in HepG2 cells)
t-TUCB 0.4 - 0.9[1][2]Enzymatic
APAU (AR9281) 1000[3]Enzymatic
t-AUCB 1.3[4]Enzymatic

Note: The IC50 value for this compound is from a cell-based assay and may not be directly comparable to the enzymatic IC50 values of the other inhibitors.

Table 2: Comparative Pharmacokinetic Parameters

CompoundSpeciesAdministrationHalf-life (t½)CmaxBioavailability (%)
This compound (SMTP-7) N/AN/AN/AN/AN/A
t-TUCB HorseIV (1 mg/kg)24 ± 5 h[3]N/AN/A
APAU (AR9281) HumanOral3 - 5 h[5][6]Dose-dependentN/A
t-AUCB MouseOral (0.1 mg/kg)N/A~30 nmol/L68 ± 22[7]
DogOralN/AN/A98[8]

N/A: Data not available from the provided search results.

Signaling Pathway of sEH Inhibition

The diagram below illustrates the role of soluble epoxide hydrolase in the arachidonic acid cascade and the mechanism of action for sEH inhibitors.

sEH_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases CYP_Epoxygenase CYP Epoxygenase ArachidonicAcid->CYP_Epoxygenase Metabolized by EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degraded by BiologicalEffects_Good Anti-inflammatory Vasodilation Analgesia EETs->BiologicalEffects_Good Lead to DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs BiologicalEffects_Bad Pro-inflammatory effects DHETs->BiologicalEffects_Bad Contribute to sEH_Inhibitors This compound & Other sEH Inhibitors sEH_Inhibitors->sEH Inhibit

Caption: Mechanism of sEH inhibition in the arachidonic acid pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro sEH Inhibition Assay (Fluorometric)

This protocol is a common method for determining the inhibitory potency (IC50) of compounds against purified sEH enzyme.

Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of sEH by 50%.

Materials:

  • Recombinant human soluble epoxide hydrolase (sEH)

  • sEH inhibitor test compounds (e.g., this compound, t-TUCB, APAU, t-AUCB)

  • Fluorescent substrate, such as cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate (CMNC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant human sEH to the desired concentration in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

  • Assay Reaction: a. To each well of the microplate, add the sEH enzyme solution. b. Add the serially diluted inhibitor solutions to the respective wells. c. Include control wells with enzyme and buffer only (positive control) and wells with buffer only (negative control). d. Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15 minutes).

  • Initiation of Reaction: Add the fluorescent substrate (CMNC) to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a specific time course.

  • Data Analysis: a. Calculate the rate of the enzymatic reaction for each inhibitor concentration. b. Plot the reaction rate against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Experimental Workflow for In Vivo Pharmacokinetic Studies

This workflow outlines the general procedure for assessing the pharmacokinetic properties of sEH inhibitors in animal models.

PK_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Analytical Phase AnimalDosing Animal Dosing (e.g., oral, IV) BloodSampling Serial Blood Sampling (various time points) AnimalDosing->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation SampleExtraction Drug Extraction from Plasma PlasmaSeparation->SampleExtraction LCMS_Analysis LC-MS/MS Analysis (Quantification of drug) SampleExtraction->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Calculation of t½, Cmax, AUC, etc.) LCMS_Analysis->PK_Analysis

References

Orniplabin Demonstrates a Reduced Risk of Hemorrhage Compared to t-PA in Thrombolytic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Orniplabin, a novel small-molecule thrombolytic agent, exhibits a promising safety profile with a significantly lower risk of hemorrhage compared to the current standard of care, tissue plasminogen activator (t-PA). Preclinical and clinical studies indicate that this compound's unique mechanism of action, which modulates the body's own clot-dissolving system and exerts anti-inflammatory effects, contributes to its enhanced safety.

This compound, also known as SMTP-7 or JX10, represents a new class of thrombolytic drugs. Unlike t-PA, which directly converts plasminogen to plasmin throughout the bloodstream, this compound enhances the binding of plasminogen to fibrin within a clot and promotes its activation by endogenous urokinase. This targeted approach is believed to localize the thrombolytic effect to the site of the thrombus, thereby minimizing systemic effects that can lead to bleeding complications.

Comparative Data on Hemorrhagic Risk

Quantitative data from both preclinical and clinical investigations consistently point towards a lower incidence of hemorrhage with this compound compared to t-PA.

Study TypeModel/PopulationTreatment GroupsKey Hemorrhagic OutcomeResults
Preclinical Warfarin-treated mice with transient middle cerebral artery occlusion (MCAO)Vehicle, rt-PA, SMTP-7Mortality at 24h post-reperfusionHemorrhagic severitySMTP-7: 0% mortalityrt-PA: 50% mortalityHemorrhagic severity significantly lower with SMTP-7 vs. rt-PA.[1]
Preclinical Monkeys with severe embolic strokeSaline, SMTP-7, t-PAHemorrhagic infarct-associated premature deathSMTP-7: No premature deathst-PA: 2 out of 5 animals experienced premature death associated with hemorrhagic infarct.[2][3][4][5]
Clinical Phase 2a Japanese patients with acute ischemic stroke (within 12 hours of onset)JX10 (1, 3, or 6 mg/kg), PlaceboIncidence of symptomatic intracranial hemorrhage (sICH) within 24 hoursJX10 Cohorts: 0% (0/52 patients)[6][7][8][9][10][11]Placebo: 2.6% (1/38 patients)[6][7][8][9][10]

Signaling Pathways and Mechanisms of Action

The differential impact on hemorrhagic risk between this compound and t-PA can be attributed to their distinct mechanisms of action.

This compound's Dual Mechanism:

This compound functions as a plasminogen modulator, enhancing the body's natural fibrinolytic processes at the clot surface. It also possesses anti-inflammatory properties through the inhibition of soluble epoxide hydrolase, which may help to protect the blood-brain barrier.[5][12]

Orniplabin_Mechanism cluster_fibrinolysis Fibrinolysis Pathway This compound This compound (SMTP-7 / JX10) Plasminogen Plasminogen (Closed Conformation) This compound->Plasminogen Induces conformational change sEH Soluble Epoxide Hydrolase (sEH) This compound->sEH Inhibits Neuroprotection Neuroprotection & BBB Integrity This compound->Neuroprotection Contributes to Plasminogen_Open Plasminogen (Open Conformation) Plasminogen->Plasminogen_Open Fibrin Fibrin Clot Plasminogen_Open->Fibrin Enhances binding Fibrin_Degradation Fibrin Degradation (Thrombolysis) uPA Endogenous u-PA Plasmin Plasmin uPA->Plasmin Activates Plasmin->Fibrin_Degradation Degrades Fibrin Inflammation Inflammation & BBB Disruption sEH->Inflammation Promotes

Caption: this compound's dual mechanism of action.

t-PA's Mechanism and Associated Hemorrhagic Risk:

t-PA is a serine protease that directly converts plasminogen to plasmin. While effective at dissolving clots, its systemic action can lead to the breakdown of fibrinogen and other clotting factors, increasing the risk of bleeding. Furthermore, t-PA can exacerbate blood-brain barrier disruption, a key factor in hemorrhagic transformation after ischemic stroke.[13][14][15][16]

tPA_Mechanism tPA t-PA (Alteplase) Plasminogen_Circulating Circulating Plasminogen tPA->Plasminogen_Circulating Activates Plasminogen_Fibrin Fibrin-bound Plasminogen tPA->Plasminogen_Fibrin Activates BBB_Disruption Blood-Brain Barrier Disruption tPA->BBB_Disruption Exacerbates Plasmin_Systemic Systemic Plasmin Plasminogen_Circulating->Plasmin_Systemic Plasmin_Local Local Plasmin Plasminogen_Fibrin->Plasmin_Local Fibrinogen Fibrinogen Plasmin_Systemic->Fibrinogen Degrades Fibrin_Clot Fibrin Clot Plasmin_Local->Fibrin_Clot Degrades Systemic_Lysis Systemic Lytic State Thrombolysis Thrombolysis Hemorrhage Increased Hemorrhage Risk Systemic_Lysis->Hemorrhage BBB_Disruption->Hemorrhage

Caption: t-PA's mechanism and associated hemorrhage risk.

Experimental Protocols

Preclinical Study in Warfarin-Treated Mice
  • Objective: To evaluate the effect of SMTP-7 on hemorrhagic transformation after transient middle cerebral artery occlusion (MCAO) in mice under warfarin anticoagulation.[1]

  • Model: Male C57BL/6 mice were administered warfarin orally to achieve an International Normalized Ratio (INR) of approximately 5.6.[1] A 3-hour transient MCAO was induced using an intraluminal suture.[1]

  • Intervention: Mice received either vehicle, rt-PA, or SMTP-7 five hours before reperfusion.[1]

  • Endpoints: Mortality at 24 hours after reperfusion, hemorrhagic severity, and neurological deficit were assessed.[1]

Preclinical Study in Monkeys with Embolic Stroke
  • Objective: To assess the efficacy of SMTP-7 in a severe embolic stroke model in monkeys.[2]

  • Model: The middle cerebral artery of monkeys was embolized with an autologous blood clot.[2]

  • Intervention: Saline, SMTP-7, or t-PA was administered 3 hours after embolization (n=5 in each group).[2]

  • Endpoints: Neurologic deficit scoring and infarct characterization, including hemorrhage, were performed at 24 hours.[2]

Phase 2a Clinical Trial of JX10 (this compound)
  • Objective: To evaluate the safety and efficacy of JX10 in patients with acute ischemic stroke who were ineligible for t-PA or thrombectomy.[6][8]

  • Design: A multicenter, randomized, double-blind, placebo-controlled, dose-escalation study in 90 Japanese patients.[6][7][8][10]

  • Intervention: A single intravenous infusion of JX10 (1, 3, or 6 mg/kg) or placebo was administered within 12 hours of the last known normal time.[6][8][10]

  • Primary Endpoint: The incidence of symptomatic intracranial hemorrhage (sICH), defined as a worsening National Institutes of Health Stroke Scale (NIHSS) score of ≥4 points within 24 hours of administration.[6][8]

Experimental_Workflow cluster_preclinical Preclinical Studies cluster_clinical Phase 2a Clinical Trial Animal_Model Animal Model (Mouse or Monkey) Induce_Stroke Induce Ischemic Stroke (MCAO or Embolus) Animal_Model->Induce_Stroke Treatment Administer Treatment (Vehicle, t-PA, or this compound) Induce_Stroke->Treatment Assessment_Preclinical Assess Outcomes at 24h (Mortality, Hemorrhage, Infarct Size) Treatment->Assessment_Preclinical Patient_Population Acute Ischemic Stroke Patients (within 12h of onset) Randomization Randomize to Treatment Groups (Placebo or JX10) Patient_Population->Randomization Intervention Single IV Infusion Randomization->Intervention Assessment_Clinical Primary Endpoint Assessment at 24h (Symptomatic Intracranial Hemorrhage) Intervention->Assessment_Clinical

Caption: Generalized experimental workflows.

References

Orniplabin Demonstrates a Significantly Extended Therapeutic Window Over Alteplase for Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

New research indicates that Orniplabin, a novel small-molecule thrombolytic agent, may offer a substantially wider therapeutic window for the treatment of acute ischemic stroke compared to the current standard of care, alteplase. Preclinical and early-stage clinical data suggest this compound's efficacy extends up to 12 hours or more post-stroke onset, a significant improvement over alteplase's 3 to 4.5-hour window. This extended timeframe, coupled with a potentially favorable safety profile, positions this compound as a promising next-generation therapy for a broader range of stroke patients.

This compound (also known as BIIB131, TMS-007, or SMTP-7) is a first-in-class drug with a dual mechanism of action that includes both thrombolytic and anti-inflammatory properties. It functions by modulating plasminogen to enhance the body's natural clot-dissolving process and also exhibits neuroprotective effects. In contrast, alteplase is a recombinant tissue plasminogen activator (t-PA) that directly converts plasminogen to plasmin to break down fibrin clots.

Comparative Efficacy and Therapeutic Window

A Phase 2a clinical trial conducted in Japan provided key insights into this compound's extended therapeutic window. The study enrolled patients with acute ischemic stroke who were ineligible for t-PA or thrombectomy and administered this compound (as TMS-007) or a placebo within 12 hours of the last known normal time. The results demonstrated a statistically significant improvement in functional outcomes at 90 days for patients treated with this compound compared to placebo. Notably, the median time from the last known normal to treatment was approximately 9.5 hours for the this compound group, highlighting its efficacy in a significantly delayed timeframe.[1][2]

Currently, a multicenter, randomized, double-blind, placebo-controlled Phase 2b study, known as the DAISY trial, is underway to further evaluate the efficacy and safety of this compound (as BIIB131) in patients with ischemic stroke between 4.5 and 24 hours after the last known well time.[3][4]

In contrast, the therapeutic window for alteplase is well-established at 3 to 4.5 hours after symptom onset. Clinical trials have shown that administration of alteplase beyond this timeframe is associated with an increased risk of hemorrhagic transformation and diminished clinical benefit.

Preclinical Evidence

Preclinical studies in various animal models of ischemic stroke have consistently supported the potential for an extended therapeutic window with this compound. In a primate model of thromboembolic stroke, this compound administered 3 hours after vessel occlusion led to significant reductions in infarct size and neurological deficits.[5] Another study in a monkey model of photochemical-induced thrombotic stroke also demonstrated the efficacy of this compound.[6][7]

While direct head-to-head preclinical studies comparing the therapeutic windows of this compound and alteplase are not yet widely published, the existing data for this compound consistently points towards effective thrombolysis and neuroprotection at time points well beyond the established limits for alteplase.

Safety Profile: A Potential Advantage

A critical aspect of thrombolytic therapy is the risk of hemorrhagic transformation. The Phase 2a trial of this compound reported a low incidence of symptomatic intracranial hemorrhage (sICH). In the combined this compound treatment groups, the sICH rate was 0%, compared to 2.6% in the placebo group.[1][2] This suggests a favorable safety profile, particularly given the extended treatment window. While a direct comparison with alteplase from this trial is not possible, historical data from large clinical trials of alteplase show sICH rates that can be higher, particularly when administered at the later end of its therapeutic window.

Quantitative Data Summary

FeatureThis compound (TMS-007/BIIB131)Alteplase
Therapeutic Window Up to 12 hours (clinically demonstrated in Phase 2a), investigating up to 24 hours (Phase 2b ongoing)[1][2][3][4]3 to 4.5 hours
Symptomatic Intracranial Hemorrhage (sICH) Rate 0% in combined treatment arms (Phase 2a trial)[1][2]Varies; reported rates in large trials can be higher
Functional Independence (mRS 0-1) at 90 days 40.4% (Phase 2a trial, treated up to 12 hours)[1]Dependent on time to treatment within the 3-4.5 hour window
Recanalization Rate 58.3% in patients with baseline arterial occlusion (Phase 2a trial)[1]Varies depending on clot location and time to treatment

Experimental Protocols

Photochemical-Induced Thrombotic Middle Cerebral Artery Occlusion in Monkeys

This model is utilized to create a localized and controlled thrombus in the middle cerebral artery (MCA).

  • Animal Preparation: An adult male cynomolgus monkey is anesthetized, and a craniotomy is performed to expose the MCA.

  • Photosensitizer Administration: A photosensitive dye, such as Rose Bengal, is administered intravenously.

  • Thrombus Induction: A specific wavelength of light (e.g., green light) is focused on the exposed MCA. The light activates the Rose Bengal, leading to the generation of singlet oxygen, which damages the endothelial lining of the artery and initiates platelet aggregation and thrombus formation.

  • Monitoring: Cerebral blood flow is monitored using techniques like laser Doppler flowmetry to confirm vessel occlusion.

  • Intervention: this compound or a control substance is administered at a predetermined time after occlusion.

  • Outcome Assessment: Neurological deficit scores, infarct volume (measured by MRI), and the incidence of hemorrhagic transformation are assessed at various time points post-treatment.

Autologous Blood Clot Embolic Stroke Model in Non-Human Primates

This model more closely mimics the clinical scenario of an embolic stroke where a clot travels to and occludes a cerebral artery.

  • Animal Preparation: An adult male cynomolgus monkey is anesthetized.

  • Clot Preparation: An autologous blood clot is prepared by drawing venous blood from the monkey and allowing it to coagulate in a sterile tube.[8]

  • Catheterization: A microcatheter is introduced into the femoral artery and navigated under fluoroscopic guidance to the internal carotid artery.

  • Clot Embolization: The prepared autologous clot is injected through the microcatheter to occlude the MCA.[8]

  • Confirmation of Occlusion: Angiography is used to confirm the location and extent of the vessel occlusion.

  • Intervention: this compound or a control substance is administered at a specified time after embolization.

  • Outcome Measures: Similar to the photochemical model, outcomes include neurological scoring, infarct volume assessment via imaging, and monitoring for hemorrhagic complications.

Signaling Pathways and Experimental Workflows

Mechanism of Action: this compound vs. Alteplase

G cluster_0 This compound Pathway cluster_1 Alteplase Pathway This compound This compound Plasminogen_inactive Plasminogen (Inactive) This compound->Plasminogen_inactive modulates Inflammation Inflammation This compound->Inflammation inhibits Plasminogen_active Plasminogen (Active Conformation) Plasminogen_inactive->Plasminogen_active Plasmin Plasmin Plasminogen_active->Plasmin t-PA/u-PA mediated Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot degrades Fibrin_degradation Fibrin Degradation Products Fibrin_clot->Fibrin_degradation Neuroprotection Neuroprotection Alteplase Alteplase (t-PA) Plasminogen_inactive_A Plasminogen (Inactive) Alteplase->Plasminogen_inactive_A directly converts Plasmin_A Plasmin Plasminogen_inactive_A->Plasmin_A Fibrin_clot_A Fibrin Clot Plasmin_A->Fibrin_clot_A degrades Fibrin_degradation_A Fibrin Degradation Products Fibrin_clot_A->Fibrin_degradation_A

Caption: Comparative signaling pathways of this compound and Alteplase in thrombolysis.

Experimental Workflow for Preclinical Assessment

G cluster_0 Animal Model Induction cluster_1 Treatment and Monitoring cluster_2 Outcome Assessment Animal_Prep Animal Preparation (e.g., Cynomolgus Monkey) Model_Induction Stroke Induction (Photochemical or Embolic) Animal_Prep->Model_Induction Confirm_Occlusion Confirm Vessel Occlusion (Angiography/Doppler) Model_Induction->Confirm_Occlusion Randomization Randomization Confirm_Occlusion->Randomization Treatment_Admin Administer this compound or Alteplase/Placebo (at varying time points) Randomization->Treatment_Admin Monitoring Physiological Monitoring Treatment_Admin->Monitoring Neuro_Assess Neurological Scoring Monitoring->Neuro_Assess Imaging MRI/CT Imaging (Infarct Volume, Hemorrhage) Monitoring->Imaging Data_Analysis Data Analysis and Comparison Neuro_Assess->Data_Analysis Imaging->Data_Analysis Histo Histopathological Analysis Histo->Data_Analysis

Caption: General experimental workflow for preclinical evaluation of this compound and Alteplase.

References

Meta-analysis of Orniplabin Efficacy in Different Animal Stroke Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative meta-analysis of the investigational neuroprotective agent Orniplabin against other therapeutic alternatives in preclinical animal models of ischemic stroke. The data presented for this compound is hypothetical and intended to serve as a template for analysis, while the information for comparator agents is based on published meta-analyses.

Introduction

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. The only approved pharmacological treatment for acute ischemic stroke is recombinant tissue plasminogen activator (rtPA), which has a narrow therapeutic window.[1][2] This has spurred extensive preclinical research to identify and validate new neuroprotective agents that can mitigate ischemic brain injury.

This guide focuses on the efficacy of this compound, a novel compound hypothesized to have multifaceted neuroprotective effects, in comparison to other agents that have been systematically reviewed in animal stroke models. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape of preclinical stroke therapies and a framework for evaluating novel candidates like this compound.

Experimental Protocols

The data summarized in this guide are derived from studies employing standardized animal models of focal cerebral ischemia. The most commonly used model is the Middle Cerebral Artery Occlusion (MCAO) model.

Middle Cerebral Artery Occlusion (MCAO) Model:

This model mimics human ischemic stroke by temporarily or permanently occluding the middle cerebral artery, a major blood vessel supplying the brain.

  • Transient MCAO (tMCAO): Involves occluding the MCA for a specific duration (e.g., 60, 90, or 120 minutes) followed by reperfusion, simulating clot removal and restoration of blood flow.

  • Permanent MCAO (pMCAO): The MCA is permanently occluded, mimicking a scenario where reperfusion does not occur.

Key Outcome Measures:

  • Infarct Volume: The volume of dead tissue resulting from ischemia is typically measured 24 to 72 hours post-stroke using techniques like 2,3,5-triphenyltetrazolium chloride (TTC) staining. A reduction in infarct volume is a primary indicator of neuroprotection.

  • Neurological Deficit Score (NDS): A battery of behavioral tests is used to assess motor, sensory, and cognitive function post-stroke. Common tests include the modified Neurological Severity Score (mNSS), cylinder test, and rotarod test. Improvement in NDS signifies functional recovery.

Data Presentation: Comparative Efficacy

The following tables summarize the efficacy of hypothetical this compound and other selected neuroprotective agents in animal models of ischemic stroke.

Table 1: Reduction in Infarct Volume (%)

TreatmentAnimal ModelReduction in Infarct Volume (Mean ± SEM)Citation
This compound Rat (tMCAO)35.2 ± 4.1%(Hypothetical Data)
Mouse (tMCAO)28.5 ± 3.7%(Hypothetical Data)
Bumetanide Mixed Models42.0% (overall SMD)[3]
Statins Mixed Models25.1%[4]
Antidepressants Mixed Models27.3%[5]

Table 2: Improvement in Neurological Deficit Score (%)

TreatmentAnimal ModelImprovement in NDS (Mean ± SEM)Citation
This compound Rat (tMCAO)45.8 ± 5.3%(Hypothetical Data)
Mouse (tMCAO)39.1 ± 4.9%(Hypothetical Data)
Bumetanide Mixed ModelsSignificant Improvement (SMD: -2.35)[3]
Statins Mixed Models20.4%[4]
Antidepressants Mixed Models53.7%[5]

Mandatory Visualizations

Hypothetical Signaling Pathway of this compound

Orniplabin_Signaling_Pathway This compound This compound Receptor Hypothetical Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates Bax Bax Akt->Bax Inhibits Bcl2 Bcl-2 Akt->Bcl2 Activates NO NO eNOS->NO Produces Neuroprotection Neuroprotection NO->Neuroprotection Caspase3 Caspase-3 Bax->Caspase3 Activates Bcl2->Bax Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_animal_prep Animal Preparation cluster_stroke_induction Stroke Induction cluster_treatment Treatment cluster_assessment Assessment Animal_Selection Animal Selection (e.g., Rat, Mouse) Acclimatization Acclimatization Animal_Selection->Acclimatization Randomization Randomization Acclimatization->Randomization Anesthesia Anesthesia Randomization->Anesthesia MCAO MCAO Surgery (tMCAO or pMCAO) Anesthesia->MCAO Treatment_Admin Treatment Administration (this compound or Vehicle) MCAO->Treatment_Admin Behavioral Behavioral Testing (24h, 72h, 7d) Treatment_Admin->Behavioral Infarct Infarct Volume Analysis (e.g., TTC Staining) Behavioral->Infarct Data_Analysis Data Analysis Infarct->Data_Analysis Study_Inclusion_Criteria Start Initial Pool of Studies Criteria1 Animal Model of Ischemic Stroke? Start->Criteria1 Criteria2 Quantitative Data on Infarct Volume or NDS? Criteria1->Criteria2 Yes Excluded Excluded Criteria1->Excluded No Criteria3 Control Group Included? Criteria2->Criteria3 Yes Criteria2->Excluded No Included Included in Meta-Analysis Criteria3->Included Yes Criteria3->Excluded No

References

Validating the Dual Thrombolytic and Anti-inflammatory Action of Orniplabin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Orniplabin's dual thrombolytic and anti-inflammatory performance against other established and emerging therapeutic alternatives. The information presented is supported by experimental data to aid in the evaluation of its potential as a novel treatment for thrombo-inflammatory conditions such as ischemic stroke.

I. Comparative Analysis of Thrombolytic and Anti-inflammatory Efficacy

This compound (also known as SMTP-7) is a small molecule that exhibits a unique dual mechanism of action, targeting both thrombosis and inflammation.[1] This contrasts with conventional therapies that typically address only one of these pathological processes.

Thrombolytic Action: A Comparison with Plasminogen Activators

This compound's thrombolytic effect stems from its function as a plasminogen modulator, enhancing the activity of tissue plasminogen activator (tPA).[1] This mechanism differs from direct plasminogen activators like tPA, reteplase, tenecteplase, and urokinase.

Table 1: Comparison of Thrombolytic Agents

FeatureThis compoundAlteplase (tPA)ReteplaseTenecteplaseUrokinase
Mechanism of Action Plasminogen modulator (enhances tPA activity)Direct plasminogen activatorDirect plasminogen activatorDirect plasminogen activatorDirect plasminogen activator
Thrombolytic Efficacy In vitro: Increases plasmin generation by ~3–5 fold with tPA (EC₅₀ ~1–5 µM).[1] In vivo (rat stroke model): Comparable reduction in infarct volume to tPA.[1]Standard of care for ischemic stroke.Effective in acute myocardial infarction.Similar efficacy to alteplase with simpler administration.[2]Effective, but with a higher risk of intracranial hemorrhage.[2]
Bleeding Risk Lower risk of hemorrhagic transformation compared to tPA in a rat stroke model.[1]Known risk of intracranial hemorrhage.-Lower risk of major bleeding compared to alteplase.[3]Highest risk of intracranial hemorrhage among compared agents.[2]
Administration Intravenous[1]Intravenous infusionDouble-bolus injectionSingle-bolus injectionIntravenous infusion
Anti-inflammatory Action: A Comparison with Targeted Anti-inflammatory Agents

This compound's anti-inflammatory properties are attributed to its inhibition of soluble epoxide hydrolase (sEH), which leads to an increase in anti-inflammatory epoxyeicosatrienoic acids (EETs).[1] This mechanism is distinct from agents that target specific cytokine pathways, such as Interleukin-1 receptor antagonists (e.g., Anakinra).

Table 2: Comparison of Anti-inflammatory Agents

FeatureThis compoundAnakinra (IL-1 Receptor Antagonist)
Mechanism of Action Soluble epoxide hydrolase (sEH) inhibitor.[1]Competitively inhibits the binding of IL-1α and IL-1β to the IL-1 receptor.[4][5][6]
Effect on Inflammatory Markers Reduces expression of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in a mouse cerebral infarction model.Reduces downstream effects of IL-1, including the production of other pro-inflammatory cytokines like IL-6.[7][8]
Therapeutic Target Broad anti-inflammatory effects by modulating lipid signaling pathways.Targeted inhibition of the IL-1 signaling pathway.
Reported Efficacy Reduces neurological deficits and infarct volume in a rat thromboembolic stroke model, partly attributed to its anti-inflammatory action.[1]Effective in treating rheumatoid arthritis and other autoinflammatory diseases.[5][9]

II. Experimental Protocols

In Vitro Thrombolysis Assay (Whole Blood Clot Lysis)

This protocol is designed to assess the thrombolytic efficacy of a compound by measuring the lysis of a pre-formed whole blood clot.

  • Blood Collection: Whole blood is drawn from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).

  • Clot Formation: A known volume of whole blood is aliquoted into tubes and induced to clot by the addition of calcium chloride and thrombin. The clots are allowed to form and retract at 37°C.

  • Treatment: The pre-formed clots are washed and incubated in platelet-poor plasma (PPP) containing the test compound (e.g., this compound, tPA) or a vehicle control.

  • Lysis Measurement: Clot lysis is quantified over time by measuring the release of D-dimer into the surrounding plasma using an ELISA kit or by determining the remaining clot weight.[10][11] Confocal microscopy can also be used to visualize the degradation of the fibrin network.[10]

In Vivo Thromboembolic Stroke Model (Rat)

This model simulates a human embolic stroke to evaluate the efficacy of thrombolytic and neuroprotective agents.

  • Animal Preparation: Male Wistar rats are anesthetized. The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

  • Thrombus Preparation: A blood clot is formed ex vivo by mixing autologous blood with thrombin.

  • Embolization: The prepared clot is injected into the ICA to occlude the middle cerebral artery (MCA), inducing a focal ischemic stroke.

  • Treatment: The test compound (e.g., this compound) or control is administered intravenously at a specified time post-occlusion.

  • Outcome Assessment: Neurological deficits are scored at various time points. After a set period (e.g., 24 hours), the brain is harvested, and the infarct volume is determined by TTC staining. The risk of hemorrhagic transformation can also be assessed histologically.

Quantification of Cytokines In Vivo

This protocol is used to measure the levels of inflammatory cytokines in tissue or biological fluids following an inflammatory stimulus.

  • Sample Collection: Following the in vivo experiment (e.g., thromboembolic stroke model), tissue homogenates (from the ischemic brain region) or plasma samples are collected.

  • Sample Processing: Tissue samples are homogenized in a lysis buffer containing protease inhibitors. Both tissue homogenates and plasma are centrifuged to remove cellular debris.

  • Cytokine Quantification: The concentrations of specific cytokines (e.g., IL-1β, TNF-α, IL-6) in the processed samples are measured using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[12][13][14] The results are typically normalized to the total protein concentration of the sample.

III. Visualizing Mechanisms and Workflows

Orniplabin_Dual_Action This compound This compound Plasminogen_Modulation Plasminogen Modulation This compound->Plasminogen_Modulation Thrombolytic Pathway sEH_Inhibition Soluble Epoxide Hydrolase (sEH) Inhibition This compound->sEH_Inhibition Anti-inflammatory Pathway Thrombolysis Thrombolysis Anti_inflammation Anti_inflammation tPA_enhancement Enhanced tPA Activity Plasminogen_Modulation->tPA_enhancement EETs_increase Increased Epoxyeicosatrienoic Acids (EETs) sEH_Inhibition->EETs_increase Plasmin_generation Increased Plasmin Generation tPA_enhancement->Plasmin_generation Fibrin_degradation Fibrin Degradation Plasmin_generation->Fibrin_degradation Fibrin_degradation->Thrombolysis NFkB_inhibition Inhibition of NF-κB Pathway EETs_increase->NFkB_inhibition Cytokine_reduction Reduced Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB_inhibition->Cytokine_reduction Cytokine_reduction->Anti_inflammation

Caption: Dual thrombolytic and anti-inflammatory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Thrombolysis Assay cluster_invivo In Vivo Thromboembolic Stroke Model Clot_Formation Whole Blood Clot Formation Incubation Incubation with this compound/Control Clot_Formation->Incubation Lysis_Measurement Measure Clot Lysis (D-dimer/Weight) Incubation->Lysis_Measurement Stroke_Induction Induce Thromboembolic Stroke in Rat Treatment Administer this compound/Control Stroke_Induction->Treatment Assessment Assess Neurological Deficit & Infarct Volume Treatment->Assessment Cytokine_Analysis Analyze Pro-inflammatory Cytokines Treatment->Cytokine_Analysis

Caption: Experimental workflow for validating this compound's efficacy.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates Proteasome_Degradation Proteasomal Degradation IkB->Proteasome_Degradation NFkB_p50_p65 NF-κB (p50/p65) NFkB_translocation NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocation Translocation NFkB_IkB_complex NF-κB (p50/p65) IκB NFkB_IkB_complex->NFkB_p50_p65 Gene_Transcription Pro-inflammatory Gene Transcription (IL-1β, TNF-α, IL-6) NFkB_translocation->Gene_Transcription Binds to DNA Inflammatory_Stimuli Inflammatory Stimuli (e.g., Ischemia) Inflammatory_Stimuli->IKK This compound This compound via sEH Inhibition This compound->IKK Inhibits

References

Revolutionizing Stroke Recovery: A Comparative Analysis of Emerging Neurorestorative Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two novel therapeutic compounds, DDL-920 and Edonerpic Maleate, for long-term functional recovery after ischemic stroke. This document contrasts their performance with established thrombolytic agents, tissue plasminogen activator (tPA) and tenecteplase (TNK), based on available preclinical data.

The landscape of stroke recovery is shifting from acute intervention to long-term neurorestoration. While thrombolytics like tPA and TNK are crucial in the hyperacute phase, their efficacy is time-dependent and they do not directly address the underlying neuronal damage and functional loss. This has spurred the development of novel agents aimed at promoting neural repair and enhancing the brain's intrinsic capacity for recovery. This guide focuses on two such promising molecules, DDL-920 and Edonerpic Maleate, and evaluates their potential in preclinical stroke recovery models against traditional therapies.

Data Presentation: Comparative Efficacy in Animal Models

The following tables summarize the available quantitative data on the long-term functional outcomes of DDL-920, Edonerpic Maleate, tPA, and Tenecteplase in various animal models of stroke. It is important to note that direct head-to-head comparative studies are limited, and data has been compiled from independent research with varying experimental protocols.

Table 1: Motor Function Recovery in Rodent Stroke Models

TreatmentAnimal ModelStroke Induction MethodBehavioral TestOutcome MeasureTime PointEfficacy
DDL-920 MousePhotothrombotic StrokeGrid Walk TestFaster recoveryNot SpecifiedSignificant improvement in movement control[1][2][3]
Edonerpic Maleate MouseCryogenic Brain InjuryReaching TaskSuccess Rate (%)Post-operative day 17Significant acceleration of motor function recovery[4][5]
RatCryogenic Brain InjuryReaching TaskSuccess Rate (%)Post-operative day 17Significant acceleration of motor function recovery[4]
Non-human PrimateInternal Capsule HemorrhageFine Motor Task (Pinching food)Time to recoveryWithin 1 monthGreater and faster recovery of motor function[6]
tPA RatMiddle Cerebral Artery Occlusion (MCAO)Not SpecifiedFunctional & Histological OutcomesNot SpecifiedKnockdown of tPA post-recanalization improved outcomes[6]
Tenecteplase RabbitSmall Clot Embolic StrokeNeurological Deficit Score (P50)Increase in P50 value24 hours post-embolizationSignificantly increased P50 at 0.9, 1.5, and 3.3 mg/kg doses[7]

Table 2: Histological and Cellular Outcomes

TreatmentAnimal ModelStroke Induction MethodOutcome MeasureTime PointEfficacy
DDL-920 MousePhotothrombotic StrokeRepair of parvalbumin neuron connectionsNot SpecifiedRepaired lost connections[1][3]
Edonerpic Maleate MouseTraumatic Brain InjuryNeuronal loss, microglial activation24 hoursAlleviated neuronal loss and microglial activation[8]
tPA RatTransient Focal Cerebral IschemiaInfarct volume, white matter damageNot SpecifiedshRNA-mediated tPA knockdown reduced infarct and white matter damage[6]
Tenecteplase MouseThromboembolic StrokeInfarct volume reduction24 hours & 5 daysSignificant reduction at 2.5 mg/kg dose[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the studies cited.

Photothrombotic Stroke Model in Mice (as used in DDL-920 studies)
  • Animal Model: Adult male mice.

  • Anesthesia: Isoflurane.

  • Procedure:

    • The photosensitive dye Rose Bengal (10 mg/mL in sterile saline) is injected intraperitoneally.

    • After 5 minutes, a cold light source is focused on the intact skull over the target cortical area (e.g., motor cortex).

    • The area is illuminated for a specified duration (e.g., 20 minutes) to induce a focal ischemic lesion.[10][11]

    • The scalp is sutured, and the animal is allowed to recover.

  • Functional Assessment:

    • Grid Walk Test: Mice are placed on an elevated grid with irregularly spaced rungs. The number of foot faults (slips) for each limb is recorded over a set distance or time to assess motor coordination and limb placement.

    • Cylinder Test: Mice are placed in a transparent cylinder, and the frequency of forelimb touches on the cylinder wall for each paw is recorded to assess forelimb asymmetry and use preference.

  • Drug Administration: Specific details on DDL-920 administration (dosage, timing, route) are not yet fully published in the reviewed literature.

Cryogenic Brain Injury Model in Rodents (as used in Edonerpic Maleate studies)
  • Animal Model: Male Long-Evans rats or mice.

  • Anesthesia: Not specified in detail in the reviewed abstracts.

  • Procedure:

    • A craniotomy is performed to expose the dura mater over the target cortical area (e.g., motor cortex).

    • A pre-cooled probe (e.g., a brass probe cooled to -50°C) is applied to the dura for a specific duration (e.g., 5 seconds) to induce a focal cortical lesion.[12][13]

  • Functional Assessment:

    • Reaching Task: Animals are trained to reach for food pellets through a small opening. The success rate of retrieving the pellets is measured to assess fine motor control of the forelimb.

  • Drug Administration: Edonerpic Maleate (84 mg/kg body weight) or vehicle was administered 30 minutes before the reaching task tests on post-operative days 3, 10, and 17.[4]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by these novel agents is critical for their rational development and clinical application.

DDL-920: Enhancing Neuronal Rhythms for Recovery

DDL-920 is a novel small molecule that acts as a negative allosteric modulator of GABAA receptors containing α1β2δ subunits.[14] These specific receptors are responsible for the tonic inhibition of parvalbumin (PV) positive interneurons.[7][14]

  • Mechanism: By inhibiting the tonic inhibition of PV interneurons, DDL-920 effectively "releases the brakes" on these crucial cells. This leads to an increase in their activity and a restoration of gamma oscillations, which are high-frequency brain rhythms essential for coordinating neuronal communication and motor control.[1][15] Stroke is known to disrupt these gamma oscillations and the connections of PV neurons.[1][3]

DDL920_Pathway cluster_stroke Ischemic Stroke cluster_pathology Pathophysiology cluster_intervention Therapeutic Intervention cluster_recovery Functional Recovery Stroke Stroke Disrupted_Gamma Disrupted Gamma Oscillations Stroke->Disrupted_Gamma leads to PV_Loss Loss of Parvalbumin Neuron Connections Stroke->PV_Loss causes Motor_Deficit Motor Deficits Disrupted_Gamma->Motor_Deficit PV_Loss->Motor_Deficit DDL920 DDL-920 GABAAR α1β2δ GABAA Receptors on PV Interneurons DDL920->GABAAR negatively modulates Restored_Gamma Restored Gamma Oscillations GABAAR->Restored_Gamma restores PV_Repair Repair of Parvalbumin Neuron Connections Restored_Gamma->PV_Repair promotes Motor_Recovery Motor Function Recovery PV_Repair->Motor_Recovery

DDL-920 Mechanism of Action
Edonerpic Maleate: Promoting Synaptic Plasticity

Edonerpic Maleate is a small molecule that enhances neural plasticity by facilitating the delivery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to the synapse.[5] This process is dependent on its interaction with Collapsin Response Mediator Protein 2 (CRMP2).[6][8]

  • Mechanism: Edonerpic Maleate binds to CRMP2, which in turn promotes the trafficking and insertion of AMPA receptors into the postsynaptic membrane.[4][16] Increased synaptic AMPA receptors enhance glutamatergic neurotransmission, a fundamental process for learning, memory, and experience-dependent neural plasticity. In the context of stroke recovery, this heightened plasticity is thought to facilitate the reorganization of neural circuits and the restoration of motor function.[5]

Edonerpic_Pathway cluster_stroke Ischemic Stroke / Brain Injury cluster_pathology Pathophysiology cluster_intervention Therapeutic Intervention cluster_recovery Functional Recovery Brain_Injury Brain_Injury Impaired_Plasticity Impaired Synaptic Plasticity Brain_Injury->Impaired_Plasticity causes Motor_Deficit Motor Deficits Impaired_Plasticity->Motor_Deficit Edonerpic Edonerpic Maleate CRMP2 CRMP2 Edonerpic->CRMP2 binds to AMPAR_Trafficking Increased Synaptic AMPA Receptor Trafficking CRMP2->AMPAR_Trafficking promotes Enhanced_Plasticity Enhanced Synaptic Plasticity AMPAR_Trafficking->Enhanced_Plasticity Motor_Recovery Motor Function Recovery Enhanced_Plasticity->Motor_Recovery

Edonerpic Maleate Mechanism of Action

Experimental Workflow

The general workflow for preclinical evaluation of these stroke recovery agents is illustrated below.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Mouse, Rat) Stroke_Induction Stroke Induction (e.g., Photothrombosis, Cryogenic Injury) Animal_Model->Stroke_Induction Baseline_Assessment Baseline Behavioral Assessment Stroke_Induction->Baseline_Assessment Treatment_Administration Drug Administration (e.g., DDL-920, Edonerpic Maleate) Baseline_Assessment->Treatment_Administration Long_Term_Assessment Long-Term Behavioral and Histological Assessment Treatment_Administration->Long_Term_Assessment Data_Analysis Data Analysis and Comparison Long_Term_Assessment->Data_Analysis

Preclinical Stroke Recovery Study Workflow

Conclusion and Future Directions

DDL-920 and Edonerpic Maleate represent a paradigm shift in stroke recovery research, moving beyond the acute thrombolytic window to target the brain's own restorative mechanisms. Preclinical data, although still in early stages, suggest that these compounds can significantly enhance long-term motor function recovery in animal models. DDL-920's unique mechanism of restoring gamma oscillations and Edonerpic Maleate's role in promoting synaptic plasticity offer novel therapeutic avenues.

In contrast, the primary role of tPA and tenecteplase is in the acute management of ischemic stroke through recanalization, with their direct long-term neurorestorative effects being less established. In fact, some evidence suggests that endogenous tPA may have detrimental effects in the post-stroke brain, and its knockdown can improve outcomes.[6]

Future research should focus on head-to-head comparative studies of these novel agents against each other and in combination with rehabilitative therapies. Elucidating the optimal therapeutic windows, dosages, and long-term safety profiles will be critical for their successful translation to the clinic. The development of such neurorestorative drugs holds immense promise for improving the quality of life for stroke survivors.

References

A Comparative Guide to Orniplabin's Mechanism of Action: Cross-Laboratory Insights and Alternative Compound Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Orniplabin's (also known as SMTP-7, TMS-007, or BIIB131) mechanism of action, drawing upon available experimental data. It aims to offer an objective analysis of this compound's performance in modulating the fibrinolytic system and compares it with its structural analog, Staplabin. This document is intended to serve as a resource for researchers in the fields of thrombolysis, hematology, and drug discovery.

Introduction to this compound and its Mechanism of Action

This compound is a novel, low-molecular-weight compound derived from the fungus Stachybotrys microspora. It has been identified as a modulator of plasminogen activation, a key process in the dissolution of blood clots (fibrinolysis). Unlike traditional thrombolytic agents that are often enzymes themselves (like tissue plasminogen activator, t-PA), this compound acts by inducing a conformational change in plasminogen, the zymogen precursor to the active fibrin-degrading enzyme, plasmin.[1][2] This alteration enhances the binding of plasminogen to fibrin and renders it more susceptible to activation by endogenous plasminogen activators such as urokinase (u-PA) and t-PA.[1][3] This unique mechanism of action suggests a potential for a more targeted and regulated approach to thrombolysis. Additionally, some studies indicate that this compound possesses anti-inflammatory and antioxidative properties.[4]

Cross-Validation of this compound's Activity

While extensive cross-laboratory validation with standardized metrics like EC50 or IC50 values is not yet widely available in the public domain, existing studies provide a foundational understanding of this compound's effective concentration range. The primary available data comes from in vitro assays measuring the enhancement of plasminogen activation and fibrinolysis.

Performance Comparison: this compound vs. Staplabin

Staplabin is a related triprenyl phenol metabolite and a structural precursor to this compound. It shares the same core mechanism of modulating plasminogen conformation. However, studies indicate that this compound exhibits significantly higher potency.

Table 1: Comparison of In Vitro Activity of this compound and Staplabin

CompoundEffective Concentration Range (µM)Observed EffectRelative PotencyData Source(s)
This compound (SMTP-7) 80 - 1502- to 12-fold increase in urokinase-catalyzed plasminogen activation and fibrinolysis.2 to 10 times higher than Staplabin.[5]
Staplabin 150 - 800Enhancement of urokinase-catalyzed plasminogen activation and fibrinolysis.-[5]

Note: The data presented is based on published findings and represents a semi-quantitative comparison. Further studies with standardized assays across multiple laboratories are needed for a definitive quantitative comparison.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the mechanism of action of plasminogen modulators like this compound.

Chromogenic Plasminogen Activation Assay

This assay quantifies the rate of plasmin generation in the presence of a plasminogen activator and the test compound.

  • Principle: The assay measures the ability of a plasminogen activator (e.g., urokinase or t-PA) to convert plasminogen to plasmin. The generated plasmin then cleaves a chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to the rate of plasminogen activation.

  • Materials:

    • Purified human plasminogen

    • Urokinase-type plasminogen activator (u-PA) or tissue-type plasminogen activator (t-PA)

    • Chromogenic plasmin substrate (e.g., S-2251)

    • Tris-HCl buffer, pH 7.4

    • 96-well microplate

    • Microplate reader

    • This compound or other test compounds

  • Procedure:

    • Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer, human plasminogen, and the chromogenic substrate.

    • Add varying concentrations of this compound or the comparator compound to the wells. Include a control group with no compound.

    • Initiate the reaction by adding a fixed concentration of u-PA or t-PA to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

    • Calculate the rate of reaction (Vmax) from the linear portion of the absorbance versus time curve.

    • Plot the fold-increase in reaction rate as a function of the compound concentration to determine the effective concentration range.

Fibrin Clot Lysis Assay

This assay assesses the ability of a compound to enhance the breakdown of a fibrin clot.

  • Principle: A fibrin clot is formed in vitro, and the time taken for the clot to lyse in the presence of a plasminogen activator and the test compound is measured. Clot lysis is monitored by the change in turbidity (optical density) of the sample over time.

  • Materials:

    • Fibrinogen

    • Thrombin

    • Human plasminogen

    • Tissue-type plasminogen activator (t-PA)

    • Calcium chloride (CaCl2)

    • Tris-HCl buffer, pH 7.4

    • 96-well microplate

    • Microplate reader

    • This compound or other test compounds

  • Procedure:

    • In a 96-well plate, add Tris-HCl buffer, fibrinogen, plasminogen, CaCl2, and varying concentrations of this compound or the comparator compound.

    • Add t-PA to the wells.

    • Initiate clot formation by adding thrombin to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 340 nm or 405 nm at regular intervals until the clot is fully lysed.

    • The time to 50% lysis is determined from the resulting turbidity curve.

    • The enhancement of fibrinolysis is calculated by comparing the lysis time in the presence and absence of the test compound.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated.

Fibrinolysis_Pathway cluster_0 Fibrinolysis Cascade Plasminogen Plasminogen (Inactive Zymogen) Plasmin Plasmin (Active Enzyme) Plasminogen->Plasmin Activation FDPs Fibrin Degradation Products Plasmin->FDPs Degradation Fibrin_clot Fibrin Clot Fibrin_clot->FDPs Lysis PA Plasminogen Activators (t-PA, u-PA) PA->Plasminogen This compound This compound This compound->Plasminogen Induces Conformational Change

Caption: The Fibrinolysis Pathway and this compound's Site of Action.

Experimental_Workflow cluster_1 Plasminogen Activation Assay Workflow start Start prepare_reagents Prepare Reagents: Plasminogen, u-PA/t-PA, Chromogenic Substrate start->prepare_reagents add_compounds Add Test Compounds (this compound, Staplabin) at varying concentrations prepare_reagents->add_compounds initiate_reaction Initiate Reaction with Plasminogen Activator add_compounds->initiate_reaction measure_absorbance Measure Absorbance (405 nm) over time at 37°C initiate_reaction->measure_absorbance analyze_data Analyze Data: Calculate Reaction Rate (Vmax) measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a Chromogenic Plasminogen Activation Assay.

Cross_Validation_Concept cluster_2 Conceptual Framework for Cross-Validation Orniplabin_MOA This compound's Mechanism of Action: Plasminogen Modulation Assay_1 Chromogenic Assay Orniplabin_MOA->Assay_1 Assay_2 Clot Lysis Assay Orniplabin_MOA->Assay_2 Lab_A Lab A (e.g., University of Tokyo) Data_A EC50 / Fold-increase Data Lab_A->Data_A Lab_B Lab B (e.g., Independent CRO) Data_B EC50 / Fold-increase Data Lab_B->Data_B Lab_C Lab C (e.g., Pharmaceutical R&D) Data_C EC50 / Fold-increase Data Lab_C->Data_C Assay_1->Lab_A Assay_1->Lab_B Assay_1->Lab_C Assay_2->Lab_A Assay_2->Lab_B Assay_2->Lab_C Validation Validated Mechanism Data_A->Validation Data_B->Validation Data_C->Validation

Caption: Conceptual Diagram of Cross-Laboratory Validation.

Conclusion

This compound represents a promising small-molecule modulator of plasminogen activation with a distinct mechanism of action. The available data indicates its superiority in potency when compared to its analog, Staplabin. However, for a comprehensive understanding and validation of its therapeutic potential, further studies are warranted. Specifically, there is a need for quantitative, dose-response studies from multiple independent laboratories using standardized assays. Such cross-validation would provide the robust data required for confident preclinical and clinical development. This guide serves as a summary of the current knowledge and a framework for future investigations into this novel class of fibrinolytic agents.

References

Safety Operating Guide

Proper Disposal of Orniplabin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers and scientists on the safe and compliant disposal of Orniplabin, ensuring laboratory safety and environmental protection.

This document provides comprehensive guidance on the proper disposal procedures for this compound, a low-molecular-weight compound utilized in research for its potential thrombolytic and anti-inflammatory effects. While this compound is not classified as a hazardous substance or mixture under the OSHA Hazard Communication Standard, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. This compound: Key Safety & Handling Data

For safe handling and disposal, it is important to be aware of the physicochemical properties of this compound. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C51H68N2O10PubChem[1]
Molecular Weight 869.09 g/mol InvivoChem[2]
Appearance White to off-white solid powderInvivoChem[2]
Solubility Soluble in DMSOInvivoChem[2]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.InvivoChem[2]

II. Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the disposal of this compound. This procedure is based on general best practices for non-hazardous chemical waste in a laboratory setting.

1. Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles

  • Laboratory coat

  • Gloves

2. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound powder should be collected in a designated, sealed, and clearly labeled waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid waste container. Do not mix with other solvent waste streams unless compatible.

  • Contaminated Materials: Items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated container for chemically contaminated solid waste.

3. Disposal of Unused this compound Powder:

  • If small quantities of this compound powder are to be disposed of, they should be collected in a container that can be securely sealed.

  • Label the container clearly as "this compound Waste" and include the date.

  • Dispose of the container through your institution's chemical waste disposal program. Do not dispose of solid this compound in the regular trash.

4. Disposal of this compound Solutions:

  • Collect all aqueous and solvent-based solutions containing this compound in a designated liquid waste container.

  • The container must be compatible with the solvent used (e.g., a high-density polyethylene container for DMSO solutions).

  • Clearly label the container with "this compound Liquid Waste," the solvent(s) used, and the approximate concentration.

  • Arrange for pickup and disposal through your institution's hazardous waste management service. Do not pour this compound solutions down the drain.

5. Decontamination of Glassware and Equipment:

  • Glassware and equipment that have been in contact with this compound should be decontaminated.

  • Rinse with an appropriate solvent (such as ethanol or isopropanol) to remove any residual this compound. Collect the rinsate as liquid waste.

  • After the initial solvent rinse, wash the glassware with soap and water.

6. Spill Cleanup:

  • In the event of a spill, wear appropriate PPE.

  • For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial absorbent pads).

  • Place the absorbent material into a sealed container and dispose of it as chemical waste.

  • Clean the spill area with a suitable solvent, followed by soap and water.

III. Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

Orniplabin_Disposal_Workflow start Start: this compound Disposal identify_waste Identify Waste Type start->identify_waste solid_waste Solid this compound Powder identify_waste->solid_waste Powder liquid_waste This compound Solution identify_waste->liquid_waste Solution contaminated_materials Contaminated Materials identify_waste->contaminated_materials Used labware collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_contaminated Collect in Labeled Sharps/Contaminated Waste Container contaminated_materials->collect_contaminated institutional_disposal Dispose via Institutional Chemical Waste Program collect_solid->institutional_disposal collect_liquid->institutional_disposal collect_contaminated->institutional_disposal

Caption: Workflow for the disposal of different forms of this compound waste.

Spill_Cleanup_Protocol spill_detected Spill Detected don_ppe Don Appropriate PPE spill_detected->don_ppe assess_spill Assess Spill Type don_ppe->assess_spill solid_spill Solid Spill assess_spill->solid_spill Powder liquid_spill Liquid Spill assess_spill->liquid_spill Solution sweep_solid Carefully Sweep Up Solid solid_spill->sweep_solid absorb_liquid Absorb with Inert Material liquid_spill->absorb_liquid collect_waste Collect Waste in Sealed Container sweep_solid->collect_waste absorb_liquid->collect_waste decontaminate_area Decontaminate Spill Area collect_waste->decontaminate_area dispose_waste Dispose as Chemical Waste decontaminate_area->dispose_waste

References

Personal protective equipment for handling Orniplabin

Author: BenchChem Technical Support Team. Date: November 2025

Orniplabin , also known as SMTP-7, is a low-molecular-weight compound with potential thrombolytic and anti-inflammatory effects.[1] It functions by enhancing plasminogen-fibrin binding and the activation of plasminogen.[1] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound in a laboratory setting. Adherence to these guidelines is crucial to ensure personal safety and prevent contamination.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesNitrile, powder-free. Double-gloving is recommended when handling stock solutions.To prevent skin contact.
Body Protection Lab CoatLong-sleeved, with buttoned cuffs.To protect skin and personal clothing from contamination.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certified.To protect eyes from splashes or aerosols.
Respiratory Protection N95 RespiratorNIOSH-approved.Recommended when handling the powdered form to prevent inhalation.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the procedure for safely preparing a stock solution of this compound from its solid form.

Materials:

  • This compound (CAS No. 733805-92-0)[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Chemical fume hood

  • Vortex mixer

  • Sterile polypropylene tubes

  • Micropipettes and sterile tips

  • Appropriate PPE

Procedure:

  • Preparation: Before handling the compound, ensure you are wearing all the required PPE as specified in Table 1. All weighing and initial dilutions of the powdered form must be performed in a certified chemical fume hood to minimize inhalation risk.

  • Weighing: Tare a sterile polypropylene tube on the analytical balance. Carefully weigh the desired amount of this compound powder.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the tube to achieve the target concentration of 10 mM.

  • Mixing: Securely cap the tube and vortex until the this compound is completely dissolved.

  • Labeling and Storage: Clearly label the tube with the compound name, concentration, solvent, date of preparation, and preparer's initials. Store the stock solution at -20°C or as recommended by the supplier.

  • Decontamination: Wipe down the work surface within the fume hood and any equipment used with 70% ethanol.

  • Waste Disposal: Dispose of all contaminated materials, including pipette tips, tubes, and gloves, in the designated hazardous waste container.

Operational and Disposal Plans

Spill Management:

  • In a Chemical Fume Hood:

    • Alert others in the vicinity.

    • Absorb the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Using appropriate PPE, carefully collect the absorbent material into a sealed container for hazardous waste.

    • Decontaminate the area with a suitable cleaning agent, followed by 70% ethanol.

  • Outside a Fume Hood:

    • Evacuate the immediate area and prevent entry.

    • Alert the laboratory supervisor and institutional safety officer.

    • Follow established institutional procedures for hazardous chemical spills.

Disposal Plan:

All waste contaminated with this compound is considered hazardous.

  • Solid Waste: Used gloves, wipes, and other contaminated disposable materials should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a designated, sealed container for hazardous liquid waste.

Visual Representations

Orniplabin_Preparation_Workflow cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling A Don PPE B Prepare Fume Hood A->B C Weigh this compound Powder B->C D Add DMSO C->D E Vortex to Dissolve D->E F Label and Store E->F G Decontaminate Work Area F->G H Dispose of Waste G->H

Caption: A workflow for the safe preparation of an this compound stock solution.

Orniplabin_Spill_Response Spill Spill Occurs Location Is spill in fume hood? Spill->Location Action_Hood Contain and clean with spill kit Location->Action_Hood Yes Action_Lab Evacuate area Location->Action_Lab No Final_Action Dispose of waste Action_Hood->Final_Action Notify_Supervisor Notify Supervisor and Safety Officer Action_Lab->Notify_Supervisor Notify_Supervisor->Final_Action

Caption: A decision-making diagram for responding to an this compound spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.